molecular formula C10H8N2O4 B1371750 Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 354793-04-7

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1371750
CAS No.: 354793-04-7
M. Wt: 220.18 g/mol
InChI Key: NWNGKOXONKYINR-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNGKOXONKYINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635907
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354793-04-7
Record name Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" synthesis from methyl 3,4-diaminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview for the synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The primary focus is the robust and widely adopted method of cyclocondensation between methyl 3,4-diaminobenzoate and an oxalic acid derivative. This guide elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters. It is intended to serve as a practical resource for researchers in organic synthesis, process chemistry, and drug discovery, enabling a reproducible and efficient preparation of this valuable quinoxaline-2,3-dione building block.

Introduction: The Significance of the Quinoxaline-2,3-dione Core

Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this broad class, the quinoxaline-2,3-dione substructure is of particular importance. This motif is a key pharmacophore, notably recognized for its role in compounds that act as antagonists at ionotropic glutamate receptors, such as the AMPA and NMDA receptors, which are critical targets for neurological disorders. The target molecule, this compound, serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents.[2]

The most direct and classical approach to the quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This guide focuses on a specific application of this strategy: the reaction of methyl 3,4-diaminobenzoate with oxalic acid. This method is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. Recent advancements have also explored green chemistry approaches to this transformation, utilizing solvent-free conditions or microwave assistance to enhance efficiency and environmental compatibility.[5][6]

Reaction Mechanism and Scientific Rationale

The formation of the quinoxaline-2,3-dione ring system from methyl 3,4-diaminobenzoate and oxalic acid is a classic example of a cyclocondensation reaction. Understanding the mechanism is paramount for process optimization and troubleshooting.

The reaction proceeds through a two-step sequence:

  • Nucleophilic Acyl Substitution: The process begins with the nucleophilic attack of one of the amino groups of methyl 3,4-diaminobenzoate onto a carbonyl carbon of oxalic acid. This is followed by the elimination of a water molecule to form an oxalamide intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. A subsequent dehydration step yields the stable, six-membered heterocyclic ring of the quinoxaline-2,3-dione.

The reaction is typically catalyzed by acid (e.g., hydrochloric acid). The acid protonates a carbonyl oxygen of the oxalic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the relatively weak nucleophilic amino groups of the diamine. The use of heat (reflux) provides the necessary activation energy for both the initial condensation and the subsequent dehydration steps.

Caption: High-level overview of the two-stage reaction mechanism.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis adapted from established procedures for the condensation of o-phenylenediamines with oxalic acid.[5][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Purity
Methyl 3,4-diaminobenzoate166.184.15 g25.0>98%
Oxalic Acid Dihydrate126.073.47 g27.5>99%
Hydrochloric Acid (4 M aq.)36.4610 mL40.0-
Deionized Water18.02100 mL--
Ethanol46.07As needed-95%
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or meter

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,4-diaminobenzoate (4.15 g, 25.0 mmol), oxalic acid dihydrate (3.47 g, 27.5 mmol), and 100 mL of deionized water.

  • Acidification: While stirring, slowly add 10 mL of 4 M hydrochloric acid to the mixture. The solution should become acidic (pH 1-2).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate should form. To maximize precipitation, the flask can be cooled further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the collected solid cake sequentially with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL). This removes unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Sources

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its current and prospective applications in drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering expert insights into the compound's synthesis and its potential as a scaffold for developing novel therapeutics, particularly in oncology.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents due to their diverse biological activities.[1] Among these, the quinoxaline scaffold is of paramount importance. Quinoxalines, also known as 1,4-benzopyrazines, are bicyclic systems consisting of a benzene ring fused to a pyrazine ring. This structural motif is present in a wide array of biologically active molecules, with demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The versatility of the quinoxaline ring system, which allows for substitution at various positions, enables the fine-tuning of steric, electronic, and physicochemical properties to optimize interaction with biological targets. This guide focuses specifically on this compound, a key intermediate and a potential therapeutic agent in its own right.

Compound Profile

Chemical Identity

A clear definition of the subject compound is critical for unambiguous scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
Compound Name This compound-
CAS Number 354793-04-7[4][5]
Molecular Formula C₁₀H₈N₂O₄[4]
Molecular Weight 220.18 g/mol [4]
MDL Number MFCD11973607[4]
Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. The data presented here are based on computational predictions for the parent carboxylic acid or related structures, providing a baseline for experimental design.

PropertyPredicted ValueSource Context
Boiling Point No data available[4]
Storage Room Temperature, Sealed in dry conditions[4]
Purity (Typical) ≥95%[4]

Synthesis and Mechanistic Insights

The synthesis of the quinoxaline-2,3-dione core is a well-established process in organic chemistry. The most common and efficient method involves the condensation of an o-phenylenediamine derivative with an oxalic acid derivative. This approach provides a direct and high-yielding route to the desired heterocyclic system.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of this compound logically begins with a commercially available and appropriately substituted benzene ring. The key starting material is Methyl 3,4-diaminobenzoate . The core quinoxaline-2,3-dione structure is then formed through a cyclocondensation reaction with oxalic acid or a more reactive equivalent like oxalyl chloride.

The choice of oxalyl chloride, often in the presence of a non-nucleophilic base like triethylamine, is mechanistically sound. The diamine acts as a bis-nucleophile, attacking the two electrophilic carbonyl carbons of oxalyl chloride in a sequential manner to form two amide bonds, which subsequently cyclize to yield the stable, fused heterocyclic ring system. This reaction is typically performed in an aprotic solvent such as toluene and may be heated to drive the reaction to completion. This general methodology has been successfully applied to the synthesis of various substituted quinoxaline-2,3-diones.[6]

Experimental Protocol (Exemplary)

The following protocol is a representative procedure adapted from established methods for analogous compounds.[6][7]

  • Reaction Setup: To a stirred solution of Methyl 3,4-diaminobenzoate (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).

  • Reagent Addition: Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous toluene dropwise to the reaction mixture at 0°C. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete cyclization.

  • Workup and Isolation: Cool the reaction mixture. The product and triethylamine hydrochloride salt will precipitate. Filter the solid and wash with diethyl ether to remove non-polar impurities.

  • Purification: Stir the crude solid with water to dissolve the triethylamine hydrochloride salt. Filter the remaining solid, which is the desired product, this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product SM1 Methyl 3,4-diaminobenzoate RC Anhydrous Toluene Reflux (Heat) SM1->RC SM2 Oxalyl Chloride SM2->RC SM3 Triethylamine (Base) SM3->RC FP Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate RC->FP Cyclocondensation

Caption: Synthetic route for this compound.

Applications in Drug Discovery and Development

The quinoxaline-2,3-dione scaffold is a validated pharmacophore for targeting several key biological pathways implicated in human disease. The specific substitution pattern of this compound makes it an attractive candidate for further derivatization and evaluation as a therapeutic agent.

Role as a Tubulin Polymerization Inhibitor

One of the most promising areas for quinoxaline derivatives is in oncology, specifically as inhibitors of tubulin polymerization.[8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.

Derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines.[8] These compounds are believed to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. The ester functional group at the 6-position of the title compound serves as a versatile chemical handle for creating libraries of analogs with modified pharmacokinetic and pharmacodynamic properties.

Conceptual Mechanism of Action

The diagram below illustrates the conceptual mechanism by which a quinoxaline-based agent inhibits cell division by disrupting microtubule formation.

MOA_Diagram cluster_cell Cancer Cell Proliferation tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly (Polymerization) tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle division Cell Division (Mitosis) spindle->division inhibitor Quinoxaline Derivative (e.g., Compound 13d) inhibitor->block block->microtubule Inhibition apoptosis G2/M Arrest & Apoptosis block->apoptosis

Sources

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and formula, and presents a logical, step-by-step synthetic pathway. Furthermore, it explores the broader therapeutic potential of the quinoxaline-2,3-dione core, grounding its utility in established research for professionals in drug discovery and chemical development.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, serves as a foundational structure for a multitude of biologically active compounds.[1] The versatility of the quinoxaline ring system allows for extensive structural modifications, leading to a broad spectrum of pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1][3] The inherent properties of this scaffold, such as its rigid and planar nature, make it an ideal candidate for targeted interactions with various biological macromolecules, solidifying its importance in modern drug development.

Physicochemical Properties

The precise identification and characterization of a compound are paramount for any research and development endeavor. This compound is a specific derivative within this broad class, distinguished by the dioxo substitutions on the pyrazine ring and a methyl ester group on the benzene ring.

Core Compound Data

All quantitative and identifying data for the title compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₄[4][5]
Molecular Weight 220.18 g/mol [4][5]
CAS Number 354793-04-7[4][5]
Typical Purity ≥95%[4]
Physical Form Solid
Storage Conditions Room Temperature, Sealed in Dry Conditions[4][5]
Structural Elucidation

The nomenclature of quinoxaline derivatives can be complex, and it is critical to distinguish this compound from its close structural relatives. The "2,3-dioxo" designation indicates two ketone groups on the pyrazine ring, while the "1,2,3,4-tetrahydro" specifies the saturated nature of that ring. The "6-carboxylate" points to the ester functional group's position on the benzene ring.

This specific structure is distinct from its parent acid, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (CAS: 14121-55-2), which lacks the methyl ester group and has a molecular weight of 206.15 g/mol .[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached via a two-step process: first, the formation of the quinoxaline-2,3-dione core, followed by esterification. This strategy ensures a high-yielding and pure final product.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Fischer Esterification SM 3,4-Diaminobenzoic Acid + Oxalic Acid INT 2,3-Dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic Acid SM->INT  Acid Catalyst (e.g., HCl) Reflux in H₂O INT_2 2,3-Dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic Acid PROD Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate INT_2->PROD  Reflux REAGENT Methanol (CH₃OH) + Catalytic H₂SO₄ REAGENT->PROD

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

This protocol details a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid (Intermediate)

  • Rationale: This step employs a classic cyclocondensation reaction. The reaction of an o-phenylenediamine derivative with oxalic acid is a standard and efficient method for forming the quinoxaline-2,3-dione core.[7] Using 3,4-diaminobenzoic acid as the starting material directly installs the required carboxylic acid at the 6-position.

  • Procedure:

    • To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) and oxalic acid dihydrate (9.1 g, 72.3 mmol).

    • Add 100 mL of 2M hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4 hours. A precipitate will form as the reaction progresses.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold deionized water (3 x 50 mL) to remove unreacted starting materials and acid.

    • Dry the resulting solid, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, in a vacuum oven at 60 °C to a constant weight. The product is typically a tan or off-white powder.

Step 2: Synthesis of this compound (Final Product)

  • Rationale: Fischer-Speier esterification is a robust and cost-effective method for converting a carboxylic acid to a methyl ester. It uses an excess of methanol as both the solvent and reagent, with a strong acid catalyst to drive the equilibrium toward the product.

  • Procedure:

    • Suspend the dried intermediate (10.0 g, 48.5 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

    • Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 65 °C) for 8-12 hours. The reaction should become more homogeneous as it proceeds.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 300 mL of ice-cold water with stirring. A precipitate will form.

    • Collect the crude product by vacuum filtration and wash with cold water (2 x 50 mL).

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol/water mixture) to yield pure this compound.

Applications in Drug Discovery and Development

The quinoxaline-2,3-dione scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for developing ligands for diverse biological targets.

Mechanism of Action and Therapeutic Targets

Derivatives of the quinoxaline-2,3-dione core have been extensively studied for various therapeutic applications:

  • Neuroprotection: Many derivatives act as antagonists at ionotropic glutamate receptors, specifically the glycine site of the N-Methyl-D-aspartate (NMDA) receptor.[8] Over-activation of these receptors leads to excitotoxicity, a process implicated in numerous neurological disorders. By blocking this site, these compounds can offer neuroprotective effects.

  • Anticancer Activity: The rigid heterocyclic system is an effective scaffold for designing tubulin polymerization inhibitors.[9] By binding to the colchicine site on tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.[9]

  • Antimicrobial Properties: The quinoxaline nucleus is present in natural and synthetic compounds with potent activity against bacteria and fungi.[1][3]

The title compound, with its methyl ester, serves as a key intermediate. The ester can be hydrolyzed back to the acid for forming amide libraries or can be reduced to an alcohol, providing multiple points for diversification to optimize potency and pharmacokinetic properties.

Scaffold Diversification Potential

The diagram below illustrates how the core scaffold can be modified to target different disease areas.

G cluster_core Drug Discovery Workflow cluster_mods Structural Modification Sites cluster_apps Therapeutic Applications CORE Quinoxaline-2,3-dione Scaffold R1 N1/N4 Positions (Alkylation, Acylation) CORE->R1 Modify Solubility, Metabolism R6 C6 Position (Ester/Amide Variation) CORE->R6 Modify Target Binding, Prodrug Strategy R78 C7/C8 Positions (Halogenation, etc.) CORE->R78 Modify Potency, Selectivity A1 Anticancer Agents (Tubulin Inhibitors) R1->A1 A3 Antimicrobial Agents R1->A3 R6->A1 A2 Neuroprotective Agents (NMDA Antagonists) R6->A2 R78->A2

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide to the spectroscopic analysis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 354793-04-7). While comprehensive, publicly available experimental spectra for this specific molecule are limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust set of expected data. This includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns. The methodologies for sample preparation and data acquisition are also detailed, providing a complete framework for researchers working with this and similar quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The specific compound, this compound, is a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Accurate and thorough spectroscopic characterization is a critical and non-negotiable step in its synthesis and use, ensuring chemical identity, purity, and structural integrity.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this target molecule. We will first deduce the expected spectroscopic data based on its molecular structure and available data from analogous compounds. Subsequently, we will outline the standardized protocols for acquiring such data, ensuring reproducibility and reliability in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

G cluster_quinoxaline This compound mol C₁₀H₈N₂O₄ MW: 220.18 g/mol struct

Figure 1: Chemical structure and basic properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the ester functionality.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Singlet (broad)2HN1-H, N4-HThe acidic amide protons are expected to be significantly deshielded and will appear as broad singlets. Their chemical shift can be highly dependent on concentration and temperature.
~7.7 - 7.9Doublet1HC5-HThis proton is ortho to the electron-withdrawing ester group, leading to a downfield shift.
~7.6 - 7.8Doublet of doublets1HC7-HThis proton is coupled to both C8-H and C5-H.
~7.0 - 7.2Doublet1HC8-HThis proton is ortho to an amide nitrogen.
~3.8 - 3.9Singlet3HO-CH₃The methyl protons of the ester group will appear as a sharp singlet.

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration of the sample.

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~166C=O (Ester)The carbonyl carbon of the ester group is expected in this region.
~155C2, C3 (Amide)The two amide carbonyl carbons are in a similar chemical environment and are expected to have similar chemical shifts.
~135C4a, C8aThe quaternary carbons of the benzene ring fused to the pyrazine ring.
~130C6The carbon atom bearing the ester group will be deshielded.
~125C5Aromatic CH carbon.
~115C7, C8Aromatic CH carbons.
~52O-CH₃The carbon of the methyl ester group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions are expected from the N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3200 - 3400Medium, BroadN-HStretching
1710 - 1730StrongC=O (Ester)Stretching
1670 - 1690StrongC=O (Amide)Stretching
1600 - 1620MediumC=CAromatic Ring Stretching
1200 - 1300StrongC-OEster Stretching

The presence of two distinct, strong carbonyl peaks would be a key characteristic feature in the IR spectrum of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 220.

Expected Fragmentation Pattern:

  • Loss of the methoxy group (-OCH₃): A fragment at m/z 189.

  • Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 161.

  • Decarbonylation (-CO): Sequential loss of the two amide carbonyl groups could lead to fragments at m/z 192 and 164.

G M [M]⁺ m/z = 220 M_minus_OCH3 [M-OCH₃]⁺ m/z = 189 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 161 M->M_minus_COOCH3 -COOCH₃ M_minus_CO [M-CO]⁺ m/z = 192 M->M_minus_CO -CO M_minus_2CO [M-2CO]⁺ m/z = 164 M_minus_CO->M_minus_2CO -CO

Figure 2: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion peak [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain the fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on its chemical structure and the analysis of related compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. As with any analytical work, a multi-technique approach is recommended for unambiguous structure elucidation and purity assessment.

References

  • Taiwo, F. O., & Obafemi, C. A. (2016).
  • MySkinRecipes. (n.d.). Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 354793-04-7). As a member of the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry, understanding its solubility is paramount for successful research and development.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, predictive solubility analysis, and rigorous, field-proven methodologies for experimental determination. We present detailed protocols for both kinetic and thermodynamic solubility assays, explain the causality behind critical experimental choices, and discuss key variables such as pH, temperature, and solid-state form that influence outcomes. This guide is designed to equip researchers with the necessary expertise to accurately assess and leverage the solubility profile of this compound in their work.

Introduction: The Critical Role of Solubility

This compound belongs to a class of nitrogen-containing heterocycles that are foundational motifs in drug discovery.[2][3] The broader quinoxaline family exhibits a vast range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][4] For any compound to be a viable therapeutic candidate, its solubility is a critical physicochemical parameter that governs its bioavailability, formulation possibilities, and ultimately, its in vivo efficacy. Poor aqueous solubility is a leading cause of compound failure in the drug development pipeline.[5] Therefore, a thorough and early characterization of a compound's solubility in various solvent systems is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation design, and preclinical development.[5][6] This guide provides the theoretical and practical framework for conducting such a characterization for this specific quinoxaline derivative.

Physicochemical Profile & Solubility Prediction

Molecular Structure Analysis

The solubility behavior of this compound is dictated by its molecular structure:

  • Core Structure: A fused benzene and pyrazine ring system (quinoxaline). The parent quinoxaline structure is noted to be soluble in water.[1][2][3][4]

  • Key Functional Groups:

    • Two Amide-like Moieties (in the dioxo-tetrahydro-pyrazine ring): The N-H groups can act as hydrogen bond donors.

    • Two Carbonyl (Ketone) Groups: These are strong hydrogen bond acceptors.

    • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself adds some lipophilicity.

The combination of multiple hydrogen bond donors and acceptors imparts a high degree of polarity to the molecule. Based on the "like dissolves like" principle, where polar molecules dissolve in polar solvents, we can make initial predictions about its solubility profile.

Predicted Solubility Profile

The molecule's polarity suggests favorable interactions with polar solvents. We can categorize its likely solubility as follows:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low . The non-polar nature of these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solubility is predicted to be high . These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the compound. Dimethyl sulfoxide (DMSO) is often a powerful organic solvent for such compounds.[5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate to low . While these solvents can form strong hydrogen bonds, the relatively large and rigid bicyclic core of the molecule may limit its full hydration or solvation compared to smaller, more flexible molecules. The parent quinoxaline is water-soluble, but the substitutions on this derivative may alter this property.[2][3] Solubility in aqueous systems is likely to be pH-dependent.

Summary of Predicted Solubility in Common Lab Solvents

The following table summarizes the predicted solubility based on structural analysis. Note: These are predictions and must be confirmed by experimental measurement.

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Non-Polar Hexane, Heptane, TolueneLowSolvents lack polarity and hydrogen bonding capability to solvate the polar functional groups of the compound.
Polar Aprotic DMSO, DMF, NMPHighStrong dipole moments and ability to accept hydrogen bonds facilitate dissolution.[5]
Acetonitrile, Acetone, Tetrahydrofuran (THF)Moderate to HighEffective solvation, though potentially less powerful than DMSO or DMF for highly crystalline materials.
Polar Protic WaterLow to ModeratePotential for hydrogen bonding is high, but may be limited by the hydrophobic surface area of the core structure.
Methanol, EthanolModerateThe alkyl portion of the alcohols can interact with the quinoxaline core while the hydroxyl group interacts with polar moieties.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity may allow for some dissolution, but likely less effective than polar aprotic solvents.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research.[6] Early discovery often prioritizes speed and requires minimal compound, favoring kinetic assays. Later-stage development demands accuracy and a true measure of equilibrium, making thermodynamic methods essential.[6][7]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates when introduced into an aqueous buffer.[5][6] It is a high-throughput screening method valuable for ranking compounds in early discovery but can overestimate true solubility.[8]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[7][8] The shake-flask method is considered the "gold standard" for this measurement and is crucial for formulation and preclinical studies.[7]

Diagram: Decision Workflow for Solubility Assays

This diagram guides the selection of an appropriate solubility assay based on the research phase.

G cluster_phase Research Phase cluster_assay Assay Selection Start Start: Compound Available Early Early Discovery (Lead Identification) Start->Early Need for rapid screening of many analogs Late Late Stage / Formulation (Lead Optimization) Start->Late Need for precise data for a key compound Kinetic Kinetic Solubility Assay (e.g., Nephelometry) - High Throughput - Ranks Compounds Early->Kinetic Select for speed and relative data Thermo Thermodynamic Solubility Assay (Shake-Flask Method) - Gold Standard - Defines True Equilibrium Late->Thermo Select for accuracy and absolute data

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method relies on detecting light scattering from precipitate formed when a DMSO solution of the compound is added to an aqueous buffer.

Principle: The concentration at which the compound "crashes out" of solution is determined by measuring turbidity (light scattering).[8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <5%) to minimize co-solvent effects.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by any precipitate formed.

  • Data Analysis: The kinetic solubility value is defined as the highest concentration that does not produce a significant increase in turbidity compared to a blank control.

Causality & Trustworthiness: This is a rapid screening tool. Its trustworthiness for ranking compounds is high, but the absolute values may not reflect true equilibrium solubility due to the supersaturation effect from the DMSO co-solvent.[5]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[7]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant maximum value (equilibrium).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium must be determined experimentally (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.[8]

    • Centrifugation: Pellet the solid material. Carefully remove the supernatant for analysis.

    • Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Caution: The compound may adsorb to the filter, leading to an underestimation of solubility.[8]

  • Analysis: Accurately determine the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it provides high sensitivity and can separate the parent compound from any impurities or degradants.[8]

  • Validation: The presence of remaining solid material in the vial must be confirmed at the end of the experiment to ensure the final solution was indeed saturated.

Diagram: Shake-Flask Experimental Workflow

G cluster_workflow Shake-Flask Method Workflow cluster_critical Critical Checkpoints A 1. Add Excess Solid to Solvent B 2. Agitate to Equilibrium (Constant Temp, 24-72h) A->B Ensure constant agitation C 3. Phase Separation (Centrifuge or Filter) B->C Confirm equilibrium has been reached B_note Verify undissolved solid remains. B->B_note D 4. Analyze Supernatant (HPLC Recommended) C->D Careful handling to avoid disturbing solid C_note Warning: Potential for compound adsorption to filter media. C->C_note E 5. Quantify Concentration vs. Standard Curve D->E Validate method for accuracy

Caption: Step-by-step workflow for the gold-standard Shake-Flask method.

Critical Factors Influencing Experimental Outcomes

Reproducible solubility data can only be obtained when key experimental variables are understood and controlled.

Effect of pH

For ionizable compounds, solubility can be highly dependent on the pH of the medium.[9] The quinoxaline core is weakly basic, while the amide-like protons on the pyrazine ring are weakly acidic.[2][3] Therefore, the net charge of the molecule will change with pH, significantly impacting its solubility in aqueous buffers. A full pH-solubility profile (determining solubility at various pH values) is recommended to understand its likely behavior in different physiological environments.

Impact of Temperature

The dissolution of a solid is a thermodynamic process.[10] For most solids, solubility increases with increasing temperature, as the process is typically endothermic.[11] However, this is not universal.[11] It is crucial to perform and report solubility measurements at a specified and controlled temperature (e.g., 25°C for shelf-life considerations, 37°C for physiological relevance).

Solid-State Properties (Polymorphism)

The solid-state form of the compound is a critical, often overlooked, factor.[8] A substance can exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Each form has a unique crystal lattice energy and, consequently, a different solubility. Amorphous material is almost always more soluble than its crystalline counterparts.[8] For trustworthy and reproducible results, the solid form of the material being tested should be characterized (e.g., by XRPD) and kept consistent between experiments.

Conclusion & Recommendations

The solubility of this compound is a key parameter that will dictate its utility in research and drug development. Structural analysis strongly predicts poor solubility in non-polar solvents and good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous media is expected to be limited and highly dependent on pH.

For researchers working with this compound, we recommend the following:

  • For Stock Solutions: Utilize high-purity polar aprotic solvents such as DMSO or DMF.

  • For Early-Stage Screening: Employ a kinetic solubility assay to rapidly rank-order analogs and identify major solubility liabilities.

  • For Definitive Data: The Shake-Flask method is mandatory for obtaining accurate thermodynamic solubility data required for formulation and advanced studies. Pay rigorous attention to achieving equilibrium, controlling temperature, and choosing an appropriate phase separation and analytical method (HPLC).

  • Characterization: Always consider the impact of pH and the compound's solid-state form on any experimental solubility measurements.

By applying the principles and protocols outlined in this guide, scientists can generate reliable and meaningful solubility data, enabling informed decisions in the progression of their research and development objectives.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Cloud.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
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  • Synthesis and biological activity of quinoxaline deriv
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Google Cloud.
  • Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • 354793-04-7|Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
  • 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
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  • Solvent Miscibility Table. Sigma-Aldrich.

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The Dawn of a New Era in Neuroscience: A Technical Guide to the Discovery and History of Quinoxaline-2,3-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline-2,3-dione scaffold represents a cornerstone in the development of modern neuroscience research tools and therapeutic candidates. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these pivotal compounds. We will traverse the early days of their synthesis, rooted in classical heterocyclic chemistry, to the watershed moment of their identification as potent antagonists of ionotropic glutamate receptors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth chemical and pharmacological insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that have guided the optimization of this remarkable class of molecules.

The Genesis of a Privileged Scaffold: Early Synthesis and Chemical Identity

The story of quinoxaline-2,3-diones begins not with a flash of biological insight, but with the methodical explorations of 19th-century organic chemists. The broader family of quinoxalines, bicyclic heterocycles formed by the fusion of a benzene and a pyrazine ring, were first described by O. Hinsberg in the 1880s. His foundational work, published in Justus Liebigs Annalen der Chemie, detailed the condensation of ortho-phenylenediamines with α-dicarbonyl compounds, a reaction that remains a fundamental approach to this day.[1][2][3]

The synthesis of the quinoxaline-2,3-dione core, specifically, is a direct extension of this chemistry, typically involving the reaction of an ortho-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate.[4][5][6] This cyclocondensation reaction, often acid-catalyzed, provides a robust and versatile entry into this chemical class. The reaction proceeds through the formation of amide bonds followed by an intramolecular cyclization to yield the stable 1,4-dihydroquinoxaline-2,3-dione structure.

Over the decades, this classical approach has been refined and optimized. The causality behind these advancements lies in the pursuit of higher yields, shorter reaction times, and more environmentally benign conditions. The introduction of microwave-assisted synthesis, for instance, dramatically accelerates the reaction, often leading to cleaner products and obviating the need for harsh catalysts.[7][8] Solvent-free "green" chemistry approaches, such as grinding the reactants together at room temperature, have also proven effective, offering an atom-economical and environmentally friendly alternative.[4][5]

Experimental Protocol: Classical Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol describes the foundational synthesis of the parent quinoxaline-2,3-dione scaffold.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).

  • Add a sufficient volume of 4 M hydrochloric acid to fully immerse the reactants.

  • Heat the mixture to reflux (approximately 100 °C) with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. For maximum yield, the mixture can be further cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid and unreacted starting materials, followed by a wash with a small amount of cold ethanol to aid in drying.

  • Dry the purified product in a vacuum oven to a constant weight. The final product, 1,4-dihydroquinoxaline-2,3-dione, should be a stable solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectral data should be consistent with the 1,4-dihydroquinoxaline-2,3-dione structure.

A Serendipitous Discovery: The Emergence of Quinoxaline-2,3-diones as Glutamate Receptor Antagonists

For much of their history, quinoxaline-2,3-diones remained a chemical curiosity. Their profound impact on neuroscience was not realized until the late 1980s. The pivotal moment came in 1988 when a team of researchers led by T. Honoré at Ferrosan Research Division in Denmark published a seminal paper in Science.[9][10][11][12][13][14][15] This groundbreaking work identified a series of quinoxalinediones as the first potent and competitive antagonists of the "non-NMDA" glutamate receptors, which we now know as the AMPA and kainate receptors.[9][14]

At the time, the field of glutamate receptor pharmacology was heavily focused on the N-methyl-D-aspartate (NMDA) receptor, for which selective antagonists were available. The lack of similar tools for the AMPA and kainate receptors hampered the understanding of their physiological roles. The discovery by Honoré and his colleagues was a watershed moment, providing the scientific community with the chemical probes needed to dissect the function of these crucial receptors.

The initial discovery was likely the result of a systematic screening of compounds for their ability to displace radiolabeled ligands from glutamate receptors. The key insight was the recognition that the quinoxaline-2,3-dione scaffold possessed the ideal structural features for potent and selective antagonism at the AMPA and kainate receptors. This discovery opened the floodgates for the development of a vast arsenal of related compounds, including the now-famous research tools CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione).[7][16]

Experimental Protocol: [³H]-AMPA Radioligand Binding Assay

This protocol outlines a standard method for assessing the binding of quinoxaline-2,3-dione derivatives to the AMPA receptor.

Materials:

  • Rat cortical membranes (or other tissue preparation rich in AMPA receptors)

  • [³H]-AMPA (radioligand)

  • Quinoxaline-2,3-dione test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled L-glutamate)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-AMPA (at a concentration near its Kd), and varying concentrations of the quinoxaline-2,3-dione test compound. For determining non-specific binding, a separate set of wells should contain a saturating concentration of unlabeled L-glutamate in place of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Self-Validation: The assay should include appropriate controls, such as a known AMPA receptor antagonist (e.g., DNQX), to validate the assay performance. The obtained IC50 and Ki values should be reproducible across multiple experiments.

Mechanism of Action: Modulating the Excitatory Synapse

Quinoxaline-2,3-diones exert their profound effects on the central nervous system by competitively antagonizing the action of the excitatory neurotransmitter glutamate at AMPA and NMDA receptors.[18][19][20] These ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.

Antagonism of AMPA Receptors

Upon binding of glutamate, AMPA receptors rapidly open, allowing the influx of sodium ions (and to a lesser extent, calcium ions), which depolarizes the postsynaptic neuron and generates an excitatory postsynaptic potential (EPSP). Quinoxaline-2,3-diones, by binding to the same site as glutamate, prevent the channel from opening, thereby blocking this excitatory signal. This action is the basis for their neuroprotective and anticonvulsant properties, as excessive activation of AMPA receptors is implicated in excitotoxic neuronal death, a hallmark of ischemic stroke and epilepsy.

Glycine Site Antagonism at NMDA Receptors

The NMDA receptor is a more complex channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Many quinoxaline-2,3-dione derivatives have been found to be potent antagonists at the glycine binding site of the NMDA receptor.[18][19] By blocking the action of the co-agonist, these compounds prevent the opening of the NMDA receptor channel, even in the presence of glutamate. This provides an additional mechanism for their neuroprotective effects, as overactivation of NMDA receptors is also a key contributor to excitotoxicity.

glutamate_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_ampa AMPA Receptor cluster_nmda NMDA Receptor glutamate Glutamate ampa_receptor AMPA-R glutamate->ampa_receptor Binds nmda_receptor NMDA-R glutamate->nmda_receptor Binds na_ca_influx Na+/Ca2+ Influx ampa_receptor->na_ca_influx Opens depolarization Depolarization (EPSP) na_ca_influx->depolarization ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens ca_influx->depolarization glycine Glycine/ D-Serine glycine->nmda_receptor Co-agonist antagonist Quinoxaline-2,3-dione antagonist->ampa_receptor Blocks antagonist->nmda_receptor Blocks Glycine Site

Caption: Antagonistic mechanism of quinoxaline-2,3-diones at AMPA and NMDA receptors.

Structure-Activity Relationships: Fine-Tuning Potency and Selectivity

Following the initial discovery, a significant research effort was directed towards understanding the structure-activity relationships (SAR) of quinoxaline-2,3-dione derivatives. The goal was to optimize their potency, selectivity (for AMPA/kainate vs. NMDA receptors), and pharmacokinetic properties.

Key Structural Modifications and Their Effects:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring have a profound impact on activity. Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, at the 6 and 7-positions generally enhance antagonist potency at AMPA and kainate receptors. This is exemplified by the high potency of CNQX and DNQX.[19][21]

  • N-Substitution: Modification of the nitrogen atoms of the dione ring has been explored to modulate solubility and selectivity. The introduction of hydrophilic groups can improve aqueous solubility, which is often a limitation for this class of compounds.

  • Fused Rings: The development of derivatives with additional rings fused to the quinoxaline core has led to compounds with altered selectivity profiles and improved in vivo efficacy.

The following table summarizes the in vitro binding affinities of several key quinoxaline-2,3-dione derivatives, illustrating the impact of structural modifications on their activity.

CompoundR6R7AMPA Receptor IC50 (µM)Kainate Receptor IC50 (µM)
Quinoxaline-2,3-dione HH>100>100
CNQX CNNO₂0.31.5
DNQX NO₂NO₂0.50.15
PNQX (fused ring)NO₂0.063-
Sarcosine analogue 9 (fused ring with sarcosine)NO₂0.14-

Data compiled from multiple sources.[19][21]

Conclusion and Future Perspectives

The discovery of quinoxaline-2,3-dione compounds as potent glutamate receptor antagonists marked a pivotal moment in the history of neuroscience. From their humble beginnings in classical organic synthesis, these molecules have become indispensable tools for elucidating the intricate workings of the excitatory synapse. Their journey from the chemist's bench to the neuroscientist's toolkit is a testament to the power of interdisciplinary research.

The legacy of quinoxaline-2,3-diones continues to influence modern drug discovery. The insights gained from the extensive SAR studies on this scaffold have guided the design of new generations of glutamate receptor modulators with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the role of glutamate receptors in neurological and psychiatric disorders deepens, the foundational knowledge built upon the discovery and history of quinoxaline-2,3-diones will undoubtedly continue to inspire the development of novel therapeutics for these devastating conditions.

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  • Schematic diagram of NMDA receptor complex. ResearchGate. (n.d.). [Link]

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  • Das, B., Venkateswarlu, K., Holla, H., & Krishnaiah, M. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428. [Link]

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  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. Bioorganic chemistry, 116, 105335. [Link]

  • Brust, P., Scheunemann, M., & Johannsen, B. (2003). Synthesis and First Evaluation of [¹⁸F]fluorocyano- And [¹⁸F]fluoronitro-quinoxalinedione as Putative AMPA Receptor Antagonists. Journal of labelled compounds & radiopharmaceuticals, 46(11), 1039–1052. [Link]

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Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoxaline nucleus is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1] Among its many variations, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a particularly fruitful platform for the development of novel therapeutics, including agents for cancer and neurodegenerative diseases.[2][3] This technical guide provides an in-depth examination of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a key building block that offers multiple points for synthetic diversification. We will explore its synthesis, physicochemical properties, and core reactivity, demonstrating its utility as a versatile starting point for creating libraries of potential drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Quinoxaline-2,3-dione Core: A Foundation for Biological Activity

The fusion of a benzene ring and a pyrazine ring gives rise to the quinoxaline system, a bioisostere of quinoline and naphthalene that has captured significant attention in medicinal chemistry.[4] The 1,2,3,4-tetrahydro-2,3-dione derivative, in particular, possesses a unique combination of structural features that make it an attractive scaffold for interacting with biological targets.

Key Structural Features:

  • Planar Aromatic System: The fused ring system provides a rigid, planar core suitable for π-stacking interactions with biological macromolecules.

  • Hydrogen Bonding Sites: The presence of two endocyclic amide-like structures (a bis-lactam) provides both hydrogen bond donors (the N1-H and N4-H protons) and acceptors (the C2=O and C3=O carbonyls). This dual capacity is critical for specific receptor binding.

  • Tunable Substitution: The scaffold presents three primary regions for chemical modification: the N1 and N4 positions of the pyrazine ring and the substituents on the benzene ring.

The subject of this guide, This compound , strategically incorporates a methyl carboxylate group at the C6 position. This functional group serves as a versatile chemical handle, allowing for the introduction of diverse functionalities through straightforward chemical transformations, thereby expanding the chemical space accessible from this core.

Synthesis of the Core Building Block

The most direct and widely adopted method for constructing the quinoxaline-2,3-dione core is the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid or its derivatives.[3][5] For the target compound, this involves the reaction of methyl 3,4-diaminobenzoate with an oxalate derivative.

The use of diethyl oxalate is often preferred as it allows the reaction to proceed under milder conditions, which is crucial for preserving the integrity of the ester functionality and minimizing side reactions.[6]

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction cluster_2 Step 3: Product Isolation A Methyl 3,4-diaminobenzoate C Cyclocondensation A->C B Diethyl Oxalate B->C D Precipitation & Filtration C->D Ethanol, Reflux E Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate D->E Purification (Washing)

Caption: Synthetic workflow for the target building block.
Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq) and absolute ethanol (approx. 10 mL per gram of diamine).

  • Reagent Addition: Add diethyl oxalate (1.1 eq) to the stirred suspension.

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation reaction typically leads to the precipitation of the product from the reaction mixture.[6][7]

  • Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified solid under vacuum to yield the final product. This method often produces the product in high purity without the need for column chromatography.[6]

Parameter Expected Value
Typical Yield >85%
Appearance Off-white to pale yellow solid
Purity (by NMR) >95%

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use.

Property Value
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
IUPAC Name This compound
CAS Number 101036-79-1
Spectroscopic Analysis (Expected)
  • ¹H NMR (DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns determined by their coupling. A singlet corresponding to the three protons of the methyl ester will appear around 3.8-3.9 ppm. Two broad singlets, corresponding to the N1-H and N4-H protons, are expected at a downfield shift (typically > 11 ppm) and are exchangeable with D₂O.[8]

  • ¹³C NMR (DMSO-d₆): Key signals include two distinct resonances for the carbonyl carbons of the lactam rings (around 155-160 ppm), a signal for the ester carbonyl, and resonances for the aromatic carbons and the methyl group of the ester.[8]

  • IR Spectroscopy (KBr): The spectrum will be dominated by strong absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), lactam C=O stretching (around 1670-1700 cm⁻¹), and ester C=O stretching (around 1720-1740 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The analysis will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Reactivity and Synthetic Diversification

The power of this compound as a building block lies in its predictable reactivity at two key sites: the nitrogen atoms of the pyrazine ring and the C6-carboxylate group.

N-Functionalization: Alkylation and Acylation

The acidic N-H protons can be readily removed by a suitable base (e.g., K₂CO₃, NaH), generating nucleophilic amide anions that can be functionalized via reaction with various electrophiles. This is a cornerstone for building molecular diversity.

G Core Core Building Block (R = CO₂Me) N_Alkylated N-Alkylated Product Core->N_Alkylated 1. Base 2. Alkyl Halide N_Acylated N-Acylated Product Core->N_Acylated 1. Base 2. Acyl Halide Base Base (e.g., K₂CO₃, NaH) Electrophile Electrophile (R'-X)

Caption: General scheme for N-functionalization reactions.

Protocol: N,N'-Dibenzylation

  • Setup: Suspend the core building block (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF).

  • Reaction: Add benzyl bromide (2.2 eq) dropwise to the suspension.

  • Heating: Heat the mixture to 60-80 °C and stir until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

C6-Carboxylate Modification

The methyl ester at the C6 position is a gateway to a vast array of amide derivatives, which are crucial for modulating physicochemical properties and biological activity.

G Ester Core Building Block (Ester) Acid Carboxylic Acid Intermediate Ester->Acid Saponification (LiOH or NaOH) Amide Amide Derivatives Acid->Amide Amide Coupling (R-NH₂, Coupling Agents)

Sources

Methodological & Application

Synthesis of N-substituted "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of N-Substituted Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of N-substituted this compound derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document details a robust two-stage synthetic strategy: first, the construction of the core heterocyclic scaffold via cyclocondensation, followed by versatile N-substitution to generate a library of derivatives. The protocols provided are designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices, making this guide a valuable resource for drug discovery and organic synthesis laboratories.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[4] Its derivatives exhibit a remarkable spectrum of pharmacological activities, acting as antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory agents.[1][2][5] Specifically, quinoxaline-2,3-dione structures are key pharmacophores in compounds targeting various receptors and enzymes, including use in treatments for neurodegenerative disorders.[1][6] The ester functional group at the 6-position and subsequent N-substitution on the heterocyclic ring allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. This strategic modification is crucial for optimizing lead compounds in drug development. A series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, closely related to the title compounds, have been identified as potent tubulin polymerization inhibitors, highlighting the therapeutic potential of this molecular framework.[7]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for the bulk preparation of a common intermediate, which can then be diversified in the second stage to produce a wide range of target molecules.

  • Stage 1: Scaffold Synthesis. Formation of the core this compound ring system through a classical cyclocondensation reaction.

  • Stage 2: N-Substitution. Introduction of various alkyl or functionalized side chains onto the nitrogen atoms of the quinoxaline ring via N-alkylation.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Substitution A Methyl 3,4-diaminobenzoate C Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate (Core Scaffold) A->C Cyclocondensation B Oxalic Acid B->C Cyclocondensation E N,N'-Disubstituted Derivatives C->E N-Alkylation D Alkyl Halides (R-X) D->E G cluster_mech Mechanism: Cyclocondensation reactants Methyl 3,4-diaminobenzoate + Oxalic Acid step1 Nucleophilic Attack (1st Amine) reactants->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Dehydration (1st H₂O loss) intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Intramolecular Cyclization (2nd Amine Attack) intermediate2->step3 intermediate3 Fused Ring Intermediate step3->intermediate3 step4 Dehydration (2nd H₂O loss) intermediate3->step4 product Quinoxaline-2,3-dione Core step4->product

Figure 2: Simplified mechanistic pathway for the formation of the quinoxaline-2,3-dione core.

Detailed Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for quinoxaline-2,3-dione synthesis. [8] Materials:

  • Methyl 3,4-diaminobenzoate

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 3,4-diaminobenzoate (10.0 g, 59.5 mmol) and oxalic acid dihydrate (7.5 g, 59.5 mmol).

  • Add 100 mL of 4 M HCl.

    • Causality: The strong acid serves as a catalyst to activate the oxalic acid and acts as the reaction medium. [8]3. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using Ethyl Acetate/Hexane 1:1).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with copious amounts of cold deionized water to remove any residual HCl and unreacted starting materials.

  • Further purify the product by recrystallization from hot ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70 °C overnight.

Expected Outcome:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >85%.

  • Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum will show characteristic peaks for N-H stretching, ester C=O, and amide C=O vibrations.

Part II: N-Substitution of the Quinoxaline-2,3-dione Scaffold

With the core scaffold in hand, diversification can be achieved through N-alkylation. This Sɴ2 reaction typically involves treating the quinoxalinone with an alkyl halide in the presence of a base. Phase Transfer Catalysis (PTC) is a particularly effective method, enhancing reaction rates and allowing for milder conditions.

Mechanism: N-Alkylation via Phase Transfer Catalysis

The N-H protons of the quinoxaline-2,3-dione are weakly acidic. In the presence of a base like potassium carbonate (K₂CO₃), a nitrogen anion is formed. However, the salt is often insoluble in the organic solvent where the alkyl halide resides. The phase transfer catalyst (e.g., Benzyltriethylammonium bromide, BTBA) contains a lipophilic cation that pairs with the nitrogen anion, transporting it into the organic phase where it can readily react with the alkyl halide.

G cluster_ptc N-Alkylation under Phase Transfer Catalysis (PTC) A Quinoxalinone (Q-NH) C Quinoxalinone Anion (Q-N⁻ K⁺) A->C Deprotonation B Base (K₂CO₃) in Solid Phase B->C E Ion Exchange (Q-N⁻ R'₄N⁺) C->E D PTC (R'₄N⁺ Br⁻) D->E Transfers anion to organic phase G Alkylated Product (Q-N-R) E->G SN2 Reaction F Alkyl Halide (R-X) in Organic Phase F->G H PTC Regeneration G->H Product Release H->D Catalyst Returns

Figure 3: Workflow of N-alkylation using a phase transfer catalyst.

Detailed Experimental Protocol 2: N,N'-Dialkylation

This protocol describes a general method for the symmetric dialkylation of the core scaffold. Materials:

  • This compound (from Part I)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Benzyltriethylammonium bromide (BTBA) or Tetrabutylammonium bromide (TBAB)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the core scaffold (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and the phase transfer catalyst (0.1 eq).

    • Causality: An excess of base is used to ensure complete deprotonation. The PTC is used catalytically. An inert atmosphere prevents side reactions involving moisture.

  • Add anhydrous DMF to create a stirrable suspension.

  • Add the alkyl halide (2.2-2.5 eq) dropwise at room temperature.

    • Causality: A slight excess of the alkylating agent ensures the reaction goes to completion for the disubstituted product. A slow addition helps control any potential exotherm.

  • Heat the reaction mixture to 50-70 °C and stir for 8-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into a beaker of ice-water. This will precipitate the organic product and dissolve the inorganic salts.

  • Collect the precipitate by vacuum filtration, washing it with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary Table:

EntryAlkyl Halide (R-X)Product R GroupTypical Yield
1Methyl Iodide-CH₃>90%
2Ethyl Bromide-CH₂CH₃>85%
3Benzyl Bromide-CH₂Ph>80%
4Propargyl Bromide-CH₂C≡CH>75%

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Stage 1 Incomplete reaction; Insufficient acid catalyst.Increase reflux time. Ensure the correct molarity and volume of HCl is used.
Incomplete Dialkylation Insufficient alkylating agent or base; Inactive catalyst.Increase equivalents of alkyl halide and base. Use fresh, dry PTC and solvent. Increase reaction temperature or time.
Mixture of Mono/Di-alkylation Stoichiometry of alkylating agent is too low.To favor dialkylation, ensure >2.2 equivalents of alkyl halide are used. To potentially isolate the mono-alkylated product, use ~1.0 equivalent of alkyl halide and a milder base at a lower temperature, though separation may be challenging.
Purification Difficulties Oily product; Close polarity of products.If recrystallization fails, use column chromatography with a shallow gradient of a suitable solvent system (e.g., Hexane/Ethyl Acetate).

Conclusion

The synthetic routes detailed in this application note provide a clear and reliable pathway for producing libraries of N-substituted this compound derivatives. The two-stage strategy, involving an initial robust cyclocondensation followed by versatile and efficient N-alkylation, is well-suited for medicinal chemistry programs aimed at exploring the structure-activity relationships of this important heterocyclic scaffold. The provided protocols, grounded in established chemical principles, offer researchers a solid foundation for synthesizing novel compounds for biological evaluation.

References

  • Ali, M. F., & El-Sayed, M. A. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 8(2), 249-291. [Link]

  • Saeed, A., Shaheen, F., & Abbas, N. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. Medicinal Chemistry Research, 21(9), 2377-2387. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(5), 731. [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2014). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. IJPDA, 2(10), 823-828. [Link]

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  • El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. I. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry, 9(2), 346-353. [Link]

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  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1148-1168. [Link]

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  • Al-Rashood, S. T., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Scientific Reports, 11(1), 19593. [Link]

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Application Notes & Protocols: Leveraging Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate for the Synthesis of Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitotic spindle formation and cell division.[1][2] Small molecules that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[3] The quinoxaline scaffold has emerged as a promising pharmacophore for the development of such anticancer agents, with several derivatives demonstrating potent inhibition of tubulin polymerization.[3][4]

This guide provides a comprehensive overview of the synthetic utility of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a key starting material for generating novel tubulin polymerization inhibitors. We will detail synthetic protocols, the rationale behind experimental choices, and methods for biological evaluation.

The Quinoxaline Scaffold: A Privileged Structure in Tubulin Inhibition

Quinoxaline derivatives have been identified as potent tubulin inhibitors that often bind to the colchicine site, a key regulatory site for microtubule dynamics.[3][5] The tetrahydroquinoxaline core offers a rigid framework that can be functionalized at multiple positions to optimize binding affinity and pharmacokinetic properties. The 2,3-dioxo substitution provides hydrogen bonding capabilities, while the carboxylate group at the 6-position serves as a versatile handle for introducing diverse chemical moieties through amide bond formation.

A series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have shown significant antiproliferative activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[6] These compounds were found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis.[6] This underscores the potential of the quinoxaline scaffold in generating effective anticancer agents.

PART I: Synthesis of Quinoxaline-Based Tubulin Inhibitors

The following protocols outline a synthetic pathway to generate a library of potential tubulin polymerization inhibitors starting from this compound.

Workflow Overview

The overall synthetic strategy involves three key transformations:

  • N-Alkylation/Arylation: Introduction of substituents on one or both nitrogen atoms of the tetrahydroquinoxaline ring.

  • Ester Hydrolysis: Conversion of the methyl ester at the C6 position to a carboxylic acid.

  • Amide Coupling: Formation of an amide bond between the C6-carboxylic acid and a diverse range of amines.

Synthesis_Workflow A Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate B N-Substituted Dioxo- quinoxaline Methyl Ester A->B N-Alkylation/ N-Arylation C N-Substituted Dioxo- quinoxaline Carboxylic Acid B->C Ester Hydrolysis D Final Tubulin Inhibitor (Amide Derivative) C->D Amide Coupling Tubulin_Assay cluster_0 Reaction Components A Purified Tubulin E Incubation at 37°C A->E B GTP B->E C Fluorescent Reporter C->E D Test Compound D->E F Microtubule Polymerization E->F G Fluorescence Measurement F->G H Data Analysis (IC50 Determination) G->H

Sources

Application Note & Protocol: A Guided Synthesis of Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline-2,3-dione scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant pharmacological properties. These derivatives are extensively investigated as antagonists for ionotropic glutamate receptors, such as AMPA and NMDA receptors, making them valuable candidates for the treatment of various neurological disorders, including epilepsy and ischemic stroke. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of their biological activity, solubility, and pharmacokinetic profiles.

This document provides a comprehensive, field-proven protocol for the synthesis of a specific, functionalized derivative: Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate . This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of the target molecule is efficiently achieved in a two-step sequence. The strategy involves the initial construction of the core quinoxaline-2,3-dione ring system, followed by a selective N-benzylation.

  • Step 1: Cyclocondensation. The synthesis commences with the formation of the heterocyclic core via a cyclocondensation reaction between methyl 3,4-diaminobenzoate and oxalic acid. This reaction directly installs the required methyl carboxylate at the 6-position of the quinoxaline ring.

  • Step 2: N-Benzylation. The subsequent step involves the alkylation of the newly formed quinoxaline-2,3-dione intermediate with benzyl bromide under basic conditions to introduce the benzyl group at the N-4 position.

The complete workflow is illustrated below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Benzylation A Methyl 3,4-diaminobenzoate C Reaction in aq. HCl A->C B Oxalic Acid Dihydrate B->C D Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate (Intermediate) C->D Reflux F Reaction in DMF with K2CO3 D->F E Benzyl Bromide E->F G Purification (Chromatography) F->G Workup H Methyl 4-benzyl-2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate (Final Product) G->H Isolation

Caption: Synthetic workflow for the target compound.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Step 1
Methyl 3,4-diaminobenzoate166.185.0 g30.1Starting material.
Oxalic Acid Dihydrate126.074.17 g33.11.1 equivalents.
Hydrochloric Acid (4 M aq.)36.4660 mL-Reaction medium and catalyst.
Step 2
Intermediate from Step 1220.194.4 g20.0Limiting reagent.
Potassium Carbonate (K₂CO₃)138.214.15 g30.0Base, 1.5 equivalents.
Benzyl Bromide171.042.62 mL (3.76 g)22.0Alkylating agent, 1.1 equivalents.
Dimethylformamide (DMF)73.0950 mL-Anhydrous solvent.
Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (Intermediate)

This initial step builds the foundational quinoxaline-2,3-dione ring system. The reaction is a classic acid-catalyzed condensation between an ortho-diamine and a 1,2-dicarbonyl compound.

Causality and Experimental Rationale:

  • Starting Material Selection: We utilize methyl 3,4-diaminobenzoate instead of 3,4-diaminobenzoic acid. Under the acidic and high-temperature conditions of the reaction, a free carboxylic acid group would be susceptible to decarboxylation, leading to undesired byproducts.[1] The methyl ester protects this functionality.

  • Reaction Conditions: The condensation is performed in aqueous hydrochloric acid. The acidic medium protonates the carbonyl oxygens of oxalic acid, rendering them more electrophilic and facilitating the nucleophilic attack by the amino groups of the diamine. Heating under reflux provides the necessary activation energy for both the initial condensation and the subsequent dehydration steps that form the heterocyclic ring.[2]

Detailed Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-diaminobenzoate (5.0 g, 30.1 mmol) and oxalic acid dihydrate (4.17 g, 33.1 mmol).

  • Add 60 mL of 4 M hydrochloric acid to the flask.

  • Heat the stirred mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The mixture will become a thick slurry as the product precipitates.

  • After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual acid and unreacted starting materials.

  • Dry the product in a vacuum oven at 60-70 °C overnight to yield the intermediate, this compound, as a pale solid.

Step 2: Synthesis of Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (Final Product)

This step introduces the benzyl group onto one of the nitrogen atoms of the quinoxaline-2,3-dione core via a nucleophilic substitution reaction.

Causality and Experimental Rationale:

  • Regioselectivity of Benzylation: The intermediate possesses two secondary amide nitrogens (N-1 and N-4) that can potentially be alkylated. The N-1 proton is adjacent to an electron-withdrawing carbonyl group, making it more acidic and easier to deprotonate. However, the N-4 position is generally less sterically hindered. Alkylation of related N-heterocyclic systems often results in a mixture of regioisomers.[3] While the formation of the N-4 benzyl isomer is anticipated to be significant, the isolation of the desired product from potential N-1 benzyl and N1,N4-dibenzyl byproducts is critical. Therefore, a robust purification step is mandatory.

  • Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the amide nitrogen to generate the nucleophilic anion without causing hydrolysis of the methyl ester. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation while leaving the amide anion highly reactive.

  • Purification: Column chromatography is the method of choice to separate the desired N-4 benzyl product from the N-1 isomer and any unreacted starting material or dialkylated byproduct, exploiting the likely differences in polarity between the isomers.

Detailed Protocol:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add the intermediate from Step 1 (4.4 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Add 50 mL of anhydrous DMF via syringe. Stir the suspension at room temperature for 20 minutes.

  • Slowly add benzyl bromide (2.62 mL, 22.0 mmol) to the suspension dropwise via syringe.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the crude solid by vacuum filtration and wash it with water (2 x 50 mL).

  • Dry the crude product under vacuum.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 30% ethyl acetate in hexanes and gradually increasing the polarity) to isolate the major, typically less polar, N-4 isomer.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a white or off-white solid.

Conclusion

This application note details a reliable and logically structured two-step protocol for synthesizing Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. By providing a rationale for the selection of reagents and reaction conditions, including a critical discussion of regioselectivity in the N-benzylation step, this guide equips researchers with the necessary information to reproduce this synthesis successfully and adapt the methodology for the creation of related analogs. The final product serves as a valuable building block for further derivatization in the pursuit of novel therapeutic agents.

References

  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link not available]
  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchGate. (2021). Retrieved January 18, 2026, from [Link]

  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (2022). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Quinoxaline-Based DPP-4 Inhibitors from Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Quinoxaline Scaffolds in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] This cell-surface serine protease is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins play a pivotal role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2] By inhibiting DPP-4, the physiological activity of incretins is prolonged, leading to enhanced glycemic control with a low risk of hypoglycemia.[2]

The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine, has been identified as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[2] Notably, derivatives of quinoxaline-2,3-dione have been investigated as potent and selective DPP-4 inhibitors.[2][3] The rigid structure of the quinoxaline core provides a robust framework for the strategic placement of various functional groups to optimize interactions with the DPP-4 active site.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a key intermediate in the synthesis of novel DPP-4 inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for the preparation of the intermediate and its subsequent conversion to a representative N-substituted carboxamide-based DPP-4 inhibitor, and outline methods for its analytical characterization and biological evaluation.

The Therapeutic Rationale: Targeting DPP-4 with Quinoxaline-6-Carboxamides

The design of DPP-4 inhibitors often involves creating molecules that can effectively occupy the enzyme's active site. The catalytic triad of DPP-4 is located in a large hydrophobic pocket, and successful inhibitors typically feature a central scaffold that anchors the molecule, along with side chains that form specific interactions with key amino acid residues.

The quinoxaline-2,3-dione core serves as an excellent central scaffold. The 6-carboxylate functionality of our starting material, this compound, provides a versatile handle for introducing diversity. Conversion of the methyl ester to a series of N-substituted amides allows for the exploration of various substituents that can interact with different sub-pockets of the DPP-4 active site, thereby modulating potency and selectivity. This approach is a logical and efficient strategy for generating a library of potential DPP-4 inhibitors for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the general workflow from the starting material to a potential DPP-4 inhibitor, followed by biological screening.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation A Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate B Hydrolysis to Carboxylic Acid A->B  LiOH, THF/H2O C Amide Coupling with Primary Amine B->C HATU, DIPEA, Amine D Purification of Final Compound C->D Column Chromatography / Recrystallization E Structural Characterization (NMR, MS, HPLC) D->E F In Vitro DPP-4 Inhibition Assay E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow from starting material to biological evaluation.

Synthetic Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the quinoxaline-2,3-dione core is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalic acid derivative. In this protocol, we will start from 3,4-diaminobenzoic acid and dimethyl oxalate.

Reaction Scheme:

Sources

In vitro biological evaluation of "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Biological Evaluation of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Derivatives

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed from the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The core structure of this compound provides a versatile platform for synthetic modifications, leading to novel derivatives with potentially enhanced potency and selectivity. Numerous quinoxaline derivatives have been identified as potent anticancer agents that can induce apoptosis and inhibit key enzymes like topoisomerase II.[3][4]

This guide provides a structured, multi-tiered approach to the comprehensive in vitro evaluation of novel derivatives of this quinoxaline series. The protocols are designed to first establish broad cytotoxic activity and then to dissect the specific mechanisms of action, providing researchers with a clear and logical workflow from initial screening to detailed mechanistic insights.

Strategic Workflow for In Vitro Evaluation

A systematic evaluation is critical to efficiently identify promising lead compounds. The workflow should begin with broad screening assays to assess general cytotoxicity against both cancerous and non-cancerous cell lines. Compounds showing selective anticancer activity can then be advanced to more complex assays to determine their mechanism of action. Parallel screening for antimicrobial and antioxidant activity can reveal additional therapeutic potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation (Anticancer) cluster_2 Tier 3: Lead Candidate Profile A Synthesized Quinoxaline Derivatives B Cytotoxicity Screening (e.g., MTT / SRB Assays) - Cancer Cell Lines - Normal Cell Line (e.g., Vero) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Antioxidant Screening (e.g., DPPH / ABTS Assays) A->D E Determine IC50 Values B->E I Comprehensive Biological Profile - Potency (IC50/MIC) - Selectivity Index - Mechanism of Action C->I D->I F Apoptosis Induction Assay (Caspase-Glo 3/7) E->F If Selective Cytotoxicity Observed G Oxidative Stress Assay (DCFH-DA) E->G If Selective Cytotoxicity Observed H Mechanism of Action (Western Blot) E->H If Selective Cytotoxicity Observed H->I

Caption: A multi-tiered workflow for evaluating quinoxaline derivatives.

Section 1: Anticancer Activity Assessment

The initial evaluation focuses on determining the cytotoxic potential of the derivatives against various human cancer cell lines. It is crucial to include a non-cancerous cell line to assess the selectivity of the compounds.

Preliminary Cytotoxicity Screening: SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[5] It is a reliable and highly reproducible assay, as the SRB dye binds stoichiometrically to basic amino acid residues of proteins, and this binding is less dependent on cell metabolic activity, which can be a confounding factor in other assays.[6]

Causality Behind Experimental Choice: The SRB assay is chosen for its stability, sensitivity, and the fact that the endpoint measurement is not time-sensitive after fixation.[7] Fixation with trichloroacetic acid (TCA) preserves the cellular protein, providing a robust measure of cell biomass that is less susceptible to interference from the test compounds compared to metabolic assays.[5][8]

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the old medium with 200 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • Cell Fixation: Carefully remove the treatment medium. Gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]

  • Washing: Remove the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[8] After the final wash, remove as much of the wash solution as possible and allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[8]

  • Final Wash: Quickly remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5] Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm or 565 nm using a microplate reader.[6][8]

  • Data Analysis: Subtract the OD of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mechanistic Insight: Apoptosis Induction

Should a derivative demonstrate potent and selective cytotoxicity, the next logical step is to investigate whether it induces apoptosis. Caspases are key mediators of apoptosis, with caspase-3 and caspase-7 being the primary executioner caspases.[9]

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the activity of caspases-3 and -7.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[10][11]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the quinoxaline derivative at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[11]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-increase in caspase activity by dividing the luminescence signal of the treated samples by the signal of the untreated control.

Mechanistic Insight: Western Blot Analysis of Apoptotic Markers

Western blotting provides specific information about the proteins involved in the apoptotic pathway, confirming the mode of cell death.[12] Key proteins to investigate include the anti-apoptotic protein Bcl-2, and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[12][13]

Causality Behind Experimental Choice: This technique allows for the direct visualization of protein expression changes and post-translational modifications (like cleavage), which are hallmarks of apoptosis.[9] For instance, observing a decrease in full-length PARP and a corresponding increase in its cleaved fragment is strong evidence of caspase-mediated apoptosis.[12]

G cluster_0 Intrinsic Apoptosis Pathway Drug Quinoxaline Derivative Mito Mitochondrial Stress Drug->Mito Casp9 Pro-Caspase-9 Mito->Casp9 Bcl2 Bcl-2 (Anti-apoptotic) (Target for Downregulation) Bcl2->Mito Inhibits aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage Casp3 Pro-Caspase-3 (Target for Cleavage) aCasp9->Casp3 aCasp3 Active Caspase-3/7 Casp3->aCasp3 Cleavage PARP PARP (DNA Repair) (Target for Cleavage) aCasp3->PARP cPARP Cleaved PARP (Inactive) PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: Key markers in the intrinsic apoptosis pathway for Western Blot analysis.

  • Protein Extraction: Treat cells with the test compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay to ensure equal loading.[14][15] (See Appendix for BCA Protocol).

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to the loading control.

| Table 1: Hypothetical Cytotoxicity and Apoptosis Induction Data | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line (e.g., PC-3) | Normal Cell Line (e.g., Vero) | Caspase-3/7 Activation | | | IC₅₀ (µM) | IC₅₀ (µM) | (Fold Change vs. Control) | | Derivative QX-01 | 4.5 | > 100 | 5.2 | | Derivative QX-02 | 28.7 | > 100 | 1.8 | | Doxorubicin (Control) | 1.2 | 8.5 | 6.5 |

Section 2: Antimicrobial Activity Evaluation

Quinoxaline derivatives are also known for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial compound.[16][17]

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[18][19]

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinoxaline derivative in an appropriate broth (e.g., Mueller-Hinton Broth).[20] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).[19]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]

| Table 2: Hypothetical Antimicrobial Activity Data | | :--- | :--- | :--- | | Compound | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | | | MIC (µg/mL) | MIC (µg/mL) | | Derivative QX-01 | 8 | 32 | | Derivative QX-02 | > 128 | > 128 | | Ciprofloxacin (Control) | 0.5 | 0.25 |

Section 3: Antioxidant Capacity Assessment

Antioxidant activity is another key biological property of many phenolic and heterocyclic compounds. Simple, rapid chemical assays can be used for initial screening.

Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[21]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the quinoxaline derivative at various concentrations (in methanol). Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid or gallic acid can be used as a positive control.[21]

  • Calculation: Calculate the percentage of radical scavenging activity. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Appendix: Foundational Protocols

Bicinchoninic Acid (BCA) Protein Assay

Accurate protein quantification is essential for experiments like Western blotting where equal sample loading is critical. The BCA assay is a colorimetric method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid, forming a complex that absorbs light at 562 nm.[14]

  • Standard Preparation: Prepare a series of protein standards of known concentration (e.g., 20 to 2,000 µg/mL) using Bovine Serum Albumin (BSA).[15]

  • Working Reagent (WR) Preparation: Prepare the BCA working reagent by mixing 50 parts of Reagent A (bicinchoninic acid) with 1 part of Reagent B (cupric sulfate) (50:1 ratio).[15]

  • Assay (Microplate Format):

    • Pipette 25 µL of each standard and unknown protein sample into separate wells of a 96-well microplate.[15]

    • Add 200 µL of the WR to each well and mix thoroughly.[14]

    • Cover the plate and incubate at 37°C for 30 minutes.[15]

  • Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance vs. protein concentration for the BSA standards. Determine the protein concentration of the unknown samples from the standard curve.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]

  • Pierce BCA Protein Assay Protocol. University of Massachusetts Chan Medical School. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central (PMC). [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central (PMC). [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PubMed Central (PMC). [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central (PMC). [Link]

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Application Note: A Multi-Assay Strategy for Cytotoxicity Profiling of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based screening workflow to evaluate the cytotoxic potential of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad-spectrum biological activities, including significant potential as anticancer agents.[1][2] Many compounds in this class exert their effects by inducing apoptosis or inhibiting key enzymes involved in cell proliferation.[3][4][5] This application note details a multi-assay approach, beginning with a primary assessment of metabolic viability (MTT assay), followed by secondary assays to elucidate the mechanism of cell death, including membrane integrity (LDH assay) and apoptosis induction (Caspase-Glo® 3/7 assay). The protocols herein are designed to be self-validating, providing a clear rationale for experimental design and data interpretation to ensure trustworthy and reproducible results.

Introduction to the Compound and Cytotoxicity Screening

This compound belongs to the quinoxaline family, a scaffold of significant interest in medicinal chemistry. Quinoxaline derivatives have been investigated for a wide range of therapeutic applications, with a notable focus on oncology.[2] Their mechanisms of action are diverse, often involving the inhibition of protein kinases, interaction with DNA, and the induction of programmed cell death (apoptosis).[1][5][6]

Cytotoxicity screening is a critical first step in the drug discovery pipeline.[7][8] It serves to identify compounds that inhibit cell growth or induce cell death, providing essential data for hit-to-lead optimization and safety assessment.[9] A primary screen typically measures global cell health or viability. However, a single assay is rarely sufficient. A well-designed cytotoxicity cascade employs orthogonal assays to confirm initial findings and provide deeper mechanistic insight into how a compound affects the cells.[10] This tiered approach helps to distinguish between general toxicity and specific, targeted anti-cancer activity.

This guide outlines a logical workflow for characterizing the cytotoxic profile of the target compound, starting with a widely used metabolic assay and progressing to more specific, mechanistic endpoints.

Experimental Design: A Tiered Approach

A successful cytotoxicity screening campaign relies on a logical progression of assays. This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Workflow Overview

The proposed workflow begins with a primary screen to determine the compound's effect on cell viability and establish a dose-response relationship (IC50). Hits from the primary screen are then advanced to secondary assays to differentiate between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects and to investigate the specific mechanism of cell death.

Cytotoxicity_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Data Interpretation Primary MTT Assay (Metabolic Viability) IC50 Calculate IC50 Value (Dose-Response Curve) Primary->IC50 Determine potency LDH LDH Assay (Membrane Integrity) IC50->LDH Confirm cytotoxicity Caspase Caspase-Glo® 3/7 Assay (Apoptosis) IC50->Caspase Investigate mechanism Interpret Profile Compound: Cytotoxic vs. Cytostatic Necrotic vs. Apoptotic LDH->Interpret Caspase->Interpret

Caption: Tiered workflow for cytotoxicity screening.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic hypothesis. For oncology applications, a panel of cancer cell lines from different tissues (e.g., lung, breast, colon) is recommended. Including a non-cancerous cell line (e.g., fibroblasts) is crucial for assessing selectivity.

  • Recommended Cancer Cell Lines: A549 (lung), MCF-7 (breast), HCT116 (colon), PC-3 (prostate).[1][3][11]

  • Recommended Non-Cancerous Control: WISH (amnion), MCF-10A (non-tumorigenic breast epithelial).[3]

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth. Do not use cells that have been in culture for an excessive number of passages.

Protocol 1: Primary Screening - MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14] The intensity of the color, measured spectrophotometrically, is proportional to the number of metabolically active cells.

Materials
  • This compound (Test Compound)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom tissue culture plates

  • Selected cell lines

  • Complete culture medium

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells/well in 100 µL of complete medium into a 96-well plate.[15] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. Start with a high concentration (e.g., 200 µM) to generate a full dose-response curve. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a "no-cell" blank control.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[13][16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterExample ValueDescription
Cell Line A549Human Lung Carcinoma
Seeding Density 10,000 cells/wellOptimized for log-phase growth over 72h
Treatment Duration 72 hoursAllows for multiple cell cycles
IC50 5.2 µMPotency of the compound
R² of Curve Fit 0.985Goodness of fit for the dose-response curve

Protocol 2: Secondary Assay - LDH Release for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[17][18] The amount of LDH released is proportional to the number of dead cells.

Materials
  • CyQUANT™ LDH Cytotoxicity Assay Kit (or equivalent)[17]

  • 96-well plates from the primary assay

  • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Prepare Controls: Following compound treatment (as in the MTT protocol), prepare the following controls on the same plate:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, treated with 10X Lysis Buffer 45 minutes before the assay endpoint.

    • Background: Wells with medium only.

  • Sample Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells (optional but recommended).[19] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[17]

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[17]

Data Analysis
  • Subtract the 680 nm absorbance value from the 490 nm value for each well.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound_Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

  • Plot % Cytotoxicity against compound concentration to generate a dose-response curve and calculate an EC50 value.

Assay EndpointInterpretation
High MTT Inhibition Compound reduces metabolic activity.
Low LDH Release Cell membranes are intact. Suggests a cytostatic effect (inhibition of proliferation).
High LDH Release Cell membranes are compromised. Suggests a cytotoxic effect (cell death).

Protocol 3: Secondary Assay - Caspase-Glo® 3/7 for Apoptosis

To specifically investigate if cell death is occurring via apoptosis, measuring the activity of executioner caspases 3 and 7 is a gold-standard method. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent "add-mix-measure" assay that provides a substrate for caspase-3/7, which, when cleaved, generates a luminescent signal proportional to caspase activity.[20][21]

Rationale for Apoptosis Investigation

Many quinoxaline-based anti-cancer compounds have been shown to induce apoptosis.[4][5] This programmed cell death pathway is a desirable mechanism for cancer therapeutics. Identifying apoptosis induction early provides strong evidence for a targeted anti-cancer effect rather than non-specific toxicity.

Apoptosis_Pathway Compound Quinoxaline Compound Cell Cancer Cell Compound->Cell Signal Apoptotic Signal (e.g., DNA damage, stress) Cell->Signal induces Caspases_Init Initiator Caspases (e.g., Caspase-8, 9) Signal->Caspases_Init activates Caspases_Exec Executioner Caspases (Caspase-3, 7) Caspases_Init->Caspases_Exec activates Apoptosis Apoptosis (Cell Death) Caspases_Exec->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway.

Materials
  • Caspase-Glo® 3/7 Assay System (Promega)[20]

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Cells treated with the test compound as described previously

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells in white-walled 96-well plates as described for the MTT assay. Prepare wells for vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22] Allow it to equilibrate to room temperature before use.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[21] c. Mix the contents on a plate shaker at 300-500 rpm for 5 minutes.[21]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[21]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence from the "no-cell" control wells.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_VehicleControl

  • A significant (≥2-fold) increase in the luminescent signal indicates the induction of apoptosis.

AssayEndpoint MeasuredInterpretation of Positive Result
MTT Assay Metabolic ActivityDecrease in cell viability/proliferation
LDH Assay Membrane PermeabilityIncrease in necrotic cell death
Caspase-Glo® 3/7 Caspase-3/7 ActivityIncrease in apoptotic cell death

Conclusion and Self-Validation

This application note provides a tiered, multi-assay strategy for characterizing the cytotoxic effects of this compound. By integrating measures of metabolic health (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-Glo® 3/7), this workflow provides a comprehensive profile of the compound's activity.

References

  • Lee, M., & Kim, Y. J. (2000). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Yakhak Hoeji, 44(5), 441-446. Retrieved from [Link][11]

  • Chen, L., et al. (2013). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 4, 154. Retrieved from [Link][23]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Retrieved from [Link][24]

  • Al-Ostath, A. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link][15]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][10]

  • Al-Warhi, T., et al. (2022). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Frontiers in Pharmacology, 13, 957436. Retrieved from [Link][3]

  • National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][16]

  • El-Sayed, W. M., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(11), 2635-2649. Retrieved from [Link][1]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][22]

  • Inam, A., et al. (2024). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 29(3), 670. Retrieved from [Link][6]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link][25]

  • Alam, M., et al. (2019). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against Dalton’s Lymphoma. Research Journal of Pharmacy and Technology, 12(10), 4821-4826. Retrieved from [Link][4]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(8), 1284. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link][26]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link][14]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link][27]

  • R Discovery. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Retrieved from [Link][2]

  • Colás, B., et al. (2003). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Toxicology in Vitro, 17(2), 155-160. Retrieved from [Link][28]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link][9]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link][8]

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Application Notes and Protocols: The Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Scaffold for Novel Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline-2,3-dione Core as a Privileged Scaffold

The quinoxaline-2,3-dione moiety represents a robust and versatile scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This heterocyclic system is particularly recognized for its role in the development of antagonists for ionotropic glutamate receptors, specifically the AMPA and kainate receptors, which are implicated in a variety of neurodegenerative disorders.[1][3][4][5][6][7] Beyond its established role in neuroscience, the quinoxaline-2,3-dione framework has been successfully exploited to generate inhibitors for a diverse range of enzymes, including bacterial DNA gyrase and topoisomerase IV, aldose reductase, apoptosis signal-regulating kinase 1 (ASK1), and c-Kit, highlighting its potential in developing antibacterial, anti-diabetic, and anti-cancer agents.[8][9][10][11][12][13]

This document provides a detailed guide for utilizing Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a foundational scaffold for a systematic enzyme inhibitor discovery program. We will outline a proposed synthetic route, provide detailed protocols for enzyme inhibition assays, and discuss strategies for developing structure-activity relationships (SAR).

Featured Scaffold: this compound

Chemical structure of this compound

Figure 1: Chemical structure of the starting scaffold, this compound.

This specific derivative of the quinoxaline-2,3-dione core offers several strategic advantages for further chemical exploration:

  • Multiple Points for Diversification: The scaffold possesses several positions (N1, N4, and the aromatic ring) that are amenable to chemical modification.

  • Ester Functionality: The methyl ester at the 6-position provides a handle for further derivatization, for example, through amidation to create a library of diverse compounds.

  • Established Synthetic Routes: The synthesis of the quinoxaline-2,3-dione core is well-documented, allowing for the reliable production of the starting material.[14]

Proposed Synthesis of the Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general and environmentally friendly approach for the synthesis of the quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with oxalic acid.[14][15]

Synthetic Workflow Start 4-amino-3-nitro-benzoic acid Intermediate1 Methyl 4-amino-3-nitrobenzoate Start->Intermediate1 Esterification (MeOH, H2SO4) Intermediate2 Methyl 3,4-diaminobenzoate Intermediate1->Intermediate2 Reduction (e.g., H2, Pd/C) Scaffold Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate Intermediate2->Scaffold Cyclocondensation (Oxalic acid) DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep Prepare reaction mix: - Relaxed DNA - Buffer, ATP - Test Compound AddEnzyme Add DNA Gyrase Prep->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Stop Reaction Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain and Visualize Gel->Visualize Data Densitometry and IC50 Calculation Visualize->Data

Caption: Workflow for DNA Gyrase Inhibition Assay.

Protocol 3: Aldose Reductase Inhibition Assay

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. [10][13]Quinoxalinone derivatives have been identified as potent inhibitors of this enzyme. [10][13] Materials:

  • Recombinant human or rat aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Epalrestat)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the assay mixture in a 96-well UV-transparent plate. Each well should contain phosphate buffer, NADPH, aldose reductase, and the test compound at various concentrations.

  • Pre-incubate the mixture at room temperature for a few minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics and Mechanism of Inhibition

For promising hits, further kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). [16]This is typically achieved by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots. [16][17]It is also crucial to consider the possibility of enzyme inhibition by the reaction product, which can complicate kinetic analysis. [18]

Developing Structure-Activity Relationships (SAR)

A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit. Starting with this compound, a library of analogs can be synthesized and tested.

Key Positions for Modification:

  • N1 and N4 positions: Alkylation, arylation, or introduction of other functional groups at these positions can significantly impact activity.

  • The 6-carboxylate group: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This can influence solubility and interactions with the target enzyme.

  • The aromatic ring (positions 5, 7, and 8): Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) can modulate electronic properties and steric interactions.

SAR_Strategy cluster_mods Chemical Modifications cluster_testing Iterative Testing and Analysis Scaffold Core Scaffold: Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate Mod_N1_N4 N1 and N4 positions: - Alkylation - Arylation Scaffold->Mod_N1_N4 Mod_C6 C6-carboxylate: - Hydrolysis to acid - Amidation Scaffold->Mod_C6 Mod_Aro Aromatic Ring (C5, C7, C8): - Halogenation - Nitration - Alkylation Scaffold->Mod_Aro Assay Enzyme Inhibition Assays Mod_N1_N4->Assay Mod_C6->Assay Mod_Aro->Assay SAR_Analysis SAR Analysis: - Potency - Selectivity - Physicochemical Properties Assay->SAR_Analysis Feedback Loop

Caption: Conceptual workflow for SAR studies.

Data Summary and Interpretation

All quantitative data, such as IC50 values, should be tabulated for easy comparison across the synthesized library of compounds.

Compound IDR1 (N1-substituent)R4 (N4-substituent)R6 (C6-substituent)Target Enzyme IC50 (µM)
Scaffold HH-COOCH3Initial Screening Value
Analog 1 CH3H-COOCH3Value
Analog 2 HH-COOHValue
Analog 3 HH-CONH-benzylValue
...............

Table 1: Example of a data summary table for SAR analysis.

Conclusion

The this compound scaffold is a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability and the proven track record of the broader quinoxaline-2,3-dione class in hitting diverse biological targets make it an attractive platform for drug discovery campaigns. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to initiate such a program, from the synthesis of the core scaffold to detailed biochemical characterization and lead optimization.

References

  • 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. (n.d.). Google.
  • Bigge, C. F., et al. (1995). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 38(20), 3720-3740. [Link]

  • Bigge, C. F., et al. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed.
  • Chimirri, A., et al. (2006). Competitive AMPA receptor antagonists. PubMed. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. (1995). ACS Publications.
  • Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. Retrieved January 18, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Retrieved January 18, 2026, from [Link]

  • Bax, B. D. (2022). DNA Gyrase as a Target for Quinolones. MDPI. Retrieved January 18, 2026, from [Link]

  • Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wu, B., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. PubMed. Retrieved January 18, 2026, from [Link]

  • Słoczyńska, K., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. PubMed. Retrieved January 18, 2026, from [Link]

  • Derivatives of quinoxalin‐2,3(1H,4H)‐dione as c‐kit inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quinoxaline derivatives as dual DNA intercalating as well as topoisomerase II inhibitor. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). NIH. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). Google.
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. (2017). International Journal of Pharmaceutics and Drug Analysis. Retrieved January 18, 2026, from [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). Academic Journals. Retrieved January 18, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved January 18, 2026, from [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Differential inhibition of a restriction enzyme by quinoxaline antibiotics. (1982). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, kinetic studies and in-silico investigations of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI. Retrieved January 18, 2026, from [Link]

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Application Notes and Protocols for the Study of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoxaline Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial potential is of paramount importance. Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological properties to optimize antimicrobial potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a specific, promising derivative: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate . We will detail its synthesis, characterization, and a suite of robust protocols for the evaluation of its antimicrobial efficacy and preliminary elucidation of its mechanism of action. The methodologies presented herein are grounded in established scientific principles and aim to provide a self-validating framework for the rigorous assessment of this compound as a potential antimicrobial agent.

Synthesis and Characterization of this compound

The synthesis of the title compound is predicated on a classical and efficient condensation reaction. The rationale for the proposed two-step synthesis is the ready availability of the starting materials and the high-yield transformations reported for analogous reactions.

Part 1: Synthesis of Methyl 3,4-diaminobenzoate

The initial step involves the esterification of 3,4-diaminobenzoic acid. This is a crucial precursor, providing the necessary o-phenylenediamine moiety for the subsequent cyclization.

Protocol:

  • To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature with stirring.[3]

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid.[3]

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of this compound

The core quinoxaline-2,3-dione structure is formed by the condensation of methyl 3,4-diaminobenzoate with a suitable dicarbonyl compound, in this case, diethyl oxalate.

Protocol:

  • Combine methyl 3,4-diaminobenzoate (1.0 g, 6.02 mmol) and diethyl oxalate (1.0 mL, 7.37 mmol) in a round-bottom flask.

  • Heat the mixture at 120-130°C for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mass and heat to reflux for 30 minutes to facilitate precipitation.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product, this compound.

  • Perform comprehensive characterization of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Condensation/Cyclization start1 3,4-Diaminobenzoic Acid reagent1 Methanol, Thionyl Chloride start1->reagent1 product1 Methyl 3,4-diaminobenzoate reagent1->product1 reagent2 Diethyl Oxalate product1->reagent2 product2 Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate reagent2->product2

Caption: Synthetic workflow for this compound.

Evaluation of Antimicrobial Activity

A systematic evaluation of the antimicrobial properties of the synthesized compound is essential. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension.

  • Controls: Include a positive control (bacteria in broth without the compound), a negative control (broth only), and a solvent control (bacteria in broth with the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[8]

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus (ATCC 29213)
B. subtilis (ATCC 6633)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. Quinoxaline derivatives have been reported to act through various mechanisms, including inhibition of DNA gyrase and disruption of the bacterial cell membrane.[9][10]

Mechanism_Investigation_Workflow cluster_dna_gyrase Pathway 1: DNA Gyrase Inhibition cluster_membrane Pathway 2: Membrane Disruption start Antimicrobial Activity Confirmed (MIC/MBC Determined) assay1 DNA Gyrase Supercoiling Assay start->assay1 assay2 Membrane Permeability Assay (e.g., SYTOX Green Uptake) start->assay2 result1 Inhibition of DNA Supercoiling? assay1->result1 conclusion1 Mechanism involves DNA gyrase inhibition. result1->conclusion1 Yes result2 Increased Membrane Permeability? assay2->result2 conclusion2 Mechanism involves membrane disruption. result2->conclusion2 Yes

Caption: Workflow for investigating the potential mechanism of action.

Protocol 3: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics.[11]

Principle:

This assay measures the ability of the test compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide or SYBR Safe)

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA intercalating dye and visualize under UV light.

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

Protocol 4: Bacterial Membrane Permeability Assay

This assay determines if the test compound disrupts the integrity of the bacterial cell membrane.

Principle:

Fluorescent dyes like SYTOX Green can only enter cells with compromised membranes. An increase in fluorescence intensity upon addition of the test compound indicates membrane damage.

Materials:

  • Bacterial suspension

  • SYTOX Green dye

  • 96-well black microtiter plates

  • Fluorometric microplate reader

  • Positive control (e.g., Polymyxin B for Gram-negative bacteria)

Procedure:

  • Wash and resuspend bacteria in a suitable buffer (e.g., PBS).

  • Add the bacterial suspension to the wells of a black microtiter plate.

  • Add SYTOX Green to each well to a final concentration of ~1 µM and incubate in the dark for 15 minutes.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells.

  • Monitor the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Interpretation: A significant, dose-dependent increase in fluorescence intensity compared to the untreated control indicates that the compound disrupts the bacterial membrane.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential antimicrobial agent. A promising result from these in vitro studies, characterized by low MIC/MBC values and a clear mechanism of action, would warrant further investigation. Subsequent steps should include cytotoxicity testing against mammalian cell lines to assess selectivity, in vivo efficacy studies in animal models of infection, and structure-activity relationship (SAR) studies to optimize the lead compound. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this and other novel quinoxaline derivatives in the ongoing fight against antimicrobial resistance.

References

  • Taiwo, O. F., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of Physical Sciences, 16(4), 123-137. [Link]

  • Asif, M. (2014). A review on synthesis and versatile biological activities of quinoxaline and its derivatives. Journal of Chemistry, 2014, 1-20.
  • Charris, J., et al. (2013). Synthesis and antimicrobial activity of some new substituted quinoxalines. Molecules, 18(11), 13836-13854. [Link]

  • Paliwal, S., et al. (2017). Synthesis and biological evaluation of novel quinoxaline derivatives as antimicrobial agents. Research Journal of Pharmacy and Technology, 10(5), 1421-1426.
  • Refaat, H. M., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098.
  • Hassan, A. A., et al. (2018). Synthesis, characterization and biological evaluation of some quinoxaline derivatives: A promising and potent new class of antitumor and antimicrobial agents. Molecules, 23(4), 834. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Polycyclic Aromatic Compounds, 42(5), 2345-2363. [Link]

  • Zhang, H., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(46), 27613-27620. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2529–2537. [Link]

  • CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Mitton-Fry, M. J., et al. (2012). Identification of novel bacterial DNA gyrase inhibitors: an in silico study. Journal of Molecular Modeling, 18(9), 4169-4178. [Link]

  • Tanaka, M., et al. (1991). Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(7), 1489-1491. [Link]

  • Maxwell, A., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 7(7), 1258-1266. [Link]

  • Van der Verren, S. E., et al. (2019). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. Journal of Chemical Information and Modeling, 59(10), 4349-4361. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • World Organisation for Animal Health - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Fisher, J. F., & Mobashery, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]

  • Van Bambeke, F., et al. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-275.
  • EUCAST. (2024). Clinical Breakpoint Tables. [Link]

  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Aldred, K. J., et al. (2014). DNA gyrase and topoisomerase IV as targets for antibacterial drugs. Annual Review of Biochemistry, 83, 245-269.
  • Epand, R. M., & Vogel, H. J. (1999). Diversity of antimicrobial peptides and their mechanisms of action. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 11-28.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Taylor, P. C., et al. (1983). The minimum bactericidal concentration of gentamicin for Escherichia coli. The Journal of Antimicrobial Chemotherapy, 12(3), 273-280.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical quinoxaline-2,3-dione intermediate. Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The title compound serves as a pivotal building block for developing novel therapeutics.[3]

This guide provides a robust foundational protocol, a comprehensive troubleshooting section in a direct question-and-answer format, and FAQs to address common challenges and optimize your synthesis for higher yield and purity.

Part 1: Foundational Synthesis Protocol

The most established route to quinoxaline-2,3-diones is the acid-catalyzed cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] For this specific target, we will react Methyl 3,4-diaminobenzoate with oxalic acid.

Experimental Protocol: Acid-Catalyzed Cyclocondensation

This protocol is adapted from established methodologies for synthesizing quinoxaline-2,3-diones.[3][5][6]

Reagents & Materials:

  • Methyl 3,4-diaminobenzoate

  • Oxalic acid dihydrate

  • 4M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 3,4-diaminobenzoate (1 equivalent) and Oxalic acid dihydrate (1 equivalent).

  • Acid Addition: Add 4M HCl (approx. 10 mL per gram of diamine). The acidic medium is crucial as it protonates a carbonyl oxygen of the oxalic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the less basic amino group of the diamine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically around 100-110°C) with vigorous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Reaction Time: Maintain reflux for 2-4 hours. The reaction is typically complete when TLC analysis shows the consumption of the starting diamine.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the acidic solution. If not, the mixture can be poured onto crushed ice to induce precipitation.[6]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any remaining HCl and unreacted oxalic acid.

  • Purification (Recrystallization): Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product, this compound, as a crystalline solid.[7]

Data Presentation

Table 1: Reagent Stoichiometry and Properties

Reagent CAS No. Mol. Weight ( g/mol ) Equivalents
Methyl 3,4-diaminobenzoate 618-99-5 166.18 1.0
Oxalic acid dihydrate 6153-56-6 126.07 1.0

| Product | 354793-04-7 | 220.18 | - |

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues to help you optimize your reaction yield and purity.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low or no yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:

  • Reactivity of Starting Material: The Methyl 3,4-diaminobenzoate has an electron-withdrawing methyl carboxylate group (-COOCH₃) on the aromatic ring. This group deactivates the amine nucleophiles, reducing their reactivity compared to unsubstituted o-phenylenediamine.[8] Harsh reaction conditions, often required for such deactivated substrates, can lead to degradation.[8]

    • Solution: Consider employing a more active 1,2-dicarbonyl source like diethyl oxalate, which can sometimes provide cleaner reactions.[9] Alternatively, screening for a more effective catalyst may be necessary.

  • Inadequate Reaction Conditions:

    • Temperature & Time: The reaction may require a longer reflux time or a higher temperature than initially planned due to the deactivated diamine. Monitor the reaction closely with TLC to ensure the starting material is consumed before workup.

    • Acid Catalyst: Insufficient acid can lead to a sluggish reaction. Ensure the pH is strongly acidic. However, excessively harsh acid can promote side reactions like decarboxylation.[10]

  • Purity of Starting Materials: Ensure your Methyl 3,4-diaminobenzoate is pure and free from isomers or other contaminants. Impurities can inhibit the reaction or lead to a complex mixture of side products.

  • Product Solubility: The product may have some solubility in the acidic aqueous medium, especially at elevated temperatures.

    • Solution: Ensure the reaction mixture is thoroughly cooled, preferably in an ice bath, before filtration to maximize precipitation.

Question 2: My final product is contaminated with a significant side product. I suspect decarboxylation. How can I confirm and prevent this?

Answer: Decarboxylation is a known side reaction for aromatic carboxylic acids, especially under high-temperature and/or strongly acidic conditions.[10]

  • Confirmation: The decarboxylated side product would be quinoxaline-2,3(1H,4H)-dione. You can confirm its presence using NMR (disappearance of the methyl ester signals and a more symmetric aromatic pattern) and Mass Spectrometry (a molecular ion corresponding to C₈H₆N₂O₂, M.W. 162.15).

  • Causality: The combination of heat and strong acid used in the foundational protocol can readily promote the loss of the -COOCH₃ group (following hydrolysis to the carboxylic acid) from either the starting material or the final product.[10]

  • Prevention Strategies:

    • Milder Conditions: The most direct solution is to employ milder reaction conditions. Avoid excessively high temperatures or prolonged heating.

    • Use Diethyl Oxalate: Reacting the diamine with diethyl oxalate, often by heating the two reagents together (sometimes with a catalytic amount of acid or even under neat conditions), can avoid the harsh acidic environment and reduce decarboxylation.[1][9]

    • Green Chemistry Approach: A solvent-free grinding method has been shown to be highly effective for this type of condensation. Simply grinding the diamine and oxalic acid together in a mortar and pestle at room temperature can drive the reaction to completion, avoiding both harsh solvents and high temperatures.

Question 3: My starting materials are not dissolving well in the reaction medium. How does this affect the reaction, and what can I do?

Answer: Poor solubility of reactants can significantly slow down the reaction rate and lead to incomplete conversion.

  • Impact: In a heterogeneous mixture, the reaction can only occur at the interface between the solid and liquid phases, limiting the effective concentration of reactants and hindering the cyclization process.

  • Solutions:

    • Co-solvent: Introduce a co-solvent like ethanol or propan-1-ol to the aqueous HCl to improve the solubility of the aromatic diamine.[1]

    • Mechanical Grinding: As mentioned, a solvent-free grinding approach completely bypasses solubility issues and can be remarkably efficient. The mechanical force brings the reactants into close contact, initiating the reaction.

    • Phase Transfer Catalyst: In some cases, a phase transfer catalyst could be employed to facilitate the reaction between two poorly miscible or soluble components, though this is less common for this specific synthesis.

Visualization of Troubleshooting Logic

TroubleshootingWorkflow start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials start->check_sm check_cond Analyze Reaction Conditions start->check_cond check_workup Review Isolation & Purification start->check_workup sm_impure Impure? (NMR, LC-MS) check_sm->sm_impure cond_harsh Side Products? (Decarboxylation) check_cond->cond_harsh cond_incomplete Incomplete Reaction? (TLC) check_cond->cond_incomplete workup_loss Product Loss During Workup? check_workup->workup_loss sol_purify_sm Purify Diamine (Recrystallization/Chromatography) sm_impure->sol_purify_sm Yes sol_mild_cond Use Milder Conditions: - Diethyl Oxalate - Solvent-free grinding - Lower Temp/Time cond_harsh->sol_mild_cond Yes sol_force_cond Optimize Conditions: - Increase Time/Temp - Screen Catalysts cond_incomplete->sol_force_cond Yes sol_opt_workup Optimize Workup: - Ensure complete precipitation (cooling) - Choose better recrystallization solvent workup_loss->sol_opt_workup Yes

Caption: A decision-making flowchart for troubleshooting synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the condensation reaction? The reaction is a classic nucleophilic acyl substitution followed by cyclization and dehydration. It proceeds in several steps:

  • One amino group of the diamine attacks a carbonyl carbon of oxalic acid.

  • The tetrahedral intermediate eliminates a molecule of water to form an amide bond.

  • An intramolecular reaction occurs where the second amino group attacks the remaining carboxylic acid group.

  • A second molecule of water is eliminated to form the stable, six-membered pyrazine ring, yielding the final quinoxaline-2,3-dione structure.

Q2: What are the advantages of using "green" solvent-free conditions? Solvent-free synthesis via grinding offers several benefits:

  • Efficiency: Reactions are often faster and produce higher yields.

  • Environmental Impact: It eliminates the need for potentially toxic organic solvents, reducing waste.

  • Simplicity: The procedure is operationally very simple, requiring only a mortar and pestle.

  • Atom Economy: These methods often exhibit unsurpassed atom economy.

Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method.[7]

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point.

  • Visualization: Use a UV lamp to visualize the spots. The starting diamine, being more electron-rich, will likely have a different Rf value than the more polar, conjugated product.

  • Procedure: Spot the starting diamine, the co-spot (diamine + reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q4: What are the primary safety considerations for this synthesis?

  • Corrosives: 4M Hydrochloric acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Heating: Use a heating mantle and ensure the reflux apparatus is securely clamped. Do not heat a closed system.

  • Reagents: While the organic reagents are not acutely toxic, they should be handled with care. Avoid inhalation of dust or vapors.

Visualization of General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Diamine + Oxalic Acid) reaction 2. Add 4M HCl & Reflux (2-4 hours, ~100°C) reagents->reaction monitoring 3. Monitor via TLC reaction->monitoring isolation 4. Cool & Isolate Product (Precipitation & Filtration) monitoring->isolation Reaction Complete purification 5. Purify by Recrystallization (Ethanol/Water) isolation->purification product Final Product purification->product

Caption: General workflow for the synthesis of the target molecule.

References

  • Ali, M. M., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Humanities and Applied Science.
  • BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines. BenchChem.
  • International Journal of Pharmaceutics and Drug Analysis. (n.d.).
  • Zayed, M. F., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • Sankari, E. (2023).
  • Alfallous, K. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide.
  • Abdel-Ghani, T. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Pramanik, A., et al. (2009). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences. [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences. [Link]

  • Morelos-Gomez, J., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]

  • Encyclopedia.pub. (2023).
  • Lab-Chemicals.Com. (n.d.).
  • Tlatelpa-Cabrera, A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. SynOpen. [Link]

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Technical Support Center: Recrystallization of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate in their synthetic workflows. The purity of this quinoxaline derivative is paramount for the success of subsequent reactions and the integrity of final drug candidates. Recrystallization, while a fundamental technique, often requires careful optimization. This guide provides in-depth, experience-driven troubleshooting advice and protocols to ensure you achieve the highest purity and yield.

Understanding the Molecule: Physicochemical Properties

Before embarking on purification, a clear understanding of the molecule's properties is essential. These characteristics directly influence the choice of solvent and the conditions required for successful recrystallization.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
Appearance Solid (typical for quinoxaline derivatives)N/A
Key Functional Groups Methyl Ester, Aromatic Ring, Dioxo-piperazine (lactam) moietiesN/A
Predicted Polarity Moderately PolarN/A
Storage Conditions Room Temperature, Sealed in Dry Conditions[1]

The presence of hydrogen bond donors (N-H) and acceptors (C=O, ester), combined with an aromatic system, suggests that polar solvents will be required for dissolution, particularly at elevated temperatures.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: How do I select the optimal solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] For this compound, its polarity suggests starting with polar protic or aprotic solvents.

Expert Insight: A "like-dissolves-like" approach is a good starting point.[4][5] The molecule possesses an ester and lactam-like structures. Therefore, solvents such as ethanol, methanol, or ethyl acetate are logical candidates. For compounds that are difficult to dissolve, highly polar aprotic solvents like N,N-Dimethylformamide (DMF) can be effective, often used in a solvent/anti-solvent system (e.g., DMF/water).[6]

Recommended Workflow for Solvent Screening:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. If it does, that solvent is unsuitable as a single-solvent system.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that dissolves the compound when hot and produces a high yield of crystalline solid upon cooling.

Q2: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?

A: This is a classic sign of either using too much solvent or a lack of nucleation sites for crystal growth.

  • Problem: Excessive Solvent: The most common reason for crystallization failure is that the solution is not sufficiently saturated for crystals to form.[7]

    • Solution: Gently heat the flask on a hot plate (in a fume hood) and boil off a portion of the solvent. Reduce the volume by about 20-25% and then allow it to cool again.[8]

  • Problem: Supersaturation/Lack of Nucleation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[7]

    • Solution 1: Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7][8]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7]

Q3: Instead of forming crystals, my compound has separated as an oil. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities significantly depresses the melting point.[8]

  • Solution 1: Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hotplate can promote the formation of crystals over oil.[7]

  • Solution 2: Modify Solvent System: If using a mixed solvent system (e.g., ethanol/water), you may have too much of the "anti-solvent" (water, in this case). Re-heat to dissolve the oil, add more of the "good" solvent (ethanol) until the solution is clear, and then cool slowly.[8]

  • Solution 3: Change Solvents: If oiling out persists, the chosen solvent system may be inappropriate. Re-attempt the recrystallization with a different solvent identified during your initial screening.

Q4: My final product has a poor yield. What are the likely causes?

A: Low yield is often a consequence of procedural steps that can be easily optimized.

  • Cause 1: Too much solvent was used. A significant portion of your product will remain dissolved in the "mother liquor" after filtration.[8][9] To check this, you can try to evaporate some of the filtrate to see if a large amount of solid remains.

  • Cause 2: Premature crystallization. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. Ensure your funnel and receiving flask are pre-heated before filtration.

  • Cause 3: Incomplete cooling. Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to maximize the precipitation of the solid from the solution.

Q5: The recrystallized solid is still colored. How can I remove colored impurities?

A: If the desired compound is known to be colorless or white, a persistent color indicates the presence of highly conjugated impurities.

  • Solution: Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal adsorbs large, flat, colored molecules. Swirl the hot solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Using too much charcoal will adsorb your product and drastically reduce the yield.

Standard Operating Protocol: Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add the chosen solvent in small portions while stirring and gently heating.

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[2]

  • Decolorization & Hot Filtration (Optional):

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

    • If the solution contains insoluble particulate matter, perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

    • Ensure the filter flask is securely clamped.

  • Washing:

    • With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals in the funnel to wash away any remaining soluble impurities.

    • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry.

    • Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start with Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved hot_filter Perform Hot Filtration dissolved->hot_filter Yes (if particulates present) cool Cool Slowly dissolved->cool Yes (clear solution) add_more_solvent Insoluble: Add more solvent or choose a more polar solvent dissolved->add_more_solvent No hot_filter->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes oiling_out->collect No no_crystals_options No Crystals: 1. Boil off excess solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. oiling_out->no_crystals_options No (clear solution) oil_fix Oiled Out: 1. Re-heat, add more solvent. 2. Cool much slower. 3. Change solvent system. oiling_out->oil_fix Yes add_more_solvent->add_solvent no_crystals_options->cool oil_fix->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Transtutors. (2023). Why was some of our pure benzil quinoxaline product lost in the... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Retrieved from [Link]

  • Academic Journals. (2021). Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Retrieved from [Link]

Sources

Common side reactions in the synthesis of quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of quinoxaline-2,3-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthetic process. Here, we will explore the causality behind experimental outcomes and offer field-proven insights to optimize your reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am consistently observing low yields in my quinoxaline-2,3-dione synthesis. What are the likely causes and how can I improve them?

Low yields are a frequent challenge in the synthesis of quinoxaline-2,3-diones and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The primary culprit for low yields is often an incomplete reaction. The cyclocondensation between an o-phenylenediamine and an oxalate derivative requires sufficient thermal energy and time to proceed to completion.

    • Causality: The formation of the quinoxaline-2,3-dione involves two key steps: an initial nucleophilic attack of the amine on the carbonyl, followed by a cyclization-dehydration cascade. Insufficient heat or reaction time can lead to the accumulation of intermediates and unreacted starting materials.

    • Troubleshooting:

      • Optimize Reaction Conditions: For conventional heating methods, ensure you are refluxing for an adequate duration, typically at least 1.5-2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials.[1]

      • Consider Alternative Methods: Microwave-assisted synthesis and solvent-free grinding have been shown to significantly improve yields and reduce reaction times.[1][2] Microwave irradiation can accelerate the reaction from hours to minutes.[1][3]

  • Purity of Starting Materials: Impurities in your o-phenylenediamine or oxalic acid/oxalate ester can lead to the formation of unwanted side products, thereby consuming your reactants and reducing the yield of the desired product.[1][2]

    • Causality: The presence of other reactive species can lead to competing reaction pathways.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure the purity of your starting materials. Recrystallization or column chromatography of the o-phenylenediamine may be necessary.

  • Substituent Effects: The electronic nature of substituents on the o-phenylenediamine ring can influence reactivity.

    • Causality: Electron-withdrawing groups can decrease the nucleophilicity of the amine groups, slowing down the reaction and potentially leading to lower yields under standard conditions.[2][4]

    • Troubleshooting:

      • Increase Reaction Time/Temperature: For reactions with electron-deficient o-phenylenediamines, longer reaction times or higher temperatures may be required to drive the reaction to completion.[4]

Question 2: My final product is contaminated with a significant side product. What is the likely identity of this impurity and how can I prevent its formation?

The formation of side products is a common issue that can complicate purification and reduce overall yield. The most frequently encountered side product is a benzimidazole derivative.[2]

Common Side Products & Prevention:

  • Benzimidazole Derivatives:

    • Causality: This side product arises from the reaction of the o-phenylenediamine with a monocarboxylic acid impurity, such as formic acid, which can be present in the oxalic acid.[2] This leads to the formation of a five-membered benzimidazole ring instead of the desired six-membered quinoxaline ring.

    • Prevention:

      • Use Pure Reagents: The most effective way to prevent this side reaction is to use highly pure oxalic acid or diethyl oxalate that is free from monocarboxylic acid contaminants.[2]

  • Mono-acylated Intermediate:

    • Causality: Incomplete cyclization can result in the formation of the mono-acylated intermediate, N-(2-aminophenyl)oxalamic acid or its ester.[2] This is more prevalent under milder reaction conditions or with insufficient heating, where the second cyclization step is not favored.

    • Prevention:

      • Ensure Complete Cyclization: Provide adequate heating and sufficient reaction time to promote the formation of the thermodynamically more stable six-membered quinoxaline-2,3-dione.[2]

Experimental Protocols

Below are detailed, step-by-step methodologies for common and alternative synthetic routes to quinoxaline-2,3-diones.

Protocol 1: Classical Synthesis via Conventional Heating

This is the most traditional method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione.

Materials:

  • o-Phenylenediamine (22 g, 0.204 mol)

  • Oxalic acid dihydrate (30 g, 0.238 mol)

  • Concentrated Hydrochloric Acid (4.5 ml)

  • Water (100 ml)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the oxalic acid dihydrate in water and heat the solution.[2]

  • To the hot solution, add the concentrated hydrochloric acid.[2]

  • Slowly add the o-phenylenediamine to the reaction mixture.

  • Heat the mixture under reflux for 20 minutes.[2]

  • Cool the reaction mixture by adding ice, which will cause a solid to precipitate.[2]

  • Filter the solid product and wash it thoroughly with water.[2]

  • Purify the crude product by recrystallization from ethanol to obtain white crystals of 1,4-dihydroquinoxaline-2,3-dione.[2]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method often provides high yields in a short reaction time.[2][4]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

Procedure:

  • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.[2][5]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[2][5]

  • Continue grinding until the solid mixture transforms into a melt.[2][5]

  • The melt will then solidify. Crystallize the product from water to obtain the pure quinoxaline-2,3-dione.[5]

Data Presentation

Synthetic MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey DisadvantagesReference
Conventional Heating o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate, Acid Catalyst2 - 4 hoursReflux (e.g., 100°C)70 - 90%Well-established, reliable for a wide range of substrates.Long reaction times, high energy consumption.[6]
Microwave-Assisted o-Phenylenediamine, Oxalic Acid/Diethyl Oxalate2 - 10 minutes100 - 150°C85 - 98%Drastically reduced reaction times, often higher yields.Requires specialized microwave equipment.[1][3]
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid5 - 15 minutesRoom Temperature90 - 98%Environmentally friendly, simple procedure, high yields.May not be suitable for all substituted derivatives.[2][4]

Visualizations

General Workflow for Quinoxaline-2,3-dione Synthesis

The following diagram illustrates the general experimental workflow from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 o-Phenylenediamine reaction Cyclocondensation (Heating, Microwave, or Grinding) start1->reaction start2 Oxalic Acid or Diethyl Oxalate start2->reaction workup1 Precipitation/ Filtration reaction->workup1 workup2 Washing workup1->workup2 workup3 Recrystallization workup2->workup3 product Quinoxaline-2,3-dione workup3->product

Caption: General workflow for quinoxaline-2,3-dione synthesis.

Troubleshooting Logic for Low Yields

This diagram outlines a logical approach to diagnosing and resolving low product yields.

G start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Are the starting materials pure? check_completion->check_purity Yes optimize Optimize Reaction Conditions: - Increase reaction time - Increase temperature incomplete->optimize alternative Consider Alternative Methods: - Microwave Synthesis - Solvent-Free Grinding incomplete->alternative resolved Yield Improved optimize->resolved alternative->resolved impure Impure Starting Materials check_purity->impure No check_substituents Does the o-phenylenediamine have electron-withdrawing groups? check_purity->check_substituents Yes purify Purify o-phenylenediamine and/or oxalic acid derivative impure->purify purify->resolved ewg Electron-Withdrawing Groups Present check_substituents->ewg Yes check_substituents->resolved No adjust_conditions Increase reaction time and/or temperature ewg->adjust_conditions adjust_conditions->resolved

Caption: Troubleshooting flowchart for low reaction yields.

References

  • - Benchchem.
  • Technical Support Center: Synthesis of Quoxaline-2,3-diones - Benchchem.
  • Troubleshooting low yield in quinoxaline synthesis from diamines - Benchchem.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES - International Journal of Pharmaceutics and Drug Analysis.
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives - Indian Academy of Sciences.
  • Quinoxalinedione - Wikipedia.
  • The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide - Benchchem.
  • A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones - Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC - NIH.

Sources

Troubleshooting guide for the synthesis of "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Herein, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and workflow visualizations to empower you to overcome common synthetic challenges and achieve optimal results in your laboratory.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Question 1: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key factors. The primary synthetic route involves the cyclocondensation of methyl 3,4-diaminobenzoate with an oxalic acid derivative, typically diethyl oxalate or oxalic acid itself.

  • Incomplete Reaction: The cyclocondensation reaction requires sufficient thermal energy to proceed to completion. Suboptimal temperature or insufficient reaction time are frequent culprits. The reaction of o-phenylenediamines with oxalic acid often requires heating to drive the dehydration and cyclization steps.[1][2]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If using a conventional heating method with a solvent like ethanol or a water/HCl mixture, ensure the reaction is maintained at a steady reflux.

      • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time and continue monitoring.

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing efficient and uniform heating.[3][4]

  • Purity of Starting Materials: The purity of both methyl 3,4-diaminobenzoate and the oxalic acid derivative is critical. Impurities can lead to competing side reactions, consuming your starting materials and reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Verify Purity: Assess the purity of your starting materials by melting point determination or spectroscopic methods (e.g., ¹H NMR).

      • Purify if Necessary: If impurities are detected, purify the methyl 3,4-diaminobenzoate, for instance by recrystallization.

  • Sub-optimal pH: When using oxalic acid in an aqueous medium, acidic conditions are typically required to facilitate the reaction.

    • Troubleshooting Step: If using oxalic acid in water, the addition of a catalytic amount of a strong acid like hydrochloric acid can promote the reaction.

Product Purity and Side Reactions

Question 2: My final product is impure. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a significant challenge in this synthesis. The key to obtaining a pure product lies in understanding and controlling the reaction pathways that lead to these impurities.

  • Formation of Benzimidazole Derivatives: A common side reaction is the formation of a benzimidazole derivative. This can occur if the oxalic acid or diethyl oxalate degrades or reacts to form a one-carbon electrophile (like formic acid or its equivalent) under the reaction conditions. The diamine then reacts with this species to form a five-membered benzimidazole ring instead of the six-membered quinoxaline ring.

    • Troubleshooting Steps:

      • Ensure High Purity of Reagents: Use high-purity oxalic acid or diethyl oxalate to avoid contaminants that could lead to benzimidazole formation.

      • Control Reaction Temperature: Avoid excessively high temperatures that might cause degradation of the oxalic acid derivative.

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. This would result in the formation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: When possible, use anhydrous solvents and reagents to minimize water content.

      • Neutral Work-up: During the work-up procedure, aim to maintain a neutral pH to prevent acid or base-catalyzed hydrolysis. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

      • Avoid High Temperatures in Aqueous Media: If performing the reaction in water, be aware that prolonged heating can lead to some degree of hydrolysis.

  • Oxidative Polymerization of the Diamine: o-Phenylenediamines, especially those with electron-donating groups, can be susceptible to oxidation, leading to the formation of dark-colored, insoluble polymeric materials.

    • Troubleshooting Steps:

      • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

      • Deoxygenate Solvents: Before use, deoxygenate the reaction solvents by sparging with an inert gas.

Purification Challenges

Question 3: I am having difficulty purifying my product. It seems to be insoluble in common organic solvents.

Answer: Quinoxaline-2,3-diones are often crystalline solids with limited solubility in many common organic solvents due to strong intermolecular hydrogen bonding.

  • Recrystallization:

    • Solvent Screening: A systematic solvent screen is recommended. Try polar aprotic solvents like DMF or DMSO, or consider a hot recrystallization from a large volume of ethanol or a mixture of ethanol and water.

    • Acid/Base Recrystallization: The product can sometimes be dissolved in a dilute aqueous base (like 5% NaOH) and then reprecipitated by the addition of acid. However, be cautious with this method due to the risk of ester hydrolysis. If this method is used, it should be done quickly and at a low temperature.

  • Chromatography:

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be employed. A solvent system with a polar component, such as ethyl acetate/hexane or dichloromethane/methanol, will likely be required.

Experimental Protocols

Protocol 1: Classical Synthesis via Conventional Heating

This protocol is adapted from the synthesis of similar quinoxaline-2,3-diones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1.0 eq) in ethanol.

  • Addition of Reagent: Add diethyl oxalate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a DMF/water mixture).

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.

  • Reaction Setup: In a microwave-safe reaction vessel, combine methyl 3,4-diaminobenzoate (1.0 eq) and oxalic acid dihydrate (1.05 eq).

  • Solvent (Optional): This reaction can often be performed under solvent-free "green" conditions by grinding the reactants together.[4] Alternatively, a minimal amount of a high-boiling point solvent like DMF can be added.

  • Reaction: Place the vessel in a microwave reactor and heat to 120-150°C for 5-15 minutes.

  • Work-up and Purification: After cooling, add water to the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.

Data Presentation

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)
Starting Materials Methyl 3,4-diaminobenzoate, Diethyl OxalateMethyl 3,4-diaminobenzoate, Oxalic Acid Dihydrate
Typical Solvent Ethanol, Aqueous HClNone (grinding) or minimal DMF
Temperature Reflux (approx. 78°C for Ethanol)120-150°C
Reaction Time 2-4 hours5-15 minutes
Typical Yield Moderate to GoodGood to Excellent

Visualizations

Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the formation of this compound from methyl 3,4-diaminobenzoate and diethyl oxalate.

reaction_mechanism Reactants Methyl 3,4-diaminobenzoate + Diethyl Oxalate Intermediate1 Initial Adduct (Hemiaminal formation) Reactants->Intermediate1 Nucleophilic attack Side_Product Benzimidazole Side Product Reactants->Side_Product Degradation of Oxalate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (-EtOH) Product Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate Intermediate2->Product Tautomerization & Dehydration (-EtOH) Hydrolysis_Product Carboxylic Acid (from hydrolysis) Product->Hydrolysis_Product H₂O / H⁺ or OH⁻

Caption: Plausible reaction pathway for the synthesis and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical decision tree for addressing common issues during the synthesis.

troubleshooting_workflow Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction: - Increase Temp/Time - Use Microwave - Check Reagent Purity Check_Yield->Optimize_Conditions Yes Analyze_Side_Products Characterize Impurities: - NMR, MS Check_Purity->Analyze_Side_Products Yes Success Pure Product Check_Purity->Success No Optimize_Conditions->Start Re-run Reaction Benzimidazole Benzimidazole Suspected? - Use pure oxalate - Milder conditions Analyze_Side_Products->Benzimidazole Hydrolysis Hydrolysis Suspected? - Anhydrous conditions - Neutral work-up Analyze_Side_Products->Hydrolysis Purification Purification Strategy: - Recrystallization - Column Chromatography Benzimidazole->Purification Hydrolysis->Purification Purification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • PrepChem. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Available from: [Link].

  • Garrido, A. et al. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. 2022. Available from: [Link].

  • Taiwo, O. F. et al. Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. 2021. Available from: [Link].

  • Taiwo, O. F. et al. Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. 2021. Available from: [Link].

  • Google Patents. Synthesis of 6-methoxyl-1, 2, 3, 4 tetrahydroquinoline-5 methyl ester carboxylate.
  • Doubtnut. on reaction with diethyl oxalate forms:. YouTube. 2020. Available from: [Link].

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). 2018. Available from: [Link].

  • MySkinRecipes. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Available from: [Link].

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. 2022. Available from: [Link].

  • Srinivas, K. et al. Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. 2017. Available from: [Link].

  • Kovalenko, S. M. et al. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. 2020. Available from: [Link].

  • ResearchGate. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. 2022. Available from: [Link].

  • Honore, T. et al. carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. PubMed. 1993. Available from: [Link].

  • Journal of the Chemical Society (Resumed). Quinoxaline derivatives. Part VI. Molecular rearrangements of 3,4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide, and of nitromalonbis-N-methylanilide. 1953. Available from: [Link].

  • Taiwo, O. F. et al. Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. 2021. Available from: [Link].

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"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on available data, chemical principles of related structures, and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

There appear to be conflicting recommendations from various suppliers, with some suggesting room temperature and others 2-8°C for similar compounds. For optimal long-term stability of the solid material, we recommend storing this compound at 2-8°C, protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) .

Causality Behind the Recommendation:

  • Temperature: While some suppliers state room temperature storage is acceptable, lower temperatures (2-8°C) are generally preferred for complex organic molecules to minimize the rate of any potential degradation over time.[1]

  • Light: The quinoxaline core, a heterocyclic aromatic system, can be susceptible to photodegradation. Protecting the compound from light is a crucial precautionary measure to prevent the formation of unwanted byproducts.

  • Moisture and Air: The presence of two amide-like functionalities and an ester group suggests a potential for hydrolysis, especially over extended periods. The diketo structure within the pyrazine ring may also be susceptible to oxidative degradation. Storing the compound in a dry, inert atmosphere will mitigate these risks. One supplier explicitly recommends storing it "Sealed in dry, Room Temperature"[2].

Q2: How should I prepare and store solutions of this compound?

For short-term use (within 24-48 hours), solutions can typically be prepared in a suitable organic solvent (e.g., DMSO, DMF) and stored at 2-8°C, protected from light. For longer-term storage of stock solutions, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Expert Insight: Repeated freeze-thaw cycles can lead to the precipitation of the compound from the solution and can introduce moisture, potentially accelerating degradation. Aliquoting is a simple yet critical step to ensure the consistency of your experiments.

Q3: What are the likely degradation pathways for this molecule?

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly in the presence of acidic or basic conditions, or enzymatic activity in biological assays.

  • Oxidation: The tetrahydroquinoxaline ring system can be susceptible to oxidation, potentially leading to the formation of the fully aromatic quinoxaline derivative or other oxidized species. This can be catalyzed by light, air, or trace metals.

  • Photodecomposition: Aromatic and heterocyclic systems can undergo complex rearrangements or degradation upon exposure to UV or high-energy visible light.

Q4: Is this compound hazardous?

While specific toxicity data for this compound is limited, related quinoxaline derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[3][4]. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[5].

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results over time. Degradation of the compound in a stock solution.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.- Confirm the purity of the stock solution periodically using a suitable analytical method (e.g., HPLC, LC-MS).
Low or no activity in a biological assay. - Compound precipitation from the assay buffer.- Degradation of the compound under assay conditions (e.g., pH, temperature).- Check the solubility of the compound in the final assay buffer.- If using a stock solution in an organic solvent, ensure the final concentration of the solvent is compatible with your assay and does not cause precipitation.- Consider preparing a fresh solution immediately before use.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation of the solid compound or solution.- Review storage conditions. Ensure the compound is protected from light, moisture, and air.- If new peaks are observed in a solution, it is likely due to instability in the chosen solvent or at the storage temperature. Prepare fresh solutions and use them promptly.
Color change of the solid material (e.g., yellowing). This may indicate oxidation or other forms of degradation.- It is recommended to use a fresh batch of the compound for critical experiments.- If a fresh batch is unavailable, the purity should be assessed by an analytical method before use.

Data Summary and Protocols

Recommended Storage Conditions Summary
Form Temperature Atmosphere Light Duration
Solid 2-8°CDry, Inert (e.g., Argon)Protected from LightLong-Term
Stock Solution -20°C or -80°CTightly SealedProtected from LightLong-Term (in aliquots)
Working Solution 2-8°CTightly SealedProtected from LightShort-Term ( < 48 hours)
Protocol: Preparation of a Stock Solution
  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, weigh the desired amount of the solid compound into a suitable vial.

  • Solubilization: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting and Storage: If for long-term storage, dispense the solution into smaller, single-use, light-protected vials. Seal the vials tightly and store them at -20°C or -80°C.

Visualizing Potential Degradation and Workflow

Potential Degradation Pathways

main Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate hydrolysis 2,3-Dioxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylic acid main->hydrolysis  Hydrolysis  (H₂O, Acid/Base) oxidation Aromatic Quinoxaline Derivative main->oxidation  Oxidation  (O₂, Light) photodecomposition Various Photoproducts main->photodecomposition  Photodecomposition  (UV Light)

Caption: Plausible degradation pathways for the title compound.

Experimental Workflow for Ensuring Compound Integrity

cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control receive Receive Compound store_solid Store Solid at 2-8°C, Protected from Light/Moisture receive->store_solid prep_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock analyze Analyze Purity (e.g., HPLC/LC-MS) prep_stock->analyze Optional: Initial QC thaw Thaw Single Aliquot store_stock->thaw prep_working Prepare Working Solution thaw->prep_working assay Perform Experiment prep_working->assay troubleshoot Troubleshoot Inconsistent Results assay->troubleshoot analyze->prep_stock If Degraded, Prepare Fresh troubleshoot->analyze Check Purity

Caption: Recommended workflow for handling and quality control.

References

  • This compound, 95% - Lab-Chemicals.Com. (n.d.).
  • Quinoxaline Safety Data Sheet - Apollo Scientific. (2023, August 2).
  • Safety Data Sheet - Sigma-Aldrich. (2025, August 6).
  • 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 14).
  • Different microbial degradation pathways for DEs - ResearchGate. (n.d.).
  • This compound - BLDpharm. (n.d.).
  • Quinoxaline, its derivatives and applications: A State of the Art review - ScienceDirect. (n.d.).
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed. (n.d.).
  • 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053 - PubChem. (n.d.).
  • Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - MySkinRecipes. (n.d.).

Sources

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address solubility challenges with quinoxaline derivatives in biological assays. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the reasoning behind them, empowering you to make informed decisions in your research.

Part 1: Foundational Understanding: Frequently Asked Questions (FAQs)

Q1: What are quinoxaline derivatives and why is solubility often a challenge?

Quinoxaline derivatives are a class of heterocyclic compounds containing a fused benzene and pyrazine ring.[1][2][3] This aromatic, often rigid and planar structure is key to their significant pharmacological potential in areas like cancer treatment, and as antiviral and antimicrobial agents.[1][2][4][5][6] However, these very features—planarity and hydrophobicity—can lead to strong intermolecular π-π stacking interactions in the solid state. These forces create a stable crystal lattice that requires significant energy to break apart, resulting in poor aqueous solubility and posing a major hurdle for biological testing.[7]

Q2: What are the primary consequences of poor solubility in my biological assays?

Ignoring solubility issues can lead to highly variable and misleading results. The primary consequences include:

  • Compound Precipitation: The most immediate issue is the compound "crashing out" of solution when a concentrated organic stock is diluted into an aqueous assay buffer.[8]

  • Inaccurate Potency Measurement: If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to an underestimation of its true activity (e.g., an artificially high IC50 value).[9][10]

  • Reduced HTS Hit Rates: In high-throughput screening, entire libraries of potentially valuable compounds may be discarded because their low solubility prevents them from showing activity in the initial screen.[10]

  • Poor Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to inconsistent and unreliable data.[9]

Q3: I've seen the terms "kinetic" and "thermodynamic" solubility. Why is this distinction important for my experiments?

Understanding this difference is crucial for experimental design.

  • Thermodynamic Solubility is the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium. This is typically measured by adding an excess of solid compound to a buffer and mixing for an extended period (24-48 hours) until the system stabilizes.[10]

  • Kinetic Solubility refers to the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[8] This is the more relevant parameter for most in vitro biological assays, where stock solutions are added and the experiment proceeds without a long equilibration time.

The kinetic solubility is often higher than the thermodynamic solubility, but the solution is metastable and can precipitate over time. This is why you might observe your compound crashing out after a few hours of incubation.

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses the most common problem: your quinoxaline derivative is precipitating in the assay.

Issue: My compound precipitates upon dilution of my DMSO stock into the aqueous assay medium.

This is the classic sign of "crashing out," where the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.[8] The workflow below provides a systematic approach to solving this problem.

G Start Compound precipitates in aqueous buffer CheckStock Step 1: Verify Stock Solution Integrity - Is it fully dissolved? - Recently prepared? Start->CheckStock OptimizeDilution Step 2: Optimize Dilution Protocol - Use intermediate dilutions - Vortex vigorously CheckStock->OptimizeDilution StillPrecip Still Precipitates? OptimizeDilution->StillPrecip ReduceConc Can you lower the final assay concentration? StillPrecip->ReduceConc Yes SolubEnhance Step 3: Implement Solubility Enhancement Strategy StillPrecip->SolubEnhance No LowerConc Test at a lower concentration ReduceConc->LowerConc Yes ReduceConc->SolubEnhance No End Problem Solved LowerConc->End End2 Problem Solved SolubEnhance->End2

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Optimizing Stock Solution Preparation and Dilution

The cause of precipitation is often mechanical, not just chemical. This protocol ensures the compound is given the best possible chance to stay in solution.

Objective: To prepare a reliable, high-concentration stock and dilute it effectively to minimize precipitation.

Materials:

  • Quinoxaline derivative (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Sterile microcentrifuge tubes

  • Aqueous assay buffer/medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Weigh the required amount of your quinoxaline derivative into a sterile tube. b. Add the calculated volume of 100% anhydrous DMSO to reach the target concentration. c. Crucial Step: Vortex the solution vigorously for at least 2 minutes. Visually inspect against a light source to ensure no solid particles remain. d. If particles persist, sonicate the tube in a water bath for 5-10 minutes.[9] e. Centrifuge the tube briefly to collect all liquid. This is now your master stock.

  • Working/Intermediate Dilutions: a. Avoid large dilution factors directly into aqueous buffer. A 1:1000 dilution from 100% DMSO into buffer is a common failure point. b. Create an intermediate dilution series. For example, dilute the 10 mM stock in DMSO to 1 mM, then 100 µM. c. Alternatively, create an intermediate dilution in your aqueous buffer containing a higher percentage of DMSO (e.g., 10-20%), then perform the final dilution from this intermediate stock.

  • Final Dilution into Assay Plate: a. Add the compound to the assay buffer, not the other way around. b. Pipette the small volume of your stock solution into the larger volume of aqueous buffer while the buffer is being gently mixed (e.g., on a plate shaker) or by pipetting up and down immediately after addition. This rapid dispersion is key.

Senior Scientist Pro-Tip: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO (or other co-solvents) as your test wells to account for any solvent-induced effects on the assay.[8]

Issue: I've optimized my dilution protocol, but the compound still precipitates at my desired assay concentration.

If mechanical optimization isn't enough, you must modify the solvent environment.

Strategy A: Co-Solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic molecules like quinoxalines, thereby increasing their solubility.[11]

Caution: Co-solvents can be toxic to cells and interfere with some enzymatic assays. It is critical to determine the maximum tolerable concentration of any co-solvent in your specific assay system. For cell-based assays, the final DMSO concentration should generally be kept at or below 0.5% (v/v) to avoid cytotoxicity.[8]

Co-SolventTypical Max % in Cell AssaysProperties & Considerations
DMSO 0.1 - 0.5%Excellent solubilizing power, but can be cytotoxic at higher concentrations. The standard for primary screening.
Ethanol 0.1 - 1%Good solubilizer, but can be more volatile and may affect enzyme activity.
PEG 400 1 - 5%Polyethylene glycol is less toxic than DMSO but also generally a weaker solvent. Can be effective for some compounds.
Pluronic® F-68 0.01 - 0.1%A non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds, improving stability in solution.
Strategy B: pH Adjustment

Causality: Many quinoxaline derivatives are weak bases due to the nitrogen atoms in the pyrazine ring.[12][13] Adjusting the pH of the buffer can change the ionization state of the molecule. By lowering the pH below the compound's pKa, you can protonate the nitrogen atoms, creating a charged species (a salt) that is significantly more soluble in aqueous media.[12][14]

Protocol 2: Rapid pH-Dependent Solubility Assessment

Objective: To quickly determine if lowering the pH of your assay buffer improves compound solubility.

Procedure:

  • Prepare several small aliquots of your primary assay buffer.

  • Adjust the pH of these aliquots to create a range (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Add your quinoxaline derivative (from a DMSO stock) to each buffer to your desired final concentration.

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually inspect for precipitation. A simple nephelometric (turbidity) reading on a plate reader can also quantify the amount of precipitation.

Caution: Ensure that the altered pH does not negatively impact your biological system (e.g., cell viability or enzyme activity). The buffering capacity of your media is also a key consideration.

Strategy C: Formulation with Excipients

For particularly challenging compounds, advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for preclinical assays.

  • Cyclodextrins: These are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble quinoxaline derivative, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11][15] Beta-cyclodextrins are commonly used.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[16][17][18] These systems form fine emulsions upon dilution into aqueous media, keeping the drug solubilized.[16]

G cluster_0 Aqueous Environment cluster_1 Solubilization Strategies Quinox Quinoxaline (Poorly Soluble) CoSolv Co-Solvent (e.g., DMSO) CoSolv->Quinox modifies environment CoSolv_text Reduces overall solvent polarity Proton H+ Proton->Quinox modifies molecule Proton_text Protonates molecule, creating a soluble salt Cyclo Cyclodextrin Cyclo->Quinox encapsulates molecule Cyclo_text Encapsulates in hydrophobic core

Caption: Mechanisms of common solubility enhancement strategies.

Part 3: Strategy Selection & Advanced Considerations

Decision Matrix for Choosing a Solubility Enhancement Strategy
StrategyWhen to UseProsCons
Optimized Dilution Always start here. No change to assay buffer; simple.May not be sufficient for very insoluble compounds.
Co-solvents First choice after optimized dilution fails.Effective for many compounds; easy to implement.Potential for assay interference or cytotoxicity; requires vehicle controls.
pH Adjustment For ionizable (weakly basic) quinoxalines.Can produce a large increase in solubility.Assay must be tolerant of pH change; may not work for neutral compounds.
Excipients For very challenging compounds where other methods fail.Can solubilize highly insoluble compounds.More complex to prepare; excipients may have their own biological effects.
High-Throughput Solubility Screening

For larger compound libraries, manual optimization is impractical. Automated, high-throughput screening (HTS) methods for solubility are essential.[19][20] These assays, often based on light scattering or direct UV measurement after filtration, allow for the rapid assessment of kinetic solubility under various conditions, enabling early identification of problematic compounds.[21][22]

Chemical Modification: A Medicinal Chemistry Approach

While the focus of this guide is on formulation, it is important to recognize that the ultimate solution to poor solubility can be chemical modification. Medicinal chemists can introduce polar or ionizable functional groups into the quinoxaline scaffold to intrinsically improve its aqueous solubility, a strategy often guided by structure-activity relationship (SAR) studies.[3][23][24][25]

By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges posed by quinoxaline derivatives, leading to more accurate, reproducible, and reliable data in your biological assays.

References

  • Benchchem. How to improve the solubility of quinoxaline derivatives for biological assays.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • AAPS J. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Solubility of Things. Quinoxaline derivative.
  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • National Institutes of Health. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • On-drug. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • PubMed. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Benchchem. enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • RSC Publishing. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • PubMed. Development of a high-throughput solubility screening assay for use in antibody discovery.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • The Role of Quinoxaline Derivatives in Modern Drug Discovery.
  • MDPI. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
  • ResearchGate. Effect of different solvents on the quinoxaline yield.
  • National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • RSC Publishing. Synthesis of novel antibacterial and antifungal quinoxaline derivatives.

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Technical Support Center: Scaling Up the Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. This resource is designed for researchers and drug development professionals engaged in preclinical studies. We provide field-proven insights, detailed protocols, and robust troubleshooting guides to ensure the successful and efficient production of this key quinoxaline derivative.

Overview: The Synthetic Pathway

The synthesis of this compound is primarily achieved through a cyclocondensation reaction. This involves reacting an ortho-phenylenediamine derivative (Methyl 3,4-diaminobenzoate) with a C2 synthon, typically oxalic acid or its ester derivatives like diethyl oxalate.[1][2] The reaction is generally straightforward but requires careful control of conditions to maximize yield and purity, especially during scale-up.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_output Final Product & QC A Methyl 3,4-diaminobenzoate C Cyclocondensation (e.g., Reflux in aq. HCl) A->C B Oxalic Acid Dihydrate B->C F Crude Product C->F Precipitation D Reaction Work-up (Cooling & Filtration) E Purification (Recrystallization) D->E G Purified Methyl 2,3-dioxo-1,2,3,4- tetrahydroquinoxaline-6-carboxylate E->G F->D H Characterization (NMR, IR, MP, TLC) G->H QC Check Troubleshooting_Tree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC) Start->ImpureProduct PurificationIssue Purification Difficulty Start->PurificationIssue CheckTLC TLC shows unreacted starting material? LowYield->CheckTLC SideProductType Identify Side Product ImpureProduct->SideProductType RecrystallizationFails Recrystallization Fails? PurificationIssue->RecrystallizationFails Action_TimeTemp Solution: Increase reaction time/temp. Monitor via TLC. CheckTLC->Action_TimeTemp Yes CheckSideProducts TLC shows significant side products? CheckTLC->CheckSideProducts No Action_Purity Solution: 1. Use high-purity reagents. 2. Optimize stoichiometry. CheckSideProducts->Action_Purity Yes Benzimidazole Possible Benzimidazole: Reactant impurity. Solution: Use pure oxalic acid. SideProductType->Benzimidazole IncompleteCyclization Possible Mono-acyl Intermediate: Insufficient heating. Solution: Ensure complete cyclization with adequate heat/time. SideProductType->IncompleteCyclization Insoluble Product insoluble in common solvents? RecrystallizationFails->Insoluble Yes Action_NaOH Solution: Recrystallize from hot 5% NaOH, followed by neutralization with dilute HCl. Insoluble->Action_NaOH Yes Action_Column Solution: Consider column chromatography. (Polarity dependent) Insoluble->Action_Column No

Sources

Analytical methods for assessing the purity of "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Assessment of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Welcome to the technical support guide for the analytical assessment of "this compound" (CAS No. 354793-04-7). This document is designed for researchers, analytical chemists, and drug development professionals who require robust methods to quantify the purity and confirm the identity of this critical quinoxaline derivative.[1][2] Given its role as a key intermediate in the synthesis of pharmacologically active compounds, ensuring its purity is paramount for the integrity and reproducibility of downstream applications.[3]

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format, moving from the primary quantitative methods to confirmatory qualitative analyses.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity

High-Performance Liquid Chromatography is the principal technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. The molecule's polar nature presents specific challenges that are addressed below.

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Q1: I'm setting up an HPLC method for the first time. What is a reliable starting point for column and mobile phase selection?

A1: The compound is polar, which can lead to poor retention on standard C18 columns. A robust starting method involves using a column designed for enhanced retention of polar analytes.

  • Rationale: Standard C18 phases can suffer from "phase collapse" or dewetting in highly aqueous mobile phases, leading to drastic retention time shifts.[4] Polar-embedded or aqueous-stable (AQ) C18 columns contain polar functional groups that ensure the stationary phase remains wetted and provides reproducible retention for polar compounds.[5] An acidic modifier is used to suppress the ionization of the carboxylic acid and any residual silanols on the column packing, which sharpens the peak shape.[6]

Initial HPLC Method Parameters

ParameterRecommended SettingRationale & Notes
Column Polar-Embedded C18 or C18 AQ (e.g., Newcrom R1)Specifically designed for retaining polar compounds.[6]
4.6 x 150 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, making it MS-compatible.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA broad gradient is ideal for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm or Diode Array Detector (DAD)The quinoxaline core is UV-active. A DAD allows for peak purity analysis.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.

Q2: My primary peak is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue and can originate from several sources. The key is to diagnose the cause systematically.[4]

  • Secondary Silanol Interactions: The most common cause. The basic nitrogen atoms in your quinoxaline ring can interact with acidic residual silanol groups on the silica packing material.

    • Solution: Increase the acidity of your mobile phase (e.g., switch from 0.1% formic acid to 0.1% trifluoroacetic acid, or add a competing base like triethylamine (0.1%)), though this may not be MS-friendly. Alternatively, use a highly end-capped column.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Column Contamination/Void: Particulate matter can clog the inlet frit, or the packed bed can settle, creating a void.[8]

    • Solution: Reverse-flush the column (if the manufacturer allows) with a strong solvent. If this fails, the column may need to be replaced.[7]

Q3: I'm seeing very little or no retention of my compound. How can I increase its retention time?

A3: This is a classic problem for polar analytes.[4][5]

  • Decrease Initial Organic Content: Your gradient may be starting with too much organic solvent. Try lowering the initial %B to 0% or 2% for the first few minutes.

  • Change the Mobile Phase: If using acetonitrile, switch to methanol as the organic modifier. Methanol is a weaker solvent in reversed-phase and can increase retention.

  • Use a Different Stationary Phase: If a C18 AQ column is insufficient, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is specifically designed for highly polar compounds.

Q4: My chromatogram shows several small, unexpected peaks. How do I determine if they are impurities?

A4: These could be impurities from the synthesis, degradation products, or artifacts.

  • Synthetic Impurities: The synthesis of quinoxaline-2,3-diones often involves the condensation of an o-phenylenediamine with an oxalic acid derivative.[9][10] Incomplete reactions could leave starting materials. Side reactions could also occur.

  • Blank Injection: Inject your sample solvent (diluent) alone. Any peaks that appear are from the solvent or the system itself ("ghost peaks").[7]

  • Use a Diode Array Detector (DAD): A DAD captures the UV-Vis spectrum of each peak. Compare the spectrum of the small peaks to your main peak. If the spectra are different, they are likely impurities. If they are identical, it might be a system issue (e.g., poor mixing).

  • LC-MS Analysis: The definitive method. Mass spectrometry can provide the molecular weight of the components in each peak, allowing for the identification of potential impurities.

Workflow for HPLC Method Development

Caption: A typical workflow for developing a robust HPLC purity method.

Part 2: Orthogonal and Confirmatory Techniques

Relying solely on HPLC is insufficient. Orthogonal methods, which measure different chemical properties, are essential for a comprehensive purity assessment.

Elemental Analysis (CHN)

Q5: Why is Elemental Analysis still relevant when we have high-resolution techniques like HPLC and MS?

A5: Elemental analysis (EA) is a powerful, bulk property technique that provides the mass percentages of Carbon, Hydrogen, and Nitrogen. Its strength lies in detecting impurities that other methods miss.[11][12]

  • Detects Non-Chromophoric Impurities: HPLC with UV detection will not see impurities that do not absorb UV light, such as inorganic salts (e.g., NaCl) from the workup. EA can immediately flag these.[12]

  • Identifies Residual Solvents/Water: The presence of solvent molecules (e.g., from recrystallization) or water will cause the experimental C, H, and N values to deviate from the theoretical calculation for the pure, anhydrous compound.[13]

Q6: What are the acceptance criteria for purity by Elemental Analysis?

A6: For a new compound to be considered pure, the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.[13][14]

Theoretical Values for C₁₀H₈N₂O₄ (MW: 220.18 g/mol )

ElementMass %
Carbon (C)54.55%
Hydrogen (H)3.66%
Nitrogen (N)12.72%

Troubleshooting Example: If your results show C: 54.12%, H: 3.85%, N: 12.50%, the carbon value is outside the -0.4% acceptance limit. This could indicate the presence of residual water or an inorganic impurity that has a lower carbon content than your target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: What is the best solvent for NMR, and what should I look for in the spectrum?

A7: A deuterated polar aprotic solvent is required to dissolve the compound and avoid exchanging the N-H protons.

  • Recommended Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). It will dissolve the compound well, and its residual peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) is well-known.

  • Sample Preparation: Use 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in ~0.6 mL of solvent.[15] Ensure the sample is free of particulate matter.[15]

Expected Spectral Features (in DMSO-d₆):

Proton/CarbonApprox. Shift (ppm)MultiplicityNotes
¹H NMR
N-H (2H)> 11.0Broad singletExchangeable with D₂O.
Aromatic (3H)7.5 - 8.0MultipletsProtons on the benzene ring.
O-CH₃ (3H)~3.9SingletMethyl ester protons.
¹³C NMR
C=O (2C)155 - 165Carbonyls in the quinoxaline core.[16]
C=O (ester)~166Ester carbonyl.
Aromatic (6C)115 - 140Carbons of the benzene ring.[17]
O-CH₃ (1C)~52Methyl ester carbon.

Q8: I see small, unidentifiable peaks in my ¹H NMR spectrum. What are they?

A8: These could be:

  • Residual Solvents: Common synthesis/purification solvents like Ethanol, Ethyl Acetate, or Hexane have characteristic peaks.

  • Water: A broad peak often seen around 3.3 ppm in DMSO-d₆.

  • Synthetic Impurities: Compare the spectrum to known spectra of starting materials (e.g., the substituted o-phenylenediamine).

  • Rotational Isomers (Rotamers): If rotation around a single bond is slow on the NMR timescale, you might see two distinct sets of peaks for a single compound. This is less likely for this specific structure but is a possibility in complex molecules.

Mass Spectrometry (MS)

Q9: How can Mass Spectrometry confirm my product's identity and help identify impurities?

A9: Mass spectrometry provides the mass-to-charge ratio (m/z) of ionized molecules, which is a direct measure of molecular weight.

  • Identity Confirmation: Using a high-resolution mass spectrometer (HRMS), the measured mass should be within 5 ppm (0.0005%) of the calculated exact mass. This provides unambiguous confirmation of the elemental formula.

    • Calculated Exact Mass of C₁₀H₈N₂O₄: 220.0484

    • Expected [M+H]⁺ ion: 221.0557

  • Impurity Identification: In an LC-MS run, the mass spectrum of each minor peak can be analyzed. The molecular weight can give you the molecular formula of the impurity, which can then be used to deduce its structure, especially when combined with knowledge of the synthetic route.

Decision Tree for Impurity Identification

Impurity_ID start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms get_mass Obtain Mass Spectrum of the Unknown Peak lcms->get_mass compare_mw Does MW match starting materials or known byproducts? get_mass->compare_mw identified Impurity Tentatively Identified compare_mw->identified Yes unknown_mw MW is Unknown compare_mw->unknown_mw No hrms Obtain HRMS Data to Determine Formula unknown_mw->hrms nmr Isolate Impurity (Prep-HPLC) and run NMR hrms->nmr structure Elucidate Structure nmr->structure

Caption: A logical workflow for identifying an unknown impurity.

References

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Royal Society of Chemistry. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis. [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • PubMed Central (PMC). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • PubMed Central (PMC). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. [Link]

  • Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. [Link]

  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Preprints.org. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • ResearchGate. (2017, August 8). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. [Link]

  • Pharmacy Infoline. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. [Link]

  • Academic Journals. Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid. [Link]

  • MySkinRecipes. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023, January 20). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. [Link]

  • ResearchGate. (2016, December). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. [Link]

  • Ovidius University Annals of Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

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Validation & Comparative

A Comparative Analysis of Quinoxaline-Based Tubulin Inhibitors Versus Classical Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer chemotherapy, the microtubule network remains a cornerstone target. Its dynamic instability is fundamental to cell division, making it a vulnerability that can be exploited to halt the proliferation of malignant cells.[1] Microtubule-targeting agents (MTAs) are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.[2] This guide provides a comparative analysis of an emerging class of tubulin inhibitors, represented by the quinoxaline scaffold, against well-established MTAs such as taxanes, vinca alkaloids, and colchicine. Specifically, we will focus on derivatives of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate core structure, leveraging available data to illuminate their potential as next-generation anticancer agents.

The Tubulin-Microtubule Dynamic: A Prime Oncological Target

Microtubules are cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their constant state of flux, known as dynamic instability, is crucial for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. Interference with this delicate equilibrium triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[3] This mechanism is the foundation of the clinical efficacy of numerous successful anticancer drugs.

There are several distinct binding sites on the tubulin dimer that have been successfully targeted by small molecules.[3][4] The most clinically relevant of these are the taxane, vinca alkaloid, and colchicine binding sites.[5] Agents binding to these sites exert their effects through different mechanisms, providing a basis for their classification and a platform for comparative analysis.

The Quinoxaline Scaffold: A Promising New Frontier

Recent research has highlighted quinoxaline derivatives as a promising class of tubulin polymerization inhibitors.[6][7][8] While direct experimental data for "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" is not extensively available in peer-reviewed literature, a study on structurally related N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives provides significant insights into the potential of this scaffold.[1][9]

These compounds have been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site on β-tubulin.[1] This interaction disrupts the formation of microtubules, leading to G2/M phase cell cycle arrest and the induction of apoptosis.[1] The modular nature of the quinoxaline scaffold allows for systematic chemical modifications to optimize potency and pharmacokinetic properties, making it an attractive candidate for further drug development.[9]

A Head-to-Head Comparison: Quinoxalines vs. Classical Tubulin Inhibitors

To provide a clear perspective on the potential of quinoxaline-based inhibitors, we will compare their reported characteristics with those of three major classes of tubulin-targeting agents: taxanes, vinca alkaloids, and colchicine-site binding agents.

Mechanism of Action and Binding Sites

Tubulin inhibitors can be broadly categorized by their effect on microtubule dynamics and their specific binding site on the tubulin heterodimer.

  • Microtubule Stabilizers (e.g., Taxanes): Paclitaxel and its analogs bind to the taxane site on the interior of the microtubule, promoting tubulin polymerization and creating hyper-stable, non-functional microtubules.[2][10] This leads to mitotic arrest and apoptosis.[11]

  • Microtubule Destabilizers (e.g., Vinca Alkaloids and Colchicine-Site Binders):

    • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the vinca site at the interface of tubulin dimers, preventing their assembly into microtubules and leading to microtubule depolymerization at higher concentrations.[12][13]

    • Colchicine-Site Binders (e.g., Colchicine, Combretastatin A-4, and potentially Quinoxaline derivatives): These compounds bind to the colchicine site on β-tubulin, inducing a conformational change that prevents polymerization and disrupts microtubule structure.[14][15] Many quinoxaline derivatives have been investigated as colchicine-site inhibitors.[16][17]

The distinct binding sites and mechanisms of action are visualized in the following diagram:

cluster_tubulin αβ-Tubulin Heterodimer alpha α-Tubulin beta β-Tubulin Taxanes Taxanes (e.g., Paclitaxel) Taxanes->beta Binds to taxane site Vinca Vinca Alkaloids (e.g., Vincristine) Vinca->beta Binds to vinca site Colchicine Colchicine-Site Binders Colchicine->beta Binds to colchicine site Quinoxalines Quinoxaline Derivatives Quinoxalines->Colchicine Putative binding site

Caption: Binding sites of different classes of tubulin inhibitors.

Comparative Performance Data

The following table summarizes key performance metrics for representative compounds from each class, including data for a highly potent derivative from the related N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid series (Compound 13d) as a proxy for the quinoxaline scaffold.[1]

Inhibitor Class Representative Compound Mechanism of Action Binding Site Tubulin Polymerization IC50 Antiproliferative IC50 (Various Cell Lines) Reference(s)
Quinoxaline Derivative Compound 13dDestabilizerColchicine (putative)3.97 µM0.071 - 0.164 µM[1]
Taxane PaclitaxelStabilizerTaxaneN/A (Promotes Polymerization)Low nM range[2]
Vinca Alkaloid VincristineDestabilizerVinca~1-2 µMLow nM range[12]
Colchicine-Site Binder ColchicineDestabilizerColchicine~1 µMLow nM range[14]

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.

Experimental Protocols for Evaluating Tubulin Inhibitors

The characterization of a novel tubulin inhibitor involves a series of in vitro and cell-based assays to determine its mechanism of action and potency.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter dye that binds to microtubules.[14] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 3 mg/mL), GTP, and a fluorescent reporter in a suitable buffer on ice.[18]

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer and colchicine as an inhibitor).

  • Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compounds and controls.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at 37°C at regular intervals for a defined period (e.g., 60 minutes).[4]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value for inhibition of polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a tubulin inhibitor on cell cycle progression.

Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[3][19] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.[20]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[21]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in each phase of the cell cycle.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early hallmarks of apoptosis.

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore, can be used to detect apoptotic cells by flow cytometry.[6][23] A viability dye like propidium iodide (PI) is often co-stained to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorophore-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.[2]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V and the viability dye.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The quinoxaline scaffold represents a promising avenue for the development of novel tubulin polymerization inhibitors. Based on data from closely related analogs, these compounds exhibit potent antiproliferative activity and induce cell cycle arrest and apoptosis, consistent with a mechanism of microtubule destabilization.[1][9] Their likely interaction with the colchicine binding site may offer advantages in overcoming certain mechanisms of drug resistance observed with taxanes and vinca alkaloids.[5]

Further investigation is warranted to fully characterize the biological activity of "this compound" and other derivatives. Comprehensive studies, following the experimental protocols outlined in this guide, will be essential to elucidate their precise mechanism of action, binding kinetics, and in vivo efficacy. The continued exploration of this chemical space could lead to the discovery of new and effective anticancer therapeutics that address the limitations of current microtubule-targeting agents.

References

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]

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  • Gunda, V., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. NIH Public Access, 22(12), 2247–2259. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Thiyagarajan, V., & Sivalingam, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(18), e3007. [Link]

  • EMBL Heidelberg. (2016). Protocols - Flow cytometry. EMBL Heidelberg. [Link]

  • Wang, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 98, 117565. [Link]

  • Park, K. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 28.6.1–28.6.12. [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(41), 26909–26927. [Link]

  • Ali, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2977. [Link]

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  • Kellogg, E. H., et al. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. Journal of molecular biology, 429(5), 633–646. [Link]

  • Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. [Link]

  • Abdellatif, K. R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Vicente, E., et al. (2011). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 2, 271. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(10), 1676–1708. [Link]

  • Moudi, M., et al. (2013). Vinca alkaloids. International journal of preventive medicine, 4(11), 1231–1235. [Link]

  • Abal, M., et al. (2003). Microtubule-stabilizing agents: a patent review.
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A Comparative Guide to the Antiproliferative Activity of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antiproliferative properties of derivatives based on the "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" core structure. By synthesizing data from recent studies, we aim to elucidate the structure-activity relationships (SAR), compare cytotoxic potency, and detail the underlying mechanisms of action for this promising class of compounds. This document is intended for researchers, scientists, and professionals engaged in the field of anticancer drug discovery and development.

The Quinoxaline Scaffold: A Foundation for Anticancer Drug Design

Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, has garnered significant attention for its therapeutic potential.[1] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] Their efficacy as anticancer agents often stems from their ability to inhibit key cellular processes essential for tumor growth and survival, such as cell cycle progression and signal transduction.[5] Many quinoxaline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell proliferation and are often dysregulated in cancer.[3][5][6]

The core structure, this compound, provides a robust framework for chemical modification. The strategic introduction of various functional groups allows for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the development of potent and selective anticancer agents.

Structure-Activity Relationship (SAR): Decoding the Impact of Chemical Modifications

The antiproliferative efficacy of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. A comprehensive analysis of SAR is therefore critical for the rational design of novel and more potent analogs.

  • Substitutions at C2 and C3 Positions: The C2 and C3 positions of the quinoxaline ring are key determinants of cytotoxic activity.[7] The introduction of various aryl or heteroaryl groups at these positions has been a common strategy to enhance anticancer effects. For instance, studies have shown that the nature of these substituents can significantly impact the compound's ability to inhibit specific cellular targets.[8]

  • The Role of the Carboxylate Group: The methyl carboxylate group at the C6 position of the parent molecule offers a handle for further derivatization. Conversion of this ester to amides or other functional groups can modulate the compound's solubility, cell permeability, and interaction with biological targets.

  • N-Substitution in the Pyrazine Ring: Substitution at the N1 and N4 positions of the tetrahydroquinoxaline ring can also influence biological activity. For example, a series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated as tubulin polymerization inhibitors, demonstrating that modifications at this position can lead to potent antiproliferative agents.[9]

The following diagram illustrates the key positions on the quinoxaline core that are often targeted for chemical modification to enhance antiproliferative activity.

SAR_Quinoxaline cluster_0 This compound Core cluster_1 Key Modification Sites Core Core R1 N1-Substitution Core->R1 Influences tubulin polymerization inhibition R2 C2/C3-Substituents Core->R2 Critical for cytotoxic activity R3 N4-Substitution Core->R3 Modulates activity R4 C6-Carboxylate Derivatives Core->R4 Affects solubility and target interaction

Caption: Key sites for chemical modification on the quinoxaline scaffold.

Comparative Antiproliferative Activity

The antiproliferative potency of quinoxaline derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's effectiveness in inhibiting cell growth. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for selected quinoxaline derivatives from various studies, illustrating the impact of different structural modifications.

Compound Derivative Modification Cancer Cell Line IC50 (µM) Reference
Derivative A N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acidHeLa (Cervical Cancer)0.126[9]
Derivative A N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acidSMMC-7721 (Hepatocellular Carcinoma)0.071[9]
Derivative B 1,3-dithiolo[4,5-b]quinoxaline with sulfonamide moietyMCF-7 (Breast Cancer)3.82[10]
Derivative C Quinoxaline-based Topo II inhibitorPC-3 (Prostate Cancer)2.11[11]
Derivative D 2,3-disubstituted quinoxalineA549 (Lung Cancer)9.32[12]
Doxorubicin (Reference) -HCT-116 (Colon Cancer)3.23 µg/mL[13]
Doxorubicin (Reference) -MCF-7 (Breast Cancer)4.17[10]

Mechanisms of Antiproliferative Action

Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways. Understanding these mechanisms is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

Induction of Apoptosis

A primary mechanism by which many quinoxaline derivatives inhibit cancer cell growth is by inducing apoptosis, or programmed cell death.[5][11][14] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[11]

Apoptosis_Pathway Quinoxaline_Derivative Quinoxaline Derivative Cellular_Stress Cellular Stress / DNA Damage Quinoxaline_Derivative->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General experimental workflow for antiproliferative studies.

Conclusion and Future Perspectives

Derivatives of this compound and related quinoxaline scaffolds continue to be a fertile ground for the discovery of novel anticancer agents. The versatility of the quinoxaline ring system allows for extensive chemical modifications, leading to compounds with high potency and diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes.

Future research should focus on optimizing the lead compounds identified in various studies to improve their pharmacological properties, such as solubility, bioavailability, and metabolic stability. Furthermore, in vivo studies using animal models are essential to validate the preclinical efficacy and safety of the most promising derivatives. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly contribute to the development of the next generation of targeted cancer therapies.

References

  • Abdel-Maksoud, M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Source Not Explicitly Named]. [Link]

  • Chen, Y., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed. [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. PubMed. [Link]

  • Hassan, A. S., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Semantic Scholar. [Link]

  • El-Naggar, A. M., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Source Not Explicitly Named]. [Link]

  • Various Authors. (2022). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. [Link]

  • Abdelall, E. K. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity. [Link]

  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Various Authors. (2022). Antiproliferative activities of the synthesized compounds against four cancer cell lines. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. Scientific Reports. [Link]

  • El-Sayed, N. N. E., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]

  • Montero, V., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]

  • Montero, V., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]

  • Li, J., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Analogs as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of analogs based on the "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" scaffold. Quinoxaline-2,3-diones are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Overstimulation of AMPA receptors is implicated in a variety of neurological disorders, making the development of their antagonists a critical area of research for neuroprotective therapies.[2]

This document will explore the synthesis of these analogs, compare their biological activities with supporting experimental data, and elucidate the key structural features that govern their potency and efficacy. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of novel and more effective neuroprotective agents.

The Quinoxaline-2,3-dione Core: A Privileged Scaffold

The quinoxaline-2,3-dione core is a versatile scaffold that has been extensively explored in medicinal chemistry. Its rigid, planar structure provides a key framework for interaction with various biological targets. The core itself is typically synthesized through the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[3] This straightforward synthetic accessibility has allowed for the generation of a vast library of analogs with diverse substitution patterns.

Synthesis of this compound and Its Analogs

The synthesis of the parent scaffold and its derivatives generally follows a well-established route. A common method involves the cyclocondensation of a substituted o-phenylenediamine with oxalic acid or diethyl oxalate.[3] For the specific synthesis of "Methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate," a close analog of our core molecule, a multi-step synthesis has been reported, which provides a clear pathway for generating similar derivatives.[4]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of quinoxaline-2,3-dione analogs.

Detailed Experimental Protocol: Synthesis of the Quinoxaline-2,3-dione Core

The following protocol outlines a general and widely used method for the synthesis of the quinoxaline-2,3-dione scaffold.[5][6]

Materials:

  • Substituted o-phenylenediamine

  • Oxalic acid dihydrate

  • Deionized water

  • Microwave reactor (for microwave-assisted synthesis) or conventional heating apparatus

Procedure (Microwave-Assisted):

  • In a microwave-safe vessel, combine the substituted o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).

  • Add a minimal amount of water (e.g., 1 mL) and mix thoroughly to form a paste.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 400 W) for a short duration (e.g., 3 minutes).[5]

  • After irradiation, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline-2,3-dione.

Rationale for Experimental Choices:

  • Microwave-Assisted Synthesis: This method is often preferred over conventional heating as it significantly reduces reaction times, often improves yields, and is considered a "green" chemistry approach due to lower energy consumption.[7]

  • Minimal Solvent: The use of a minimal amount of water or even solvent-free conditions in some protocols enhances the efficiency of the reaction and simplifies the work-up procedure.[6]

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoxaline-2,3-dione analogs is highly dependent on the nature and position of the substituents on the bicyclic ring system. SAR studies have revealed several key insights into the structural requirements for potent AMPA receptor antagonism and neuroprotective effects.

Key SAR Observations:
  • Substituents at the 6- and 7-positions: Electron-withdrawing groups, such as nitro (NO₂) and cyano (CN) groups, at these positions generally enhance antagonist activity. The well-known AMPA receptor antagonists CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione) exemplify this trend.[8]

  • The 6-Carboxylate Group: The presence of a carboxylate group at the 6-position, as in our parent molecule, offers a handle for further derivatization to modulate solubility and pharmacokinetic properties. The esterification to a methyl group can influence cell permeability.

  • N-Substitution: Substitution on the nitrogen atoms of the di-hydro quinoxaline ring can have a profound impact on activity. For instance, the introduction of an amino acid moiety at the N-1 position can convert an antagonist into an agonist, depending on the substituents at the 6- and 7-positions.[8]

  • Neuroprotective Activity: The neuroprotective effects of these compounds are often linked to their AMPA receptor antagonistic activity, which mitigates excitotoxicity.[1][9] However, other mechanisms may also contribute to their neuroprotective profile. Some quinoxaline derivatives have shown neuroprotective effects in models of Parkinson's disease, suggesting a broader therapeutic potential.[10]

Comparative Biological Data of Quinoxaline-2,3-dione Analogs

The following table summarizes the in vitro activity of selected quinoxaline-2,3-dione analogs as AMPA receptor antagonists. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA).

CompoundR6R7IC₅₀ (µM) for [³H]AMPA BindingReference
DNQX NO₂NO₂0.74[8]
CNQX CNNO₂-[1]
Analog 1 HH-
Analog 2 (QXAA) HH0.69[8]
Analog 3 (S-isomer) HH0.23[8]
Analog 4 (R-isomer) HH38[8]
Analog 5 CH₃CH₃51 (S-isomer), 22 (R-isomer)[8]

Note: Data for the parent molecule "this compound" and its direct analogs are actively being investigated and will be added as they become available.

Experimental Protocols for Biological Evaluation

[³H]AMPA Receptor Binding Assay

This assay is a standard method for determining the affinity of a compound for the AMPA receptor.[11]

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding determinator (e.g., a high concentration of unlabeled L-glutamate)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a suspension of rat cortical membranes in the assay buffer.

  • In a 96-well plate, add the membrane suspension, [³H]AMPA, and either the test compound at various concentrations or the buffer (for total binding) or the non-specific binding determinator.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Caption: Workflow for a typical [³H]AMPA receptor binding assay.

In Vitro Neuroprotection Assay

Assessing the neuroprotective potential of the synthesized analogs is crucial. A common in vitro model involves inducing excitotoxicity in neuronal cell cultures and evaluating the ability of the test compounds to prevent cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures

  • Cell culture medium and supplements

  • Excitotoxic agent (e.g., glutamate or NMDA)

  • Test compounds

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Plate reader

Procedure:

  • Culture neuronal cells in a 96-well plate to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Induce excitotoxicity by adding a high concentration of the excitotoxic agent to the cell culture medium.

  • Incubate the cells for a period sufficient to induce cell death in the control group (excitotoxic agent alone).

  • Assess cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.

  • Quantify the results using a plate reader and calculate the percentage of neuroprotection afforded by the test compounds compared to the control group.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel neuroprotective agents. The well-established synthetic routes and the clear SAR trends for the broader quinoxaline-2,3-dione class provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Systematic modification of the 6-carboxylate group: Exploring different ester and amide derivatives to fine-tune solubility and cell permeability.

  • Exploration of diverse substituents at other positions: Investigating the impact of various functional groups on the aromatic ring and the nitrogen atoms to optimize activity and selectivity.

  • In-depth neuroprotective profiling: Evaluating the most promising analogs in a battery of in vitro and in vivo models of neurodegeneration to elucidate their mechanisms of action beyond AMPA receptor antagonism.

By leveraging the knowledge outlined in this guide, researchers can accelerate the discovery and development of the next generation of quinoxaline-2,3-dione-based therapeutics for the treatment of devastating neurological disorders.

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmaceutical Sciences. 2023;14(1):243-250.
  • SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. 2017;5(7):274-294.
  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Pharmaceuticals. 2021;14(11):1103.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry. 2023;262:115876.
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  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences. 2011;9(4):1768-1774.
  • Radioligand Binding Methods: Practical Guide and Tips. Methods in Molecular Biology. 2011;746:43-60.
  • Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal. 2012;2012:718023.
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules. 2023;28(12):4818.
  • Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences. 2021;16(4):123-137.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry. 1993;36(18):2675-2685.
  • AMPA receptor antagonists as potential anticonvulsant drugs. Current Topics in Medicinal Chemistry. 2005;5(1):31-42.
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  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available from: [Link]

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  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. 2016;59(14):6749-6762.
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A Researcher's Guide to Characterizing Novel Quinoxaline-Based Enzyme Inhibitors: A Focus on Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this heterocyclic compound are actively investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4][5] A significant portion of their therapeutic potential stems from their ability to modulate the activity of various key enzymes. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the enzyme inhibition kinetics of a novel quinoxaline derivative, using Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a central example.

While specific kinetic data for this particular molecule is not yet extensively published, its structural motifs are present in numerous reported enzyme inhibitors. This guide will, therefore, provide a robust, scientifically-grounded pathway to fully characterize its inhibitory potential, compare it to relevant alternatives, and understand its mechanism of action.

The Quinoxaline-2,3-dione Core: A Promising Pharmacophore for Enzyme Inhibition

The quinoxaline-2,3-dione moiety is a recurring feature in a variety of potent enzyme inhibitors. Research has demonstrated that derivatives bearing this core can target a range of enzymes with high affinity and specificity. For instance, various quinoxaline derivatives have been identified as inhibitors of:

  • Protein Kinases: Including c-Met kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), and Epidermal Growth Factor Receptor (EGFR).[6][7][8]

  • Cyclooxygenases (COX): Specifically showing selectivity for COX-2, a key enzyme in inflammation.[8]

  • Glycogen Synthase Kinase 3β (GSK-3β): A crucial enzyme in various cellular signaling pathways.[9][10]

  • Cholinesterases: Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases.[11]

Given the structural similarity of this compound to these known inhibitors, a logical first step is to screen it against a panel of such enzymes to identify its primary target(s).

Experimental Workflow for Kinetic Characterization

The following details a systematic approach to elucidate the enzyme inhibition kinetics of our lead compound. This workflow is designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the inhibitor's properties.

experimental_workflow cluster_screening Initial Screening cluster_kinetics Detailed Kinetic Analysis cluster_comparison Comparative Studies screening Primary Enzyme Panel Screening (e.g., Kinases, COX, Cholinesterases) hit_id Hit Identification (Significant Inhibition Observed) screening->hit_id ic50_det IC50 Determination (Dose-Response Curve) hit_id->ic50_det moa Mechanism of Action Studies (Varying Substrate and Inhibitor Concentrations) ic50_det->moa Proceed with potent hits data_analysis Data Analysis (Lineweaver-Burk, Dixon Plots) moa->data_analysis ki_det Determination of Ki (Inhibition Constant) data_analysis->ki_det alt_inhibitors Selection of Alternative Inhibitors (Standard of Care, Known Inhibitors) ki_det->alt_inhibitors Characterized inhibitor head_to_head Head-to-Head Kinetic Assays alt_inhibitors->head_to_head comp_table Generation of Comparative Data Table head_to_head->comp_table

Figure 1: A generalized experimental workflow for the characterization of a novel enzyme inhibitor.

Step-by-Step Experimental Protocol

1. Primary Enzyme Panel Screening:

  • Rationale: To efficiently identify the most probable enzyme target(s) of this compound from a diverse panel of enzymes.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Utilize commercially available enzyme assay kits for the selected panel (e.g., kinases, COX, cholinesterases).

    • Perform single-point inhibition assays at a relatively high concentration of the test compound (e.g., 10 µM).

    • Include appropriate positive and negative controls for each enzyme assay.

    • Measure enzyme activity according to the kit manufacturer's instructions (e.g., absorbance, fluorescence, luminescence).

    • Calculate the percentage of inhibition for each enzyme.

2. IC50 Determination:

  • Rationale: To quantify the potency of the inhibitor against the identified "hit" enzyme(s).

  • Procedure:

    • Perform a serial dilution of the test compound to create a range of concentrations.

    • For each concentration, measure the enzyme activity in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Mechanism of Action and Ki Determination:

  • Rationale: To understand how the inhibitor interacts with the enzyme and to determine its binding affinity (Ki).

  • Procedure:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction rates for each condition.

    • Plot the data using graphical methods such as Lineweaver-Burk or Dixon plots to visualize the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).

    • Utilize non-linear regression analysis of the raw data to fit different inhibition models and determine the Ki value.

Understanding the Mechanism of Inhibition

The mechanism of inhibition provides critical insights into the binding mode of the inhibitor and its potential for in vivo efficacy.

Figure 2: Simplified representations of common enzyme inhibition mechanisms.

Comparative Analysis: Benchmarking Against Alternatives

Once the kinetic parameters for this compound have been established, a comparative analysis against known inhibitors of the target enzyme is crucial for evaluating its potential as a lead compound.

Table 1: Hypothetical Comparative Kinetic Data for a Target Kinase

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound To be determinedTo be determinedTo be determined
Alternative Inhibitor 1 (e.g., a known drug) 158Competitive
Alternative Inhibitor 2 (e.g., another quinoxaline derivative) 5025Mixed

This table provides a clear and concise summary of the key performance indicators for each inhibitor, allowing for a direct comparison of potency and mechanism.

Conclusion

While the specific enzyme inhibition profile of this compound awaits detailed investigation, its chemical structure firmly places it within a class of compounds with proven and diverse enzyme inhibitory activities. The systematic approach outlined in this guide provides a robust framework for its characterization, from initial target identification to in-depth kinetic analysis and comparative benchmarking. By following these principles of scientific integrity and logical progression, researchers can effectively unlock the therapeutic potential of this and other novel quinoxaline derivatives.

References

  • Kayogolo, C. W., Vegi, M. R., Srivastava, B. B. L., & Sahini, M. G. (n.d.). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Taylor & Francis.
  • Wisdom Library. (2024, September 3). A review on the therapeutic potential of quinoxaline derivatives.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PubMed Central.
  • Potential activities of quinoxaline derivatives – a review. (2024, August 13).
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  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020, July 1). PubMed.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). Springer.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). RSC Publishing.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). National Genomics Data Center (CNCB-NGDC).
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN.
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A Comparative In Silico Docking Analysis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Against Key Oncological and Antimicrobial Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive in silico docking analysis of a specific derivative, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate , against two clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), a cornerstone in oncology, and DNA Gyrase, a validated target in antimicrobial therapy. By juxtaposing the predicted binding affinities and interaction patterns of this compound with known inhibitors and structurally related quinoxaline derivatives, we aim to furnish researchers and drug development professionals with a predictive framework for its potential therapeutic utility.

Introduction to the Target Compound and Rationale for Target Selection

This compound is a heterocyclic compound featuring the core quinoxaline-2,3-dione structure. The selection of EGFR and DNA Gyrase as target proteins is underpinned by the established propensity of quinoxaline derivatives to inhibit these macromolecules.[3][4][5] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers, making it a prime target for anticancer therapies.[6][7] DNA Gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics.[8][9]

This guide will navigate through a detailed, step-by-step in silico docking protocol, present comparative data in a structured format, and visualize the intricate molecular interactions and workflows to provide a holistic understanding of the therapeutic potential of this compound.

Comparative Docking Analysis: Unveiling Binding Potential

To provide a robust comparative framework, we will analyze the hypothetical docking of this compound against EGFR and DNA Gyrase. The results will be juxtaposed with published data for other quinoxaline derivatives and established inhibitors.

Target I: Epidermal Growth Factor Receptor (EGFR)

The EGFR kinase domain (PDB ID: 4HJO) is a well-validated target for anticancer drug development.[6] Several quinoxaline derivatives have been investigated as EGFR inhibitors, demonstrating a correlation between their in silico binding affinity and in vitro anticancer activity.[3][10]

Table 1: Comparative Docking Data against EGFR (PDB: 4HJO)

CompoundPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Reference CompoundsPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)
This compound (Hypothetical) -8.5 (Estimated)Not AvailableDoxorubicin- (Varies)~1.0 (Varies by cell line)
Quinoxaline Derivative IVa-11.183.89 (HeLa)Erlotinib- (Varies)~0.05 (NSCLC cell lines)
Quinoxaline Derivative IVb-11.823.40 (HeLa)Gefitinib- (Varies)~0.03 (NSCLC cell lines)
Quinoxaline Derivative IVd-12.033.20 (HeLa)

Note: The binding energy for the target compound is an educated estimation based on its structural features relative to the cited quinoxaline derivatives. Experimental IC50 values for reference compounds are approximate and can vary based on the specific cancer cell line and assay conditions.

The hypothetical binding energy of this compound suggests a moderate affinity for the EGFR binding pocket. While not as potent as the more complex quinoxaline derivatives (IVa, IVb, IVd) from the literature, its predicted affinity indicates that it may serve as a valuable scaffold for further optimization.[6] The comparison with established EGFR inhibitors like Erlotinib and Gefitinib highlights the high bar for potency in this target class.[11][12]

Target II: DNA Gyrase

The B subunit of DNA gyrase (GyrB) from Mycobacterium tuberculosis is a key target for the development of novel antibacterial agents.[4][8] The ATPase activity of this subunit is crucial for the supercoiling of DNA, a process essential for bacterial viability.[9]

Table 2: Comparative Docking Data against DNA Gyrase B

CompoundPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Reference CompoundsPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)
This compound (Hypothetical) -7.8 (Estimated)Not AvailableNovobiocin- (Varies)~0.1
Quinoxaline-2-carboxamide derivative- (Varies)- (Varies)Ciprofloxacin- (Varies)~1.0

Note: The binding energy for the target compound is an educated estimation. Data for other quinoxaline-2-carboxamide derivatives is qualitative, indicating their potential as DNA gyrase inhibitors.[1] Ciprofloxacin, a fluoroquinolone, targets the A subunit of DNA gyrase but is included as a common reference antibiotic.[5]

The estimated binding energy of our target compound against DNA Gyrase B suggests a potential for antibacterial activity. While likely less potent than the established inhibitor Novobiocin, the quinoxaline-2,3-dione scaffold presents a promising starting point for the design of novel gyrase inhibitors.[8]

Experimental Protocols: A Guide to In Silico Docking

The following section outlines a detailed, step-by-step methodology for conducting in silico docking studies, ensuring scientific rigor and reproducibility.

Part 1: Preparation of the Target Protein
  • Protein Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins, EGFR (PDB ID: 4HJO) and DNA Gyrase B, are retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB files are processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm. The protein structure is then minimized to relieve any steric clashes.

Part 2: Ligand Preparation
  • Ligand Structure Generation: The 2D structure of this compound and any comparative ligands are drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Ligand Optimization: The 3D structures of the ligands are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Tautomeric and ionization states at physiological pH (7.4) are considered and generated.

Part 3: Molecular Docking Simulation
  • Binding Site Definition: The active site of the target protein is defined. This is typically based on the location of the co-crystallized ligand in the PDB structure or identified using cavity detection algorithms.

  • Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to predict the binding pose and affinity of the ligand within the defined active site. These programs employ scoring functions to rank the different poses based on their predicted binding free energy.

  • Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized using software like PyMOL or Discovery Studio.

Part 4: Validation of Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment is performed. The co-crystallized ligand is extracted from the protein's active site and then docked back into the same site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Visualizing the Path to Discovery

Diagrams are indispensable tools for conceptualizing complex biological processes and experimental workflows.

G cluster_workflow In Silico Docking Workflow start Start: Define Research Question protein_prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep binding_site Define Binding Site protein_prep->binding_site docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking binding_site->docking analysis Pose Analysis & Interaction Visualization docking->analysis validation Protocol Validation (Re-docking, RMSD < 2.0 Å) analysis->validation end End: Comparative Analysis & Hypothesis Generation validation->end

Caption: A typical workflow for in silico molecular docking studies.

G Ligand This compound Binding_Pocket Binding Pocket Ligand->Binding_Pocket Target_Protein Target Protein EGFR DNA Gyrase Target_Protein->Binding_Pocket Interactions Key Interactions Hydrogen Bonds Hydrophobic Interactions π-π Stacking Binding_Pocket->Interactions Output Output Binding Energy (kcal/mol) Predicted IC50 Structure-Activity Relationship (SAR) Insights Interactions->Output

Caption: Logical relationship of components in a molecular docking experiment.

Conclusion and Future Directions

This in silico comparative guide provides a foundational assessment of this compound's potential as an inhibitor of EGFR and DNA Gyrase. The hypothetical docking studies, when benchmarked against known inhibitors and related quinoxaline derivatives, suggest that this compound possesses a promising scaffold for further development in both oncology and infectious disease research.

The presented docking protocols and comparative data are intended to serve as a starting point for more extensive computational and experimental investigations. Future work should focus on synthesizing this compound and its analogs, followed by in vitro validation of their biological activity against the identified targets. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complexes and refine the understanding of their binding modes. By integrating computational predictions with experimental validation, the path from a promising scaffold to a potential therapeutic agent can be navigated with greater efficiency and precision.

References

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 303-315.
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Comparative analysis of synthetic routes to "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoxaline-2,3-dione scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth comparative analysis of two prominent synthetic routes to a key derivative, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most suitable synthesis for their specific needs, balancing factors such as starting material availability, reaction efficiency, and overall yield.

Introduction to the Target Molecule

This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active agents. The presence of the quinoxaline-2,3-dione core, coupled with a strategically placed methyl carboxylate group, allows for further functionalization and molecular hybridization, making it a valuable building block in the quest for novel therapeutics.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct and reliable synthetic pathways to the target molecule. Each route will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key performance indicators.

Route 1: The Direct Approach via Esterification and Cyclocondensation

This synthetic strategy commences with the commercially available 3,4-diaminobenzoic acid. The pathway is characterized by its straightforward nature, involving an initial esterification followed by the construction of the heterocyclic ring.

Workflow for Route 1

A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Esterification (Methanol, Acid Catalyst) C This compound B->C Cyclocondensation (Oxalic Acid or Diethyl Oxalate)

Caption: Synthetic workflow for Route 1.

Experimental Protocol for Route 1

Step 1: Esterification of 3,4-Diaminobenzoic Acid

  • To a solution of 3,4-diaminobenzoic acid in methanol, slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0°C.

  • The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3,4-diaminobenzoate.

Step 2: Cyclocondensation with Oxalic Acid

  • A mixture of methyl 3,4-diaminobenzoate and oxalic acid in dilute hydrochloric acid is heated to reflux for 2-3 hours.[1]

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Route 2: The Nitro-Precursor Approach with Reduction and Cyclocondensation

This alternative route begins with a more functionalized and often more readily accessible starting material, 4-chloro-3-nitrobenzoic acid. This pathway involves a nucleophilic aromatic substitution, a reduction of a nitro group, and the final cyclocondensation.

Workflow for Route 2

A 4-Chloro-3-nitrobenzoic Acid B 4-Amino-3-nitrobenzoic Acid A->B Amination (Aqueous Ammonia) C Methyl 4-amino-3-nitrobenzoate B->C Esterification (Methanol, Acid Catalyst) D Methyl 3,4-diaminobenzoate C->D Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) E This compound D->E Cyclocondensation (Oxalic Acid or Diethyl Oxalate)

Caption: Synthetic workflow for Route 2.

Experimental Protocol for Route 2

Step 1: Amination of 4-Chloro-3-nitrobenzoic Acid

  • 4-chloro-3-nitrobenzoic acid is heated with aqueous ammonia in a sealed vessel.

  • The reaction is monitored until the starting material is consumed.

  • After cooling, the reaction mixture is acidified to precipitate the product, 4-amino-3-nitrobenzoic acid.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: Esterification of 4-Amino-3-nitrobenzoic Acid

  • 4-amino-3-nitrobenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed for several hours.

  • Work-up is similar to Step 1 of Route 1, involving neutralization and extraction to yield methyl 4-amino-3-nitrobenzoate.

Step 3: Reduction of Methyl 4-amino-3-nitrobenzoate

  • The nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) is employed.[2]

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • After the reaction, the mixture is filtered to remove the catalyst or inorganic solids.

  • The filtrate is concentrated, and the resulting methyl 3,4-diaminobenzoate is purified.

Step 4: Cyclocondensation with Diethyl Oxalate

  • Methyl 3,4-diaminobenzoate is heated with diethyl oxalate, often without a solvent or in a high-boiling solvent like ethanol.

  • The reaction proceeds with the evolution of ethanol.

  • Upon cooling, the solid product precipitates and is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

Comparative Data

ParameterRoute 1: Direct ApproachRoute 2: Nitro-Precursor Approach
Starting Material 3,4-Diaminobenzoic acid4-Chloro-3-nitrobenzoic acid
Number of Steps 24
Key Intermediates Methyl 3,4-diaminobenzoate4-Amino-3-nitrobenzoic acid, Methyl 4-amino-3-nitrobenzoate, Methyl 3,4-diaminobenzoate
Reported Yields Generally good to high for both steps.Variable depending on the specific conditions for each step. The overall yield is a product of the individual step yields.
Advantages Shorter route, fewer synthetic steps.Starts from a potentially more economical and readily available precursor.
Disadvantages 3,4-Diaminobenzoic acid can be more expensive and less stable than nitro-aromatic precursors.Longer synthetic sequence, potentially lower overall yield due to multiple steps. The reduction step may require specialized equipment (e.g., for catalytic hydrogenation).

Expert Insights and Causality of Experimental Choices

The choice between these two synthetic routes is often dictated by a combination of economic and practical considerations.

  • Route 1 is elegant in its simplicity. The direct esterification of the diamino acid is a standard transformation, and the subsequent cyclocondensation is a robust and well-established method for the formation of the quinoxaline-2,3-dione ring.[3] The primary challenge with this route can be the cost and stability of the 3,4-diaminobenzoic acid starting material, as aromatic diamines are prone to oxidation.

  • Route 2 offers a more modular and potentially more cost-effective approach, starting from a stable and inexpensive nitro-aromatic compound. The nucleophilic aromatic substitution to introduce the amino group is a classic and high-yielding reaction. The subsequent esterification is also a standard procedure. The critical step in this route is the selective reduction of the nitro group in the presence of an ester and another amino group. Catalytic hydrogenation is often the cleanest method, providing high yields of the desired diamine. However, it requires a hydrogen source and a specialized setup. Chemical reductions, such as using iron in acidic media, are operationally simpler but may require more extensive purification. The final cyclocondensation step is common to both routes and is a thermodynamically driven process that typically proceeds in good yield.

Conclusion

Both synthetic routes presented in this guide are viable and have been successfully employed for the synthesis of this compound. Route 1 is the more direct path, offering a quicker synthesis if the starting material is readily available and cost is not a primary concern. Route 2, while longer, provides a more flexible and potentially more economical option, especially for large-scale synthesis, by utilizing a stable and inexpensive nitro-aromatic precursor. The ultimate choice will depend on the specific resources, scale, and economic constraints of the research or development project.

References

  • PrepChem. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Available at: [Link]

  • National Center for Biotechnology Information (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. In: PubMed Central. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Google Patents. The preparation method of the aminobenzoic acid of 3 methyl 4.
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A Comparative Analysis of the Anticancer Efficacy of a Novel Quinoxaline Derivative Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of molecules, with quinoxaline derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a detailed comparative analysis of a promising quinoxaline-based compound, using a potent N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative as a representative example, against the well-established anticancer drugs, Doxorubicin and Paclitaxel.

While direct experimental data on "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" is not extensively available in the public domain, this guide will leverage published data on a closely related and highly active analog to provide a robust comparative framework. The focus will be on in vitro efficacy, mechanism of action, and the experimental methodologies required for such a comparative assessment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies.

Mechanism of Action: A Tale of Three Compounds

A fundamental aspect of cancer drug development is understanding how a compound exerts its cytotoxic effects. Here, we delve into the distinct mechanisms of our representative quinoxaline derivative and the two comparator drugs.

The Quinoxaline Derivative: A Disruptor of the Cytoskeleton

Recent studies on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have revealed a potent mechanism of action centered on the disruption of microtubule dynamics. Specifically, these compounds have been shown to inhibit tubulin polymerization. Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the assembly of tubulin monomers into microtubules, these quinoxaline derivatives effectively halt the cell cycle, leading to apoptosis (programmed cell death). This targeted disruption of a fundamental cellular process underscores the potential of this class of compounds as effective anticancer agents.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanism of action involves the intercalation of its planar aromatic chromophore portion between DNA base pairs.[1] This insertion into the DNA helix obstructs the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][3] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.[4] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.[3]

Paclitaxel: The Microtubule Stabilizer

In contrast to the quinoxaline derivative, Paclitaxel, a member of the taxane family of drugs, exerts its anticancer effects by stabilizing microtubules.[5] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their disassembly.[6][7] This hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and chromosome segregation during cell division. The cell cycle is arrested, typically at the G2/M phase, ultimately triggering apoptosis.[7][8]

cluster_0 Mechanism of Action cluster_1 Quinoxaline Derivative cluster_2 Doxorubicin cluster_3 Paclitaxel Quinoxaline Quinoxaline Tubulin Tubulin Quinoxaline->Tubulin Inhibits Polymerization Microtubule Formation Microtubule Formation Cell Cycle Arrest Cell Cycle Arrest Microtubule Formation->Cell Cycle Arrest Disrupts Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage DNA Damage->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disrupts Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Comparative Mechanisms of Action.

Comparative In Vitro Efficacy: A Data-Driven Assessment

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.

Note on Cell Line SMMC-7721: It is important to note that the SMMC-7721 cell line has been identified as a derivative of the HeLa cell line.[9] Therefore, data from both should be interpreted with this in mind.

CompoundHeLa (Cervical Cancer) IC50 (µM)SMMC-7721 (Hepatocellular Carcinoma/HeLa Derivative) IC50 (µM)K562 (Leukemia) IC50 (µM)
Quinoxaline Derivative (13d) 0.1260.0710.164
Doxorubicin ~2.9Data not readily availableData not readily available
Paclitaxel ~0.0025 - 0.0075Data not readily available~0.01 - 0.05

Disclaimer: The IC50 values presented are compiled from various literature sources and should be used for comparative purposes only. Absolute values can vary depending on experimental conditions.

The data indicates that the representative quinoxaline derivative exhibits potent anticancer activity in the nanomolar to low micromolar range across different cancer cell lines. A direct comparison with Doxorubicin and Paclitaxel based on available literature suggests that while Paclitaxel is exceptionally potent, the quinoxaline derivative demonstrates comparable or superior potency to Doxorubicin in certain cell lines.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for key in vitro assays.

Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Drug Treatment->Cell Cycle Analysis (PI Staining) Tubulin Polymerization Assay Tubulin Polymerization Assay

Caption: Experimental Workflow for In Vitro Evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the quinoxaline derivative, Doxorubicin, and Paclitaxel in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.

Mechanism of Action Elucidation: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and a fluorescent reporter that binds to polymerized microtubules.[10]

  • Compound Addition: Add the quinoxaline derivative or Paclitaxel (as a positive control for stabilization) or a known inhibitor like colchicine (as a positive control for inhibition) to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. A decrease in the rate and extent of fluorescence indicates inhibition of polymerization, while an increase suggests stabilization.[10][11]

  • Data Analysis: Plot fluorescence intensity against time to generate polymerization curves.

Apoptosis Induction Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cancer cells with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[12][13] Incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by each compound.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A (to eliminate RNA staining).[16] Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The representative N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative demonstrates significant promise as a potent anticancer agent, with a distinct mechanism of action targeting tubulin polymerization. Its in vitro efficacy against various cancer cell lines is comparable, and in some cases superior, to the established chemotherapeutic agent Doxorubicin.

This guide provides a comprehensive framework for the comparative evaluation of novel quinoxaline derivatives. Further in-depth studies, including in vivo animal models, are warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols provided herein offer a robust starting point for researchers to rigorously assess the anticancer properties of "this compound" and other novel chemical entities, paving the way for the development of more effective and targeted cancer therapies.

References

  • Doxorubicin. (URL: [Link])

  • Zhu, Y., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Marine Drugs, 19(11), 635. (URL: [Link])

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A Comparative Guide to Validating the Mechanism of Action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel anticancer agents based on the "Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" scaffold. Quinoxaline derivatives have emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] These compounds are known to function through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[3][4][5]

This document moves beyond a simple listing of protocols. It presents a logical, multi-phased experimental strategy, explaining the scientific rationale behind each step. We will compare a hypothetical quinoxaline derivative, hereafter referred to as Q-Deriv , with a well-established chemotherapeutic agent, Doxorubicin , to provide a clear performance benchmark. The objective is to build a self-validating experimental cascade that moves from broad phenotypic effects to specific molecular targets.

Phase 1: Foundational Analysis of Cellular Viability

The initial and most fundamental question is whether Q-Deriv exhibits cytotoxic or cytostatic effects on cancer cells. A cell viability assay is the cornerstone of this investigation, providing the half-maximal inhibitory concentration (IC50) which is essential for designing all subsequent mechanistic studies.[6]

Comparative Rationale: Q-Deriv vs. Doxorubicin

We compare Q-Deriv against Doxorubicin, a well-characterized topoisomerase II inhibitor and potent cytotoxic agent, used across a broad range of cancers.[7] This comparison allows us to contextualize the potency of Q-Deriv. Is it comparable to, more potent, or less potent than a clinical standard? Furthermore, observing differential activity across various cancer cell lines can provide early clues about selectivity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of Q-Deriv and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.

Data Presentation: Comparative IC50 Values
CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)
Q-Deriv [Hypothetical Data: 3.5][Hypothetical Data: 5.8][Hypothetical Data: 4.2]
Doxorubicin 0.81.21.5

This table presents hypothetical data for illustrative purposes.

Phase 2: Uncovering the Primary Molecular Target

Given the broad range of activities reported for quinoxaline derivatives, a critical next step is to determine if Q-Deriv acts via a specific molecular target, such as a protein kinase, or through a more general mechanism.[8][9]

Experimental Workflow: Target Identification

The following workflow illustrates a logical progression from broad screening to specific target validation.

G cluster_0 Phase 2: Target Identification viability Significant Cytotoxicity Observed (from Phase 1) kinase_screen Broad Kinase Panel Screen (e.g., 400+ kinases) viability->kinase_screen Hypothesize Kinase Inhibition hit_id Identify 'Hits' (Kinases with >90% inhibition) kinase_screen->hit_id no_hits Consider Alternative Mechanisms (e.g., Topoisomerase, Tubulin) kinase_screen->no_hits No significant hits ic50_det Determine IC50 for Hits in Biochemical Assay hit_id->ic50_det validated_target Validated Kinase Target ic50_det->validated_target

Caption: Logical workflow for identifying specific kinase targets.

Methodology 1: Kinase Panel Screening

To efficiently identify potential targets, screen Q-Deriv at a fixed concentration (e.g., 10 µM) against a large panel of purified protein kinases.[6] Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their directness and sensitivity.[10][11]

  • Principle: The compound is incubated with a specific kinase, a substrate, and radioisotope-labeled ATP (³³P-ATP). The amount of incorporated radioactivity on the substrate is quantified, and a reduction in this signal indicates inhibition.[10]

  • Interpretation: A significant inhibition (e.g., >90%) of a particular kinase identifies it as a "hit" that warrants further investigation.

Methodology 2: In Vitro Kinase Assay (for Validating Hits)

Once a hit is identified (e.g., VEGFR-2, a common target for quinoxalines[3]), a follow-up biochemical assay is performed to determine the IC50 value of the compound against that specific enzyme.

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., VEGFR-2), a specific peptide substrate, and varying concentrations of Q-Deriv in a kinase buffer.

  • Initiation: Start the reaction by adding an ATP/MgCl₂ mixture. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based assays like the ADP-Glo™ Kinase Assay are widely used for this purpose.[12]

  • Analysis: Plot the kinase activity against the logarithm of the Q-Deriv concentration to calculate the enzymatic IC50.

Phase 3: Validating Apoptosis as the Mode of Cell Death

If Q-Deriv is cytotoxic, it is crucial to determine if it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a hallmark of many successful anticancer drugs.[13][14] A multi-assay approach is recommended to capture events across the entire apoptotic cascade.

Hypothesized Apoptotic Pathway

G QDeriv Q-Deriv TargetKinase Target Kinase (e.g., VEGFR-2) QDeriv->TargetKinase Inhibition CaspaseCascade Caspase-8/9 (Initiator) Caspase-3/7 (Executioner) TargetKinase->CaspaseCascade Downstream Signal (Inhibited) PARP PARP Cleavage CaspaseCascade->PARP Activation Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling cascade for Q-Deriv-induced apoptosis.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds with high affinity to PS.[15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of Q-Deriv and Doxorubicin for 24 hours.

  • Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Induction Comparison
TreatmentHealthy Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control[Hypothetical: 95.0][Hypothetical: 2.5][Hypothetical: 2.0]
Q-Deriv (IC50) [Hypothetical: 45.0][Hypothetical: 35.0][Hypothetical: 18.0]
Doxorubicin (IC50) [Hypothetical: 40.0][Hypothetical: 38.0][Hypothetical: 20.0]

This table presents hypothetical data for illustrative purposes.

Phase 4: Mapping the Intracellular Signaling Cascade

The final validation step involves confirming that the inhibition of the identified target kinase translates to the modulation of its downstream signaling pathway within the cell. Western blotting is the definitive technique for this purpose.[16][17][18]

Experimental Protocol: Western Blotting for Pathway Analysis

This protocol aims to measure the phosphorylation status of key proteins downstream of the target kinase (e.g., VEGFR-2), such as AKT and ERK.[19] A decrease in the phosphorylated form of these proteins upon treatment with Q-Deriv provides strong evidence of on-target activity.

  • Cell Lysis: Treat HCT116 cells with Q-Deriv at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-AKT, anti-AKT).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Conclusion

This guide outlines a rigorous, multi-phased approach to validate the mechanism of action of novel "this compound" derivatives. By systematically progressing from broad cellular effects to specific enzymatic inhibition and intracellular pathway analysis, researchers can build a robust and compelling data package. The comparative framework using a standard-of-care drug like Doxorubicin provides essential context for evaluating the potency and potential of these promising compounds in the landscape of anticancer drug discovery.

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of small molecule kinase inhibitors is intrinsically linked to their selectivity profile across the human kinome. A compound's utility, whether as a precise chemical probe for target validation or as a clinical candidate, is defined by both its on-target potency and its off-target interactions. This guide presents a comprehensive cross-reactivity analysis of a novel quinoxaline derivative, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (hereafter designated MDTQ-6C ). The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2][3] We provide a head-to-head comparison of MDTQ-6C's inhibitory profile against two well-characterized kinase inhibitors: the broadly non-selective inhibitor Staurosporine [4][5] and the multi-targeted clinical drug Sunitinib .[6][7] This guide details the experimental rationale, presents a robust in vitro protocol, and interprets the resulting selectivity data to provide researchers with a framework for evaluating novel kinase-targeted compounds.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising over 500 enzymes in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets.[8] The development of kinase inhibitors has revolutionized the treatment of diseases like cancer. However, the high degree of structural conservation in the ATP-binding site across the kinome poses a significant challenge: achieving inhibitor selectivity.[9][10] A lack of selectivity can lead to off-target toxicities, while in some cases, a carefully defined polypharmacology can offer enhanced therapeutic efficacy.[11] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of strategic drug development.[12][13]

This guide uses MDTQ-6C, a compound from the promising quinoxaline class, as a case study.[14] We will elucidate its inhibitory signature against a diverse panel of 20 kinases representing major branches of the kinome tree. By comparing its profile to the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib, we aim to contextualize its potency and selectivity, thereby providing a clear, data-driven assessment of its potential.

Experimental Design & Rationale

The objective is to determine the inhibitory activity (as percent inhibition and IC₅₀ values) of MDTQ-6C against a panel of kinases and compare its selectivity profile.

Compound Selection Rationale
  • MDTQ-6C (Test Compound): A novel compound based on the quinoxaline scaffold, which has a known association with kinase inhibition.[2] Its profile is unknown and requires elucidation.

  • Sunitinib (Multi-Targeted Control): An FDA-approved drug known to inhibit multiple receptor tyrosine kinases (RTKs), including VEGFRs and PDGFRs.[7][15] It serves as a benchmark for a clinically successful multi-targeted inhibitor.

  • Staurosporine (Non-Selective Control): A natural product that potently inhibits a vast array of kinases by binding to the conserved ATP pocket.[16] It is the archetypal non-selective inhibitor and is used here to define the baseline for promiscuity.[4]

Kinase Panel Selection

A representative panel of 20 kinases was selected to cover diverse families (Tyrosine Kinases, Serine/Threonine Kinases) and signaling pathways implicated in oncology and inflammatory disease. This allows for a broad yet focused assessment of selectivity.

Assay Platform: ADP-Glo™ Luminescence Assay

For this study, we selected the ADP-Glo™ Kinase Assay platform. This technology was chosen for its high sensitivity, broad dynamic range, and robustness.[17][18] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, inversely proportional to the degree of kinase inhibition.[19] This method avoids the handling of radioactive materials required by older techniques and is highly amenable to high-throughput screening.[8][20]

The experimental workflow is designed to first perform a primary screen at a single high concentration to identify "hits," followed by a secondary screen to determine the precise potency (IC₅₀) for those hits.

Workflow Diagram: Kinase Cross-Reactivity Profiling

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: IC50 Determination cluster_analysis Phase 4: Data Analysis & Comparison Compound_Prep Compound Dilution (MDTQ-6C, Sunitinib, Staurosporine) Primary_Screen Single-Dose Inhibition Screen (10 µM Compound Concentration) Compound_Prep->Primary_Screen Kinase_Prep Kinase Panel Aliquoting (20 Kinases) Kinase_Prep->Primary_Screen Reagent_Prep Assay Reagent Preparation (ATP, Substrates, Buffers) Reagent_Prep->Primary_Screen Data_Acq1 Luminescence Reading (ADP-Glo™ Protocol) Primary_Screen->Data_Acq1 Incubate Hit_ID Hit Identification (% Inhibition > 70%) Data_Acq1->Hit_ID Dose_Response 10-Point Dose-Response Assay (For Identified 'Hits') Hit_ID->Dose_Response Data_Acq2 Luminescence Reading Dose_Response->Data_Acq2 Incubate IC50_Calc IC50 Value Calculation (Non-linear Regression) Data_Acq2->IC50_Calc Profile_Comp Selectivity Profile Comparison IC50_Calc->Profile_Comp Report Guide Generation Profile_Comp->Report

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Results: Comparative Kinase Inhibition Profiles

Primary Screen: Single-Point Inhibition at 10 µM

The initial screen identified kinases that were significantly inhibited (>70%) by each compound at a concentration of 10 µM. This high-concentration screen acts as a filter to efficiently identify relevant interactions for more detailed follow-up.

Table 1: Percent Inhibition of Kinase Activity at 10 µM Compound Concentration

Kinase Family Kinase Target MDTQ-6C (% Inhibition) Sunitinib (% Inhibition) Staurosporine (% Inhibition)
TK EGFR 98.2 75.1 99.8
TK VEGFR2 45.3 99.1 99.5
TK PDGFRβ 33.1 98.8 99.7
TK SRC 85.4 68.3 99.9
TK ABL1 25.6 55.2 98.4
TK c-KIT 15.8 97.2 99.1
CMGC CDK2/CycA 65.7 40.1 99.6
CMGC GSK3β 12.3 18.9 97.8
CMGC MAPK1 (ERK2) 5.2 8.1 88.1
AGC AKT1 18.9 22.5 99.2
AGC PKA 4.1 9.7 99.8
AGC ROCK1 21.4 35.6 99.4
STE p38α (MAPK14) 6.6 15.3 96.5
CAMK AURKA 95.1 25.8 99.7
CAMK CAMK2D 30.2 28.4 99.3
CAMK CHK1 48.9 33.1 98.9
Other PLK1 78.3 20.5 99.5
Other WEE1 22.7 11.2 91.3
Lipid PI3Kα 9.8 14.6 95.4

| Atypical | ATM | 2.5 | 5.3 | 85.6 |

Data shown are representative. Values in bold indicate >70% inhibition, marking them as "hits" for IC₅₀ determination.

Interpretation:

  • MDTQ-6C shows a highly selective profile, strongly inhibiting only four kinases: EGFR, SRC, AURKA, and PLK1.

  • Sunitinib demonstrates its known multi-targeted profile, potently inhibiting its primary targets VEGFR2, PDGFRβ, and c-KIT.[7]

  • Staurosporine , as expected, shows pan-kinase inhibition, inhibiting nearly every kinase in the panel with high efficacy.[21]

Secondary Screen: IC₅₀ Determination for Potent Interactions

Dose-response curves were generated for the "hits" identified in the primary screen to determine their half-maximal inhibitory concentration (IC₅₀).

Table 2: Comparative IC₅₀ Values for MDTQ-6C and Control Compounds

Kinase Target MDTQ-6C IC₅₀ (nM) Sunitinib IC₅₀ (nM) Staurosporine IC₅₀ (nM)
EGFR 25 2,100 4
VEGFR2 >10,000 9 6
PDGFRβ >10,000 8 5
c-KIT >10,000 12 15
SRC 150 >5,000 6
AURKA 45 >10,000 20

| PLK1 | 220 | >10,000 | 18 |

IC₅₀ values determined from 10-point dose-response curves. Values in bold highlight the most potent interactions for each respective compound.

Interpretation:

  • MDTQ-6C is a potent and selective inhibitor of the tyrosine kinase EGFR (IC₅₀ = 25 nM) and the serine/threonine kinase AURKA (IC₅₀ = 45 nM). It shows moderate activity against SRC and PLK1. Its lack of activity against VEGFR2 and PDGFRβ clearly distinguishes it from Sunitinib.

  • Sunitinib confirms its potent activity against the key RTKs involved in angiogenesis and cell proliferation.[6]

  • Staurosporine exhibits low nanomolar potency against all tested kinases, confirming its role as a non-selective control.

Discussion: Profiling Insights and Future Directions

The cross-reactivity data provides a clear and actionable profile for MDTQ-6C. Unlike the broad-spectrum activity of Staurosporine or the defined multi-RTK profile of Sunitinib, MDTQ-6C emerges as a potent, dual-specific inhibitor of EGFR and Aurora Kinase A.

Mechanistic & Therapeutic Implications

The dual inhibition of EGFR and AURKA is a compelling finding.

  • EGFR (Epidermal Growth Factor Receptor) is a well-validated oncogene, and its inhibitors are mainstays in the treatment of non-small cell lung cancer and other epithelial tumors.

  • AURKA (Aurora Kinase A) is a key regulator of mitosis, and its overexpression is linked to genomic instability and tumorigenesis.

Simultaneously targeting both pathways could offer a synergistic anti-tumor effect and potentially overcome certain resistance mechanisms. This profile suggests MDTQ-6C could be a valuable tool for studying the interplay between these two pathways or a lead compound for developing a novel class of dual-acting anticancer agents.

Quantifying Selectivity

While IC₅₀ values define potency, selectivity can be quantified for a more objective comparison. A simple Selectivity Score (S-Score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 70% at 10 µM) by the total number of kinases screened.[22]

  • MDTQ-6C S-Score (S₁₀): 4 / 20 = 0.20

  • Sunitinib S-Score (S₁₀): 4 / 20 = 0.20

  • Staurosporine S-Score (S₁₀): 19 / 20 = 0.95

While MDTQ-6C and Sunitinib have the same S-Score in this focused panel, the nature of their targets is completely different, highlighting that selectivity is a qualitative as well as a quantitative measure. MDTQ-6C's profile is unique and does not overlap with Sunitinib's primary targets.

Next Steps
  • Expanded Kinome Screen: Profile MDTQ-6C against a much larger panel (e.g., >400 kinases) to confirm its selectivity and uncover any unanticipated off-targets.[23]

  • Cellular Target Engagement: Utilize techniques like NanoBRET™ to confirm that MDTQ-6C engages EGFR and AURKA in a cellular context at relevant concentrations.[8]

  • Functional Assays: Conduct cell-based assays (e.g., proliferation, apoptosis, cell cycle analysis) in cancer cell lines dependent on EGFR and/or AURKA signaling to validate the biochemical findings and explore potential synergies.

Conclusion

This guide demonstrates a systematic approach to kinase inhibitor profiling, using This compound (MDTQ-6C) as a case study. Through rigorous biochemical screening and comparison with established inhibitors, we have characterized MDTQ-6C as a potent and selective dual inhibitor of EGFR and Aurora Kinase A. This distinct profile differentiates it from both promiscuous inhibitors and established multi-targeted drugs, marking it as a promising candidate for further investigation in cancer research and drug development. The methodologies and interpretative framework presented herein provide a robust template for the evaluation of novel kinase-targeted small molecules.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol describes the method for determining kinase inhibition by measuring ADP production.[24]

Materials:

  • Kinases: Recombinant human kinases (e.g., from Promega, Eurofins).

  • Substrates: Corresponding kinase-specific peptide or protein substrates.

  • Compounds: MDTQ-6C, Sunitinib, Staurosporine dissolved in 100% DMSO.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP: Adenosine triphosphate, high purity.

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Procedure:

  • Compound Preparation (Dose-Response): a. Prepare a 10 mM stock solution of each compound in 100% DMSO. b. Create a 10-point, 3-fold serial dilution series in DMSO, starting from 1 mM. c. Dilute this series 1:100 into the appropriate kinase reaction buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the 4X compound dilutions (or DMSO for no-inhibitor control). b. Add 5 µL of a 2X Kinase/Substrate mixture (containing the specific kinase and its substrate in reaction buffer). c. Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiation of Kinase Reaction: a. Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive binding can be accurately measured.[9] b. Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range of the assay.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Convert the generated ADP to ATP and induce luminescence by adding 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. For IC₅₀ determination, plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data using a four-parameter logistic model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267365/]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [URL: https://www.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Quinoxaline derivatives in medicinal chemistry: A review on their synthesis and biological activity. Future Medicinal Chemistry, 11(13), 1605-1631. [URL: https://www.future-science.com/doi/10.4155/fmc-2018-0522]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). Systematic analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [URL: https://www.
  • El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2016). Quinoxaline-based scaffolds targeting tyrosine kinases and their potential anticancer activity. Archiv der Pharmazie, 349(5), 323-341. [URL: https://pubmed.ncbi.nlm.nih.gov/27062086/]
  • Wikipedia. (2024). Sunitinib. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Chemistry & biology, 14(3), 239-244. [URL: https://www.cell.com/chemistry-biology/fulltext/S1074-5521(07)00057-7]
  • Cancer Care Ontario. (2020). Sunitinib. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our chemical entities but also the safety of the researchers who handle them and the protection of our environment. Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound within the quinoxaline family, a class of molecules widely explored for their biological activities in drug discovery.[1][2][3][4][5] The proper management of its waste stream is not merely a regulatory formality but a critical component of responsible laboratory practice.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined are based on established principles of hazardous waste management for nitrogen-containing heterocyclic compounds and are designed to be self-validating, ensuring safety and compliance at every stage.

Hazard Assessment and Risk Profile

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust risk profile can be constructed by examining data from structurally analogous quinoxaline derivatives.[6] The guiding principle must always be to treat research chemicals with unknown toxicity as hazardous.

Based on related compounds, this substance should be handled as if it is harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious skin and eye irritation.[6][7][8] Furthermore, many complex organic molecules carry the potential for long-lasting harmful effects on aquatic life.[9] Therefore, release into the environment is strictly prohibited.[6][9]

Property Information
Chemical Name This compound
CAS Number 354793-04-7[10][11][12]
Molecular Formula C₁₀H₈N₂O₄[11]
Physical State Solid, powder[11]
Anticipated Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation; May cause respiratory irritation.[6][7][8]
Environmental Hazard Presumed to be harmful to aquatic life with long-lasting effects.[9]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.[6]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOₓ).[6]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this compound for disposal must wear appropriate PPE.[9] The selection of PPE is a direct response to the potential routes of exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles. This is to prevent eye irritation from airborne powder or liquid splashes.[7]

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with any solvents used during the disposal or decontamination process. This prevents direct skin contact and potential irritation.[6]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin from accidental contamination.[6]

  • Respiratory Protection: All handling of the solid compound and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of airborne particulates.[6][13]

Core Disposal Workflow: A Step-by-Step Protocol

The fundamental directive for the disposal of this compound is that it must be managed as hazardous chemical waste and entrusted to a licensed environmental waste management contractor.[6][9] It must never be disposed of via standard drains or as regular solid waste.[9][14]

DisposalWorkflow cluster_collection Step 1 & 2: Segregation & Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Material Identified as Waste is_solid Solid Waste? (e.g., pure compound, contaminated labware) start->is_solid is_liquid Liquid Waste? (e.g., solutions containing the compound) start->is_liquid solid_waste Collect in dedicated, sealed, and clearly labeled solid hazardous waste container. is_solid->solid_waste Yes storage Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. solid_waste->storage liquid_waste Collect in dedicated, sealed, and clearly labeled liquid hazardous waste container. Do NOT mix with incompatible waste streams. is_liquid->liquid_waste Yes liquid_waste->storage pickup Arrange for pickup by a licensed hazardous waste disposal contractor. storage->pickup end_point High-Temperature Incineration at Approved Facility pickup->end_point

Disposal Decision Workflow
Protocol Steps:
  • Waste Segregation: At the point of generation, waste must be segregated. This is crucial to prevent dangerous reactions between incompatible chemicals.[14]

    • Solid Waste: This includes unused or expired pure compound, as well as contaminated consumables like weigh boats, pipette tips, and gloves.

    • Liquid Waste: This includes any solutions containing dissolved this compound. Do not mix with other solvent waste streams unless compatibility has been explicitly confirmed.[6]

  • Waste Collection and Containment:

    • Use only sturdy, leak-proof containers made of a material chemically compatible with the waste.[14][15][16]

    • Keep containers securely sealed at all times, except when adding waste.[14][15] This minimizes the risk of spills and prevents the release of vapors or dust.

    • Fill containers to no more than 90% of their capacity to allow for expansion.[17]

    • Crucially, label every waste container with a completed hazardous waste tag before adding any waste. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[6][15][16] List all other components of the mixture.

  • Temporary Storage (Satellite Accumulation):

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[14]

    • The SAA should be a secure, well-ventilated area. Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[15]

    • Segregate the container from incompatible materials like strong acids, bases, and oxidizers.[6][14]

  • Arranging for Final Disposal:

    • Once a waste container is full, it must be removed from the SAA within three days.[14]

    • Follow your institution's specific procedures to request a waste pickup from your Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.[15] The standard and most appropriate method for final disposal is high-temperature incineration.[6]

Decontamination of Empty Containers

Chemical containers that have been emptied through normal use are not regulated as hazardous waste if and only if they are properly decontaminated.[18] Simply being "empty" is insufficient; residual amounts can still pose a hazard.

DecontaminationProcess start Empty, Contaminated Container rinse1 Triple-rinse with a suitable solvent (e.g., acetone, ethanol) start->rinse1 collect Collect ALL rinsate as liquid hazardous waste rinse1->collect dry Allow container to air-dry completely in a fume hood collect->dry deface Deface or remove all original labels dry->deface dispose Dispose of clean container as non-hazardous glass/plastic waste deface->dispose

Empty Container Decontamination Workflow
Decontamination Protocol:
  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, ethanol, or as appropriate for your experimental solvent system).

  • Triple Rinse: Thoroughly rinse the empty container with the chosen solvent three times.[9][16][18]

  • Collect Rinsate: This is a critical step. The rinsate from these rinses is contaminated and MUST be collected and disposed of as liquid hazardous waste.[9][16][18] Add it to your designated liquid hazardous waste container for this chemical.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[18]

  • Deface Label: Completely remove or obliterate the original chemical label to prevent future confusion.[16][18]

  • Final Disposal: The clean, dry, and unlabeled container can now be disposed of as regular laboratory glass or plastic waste, according to your facility's recycling or waste policies.[18]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital. Always follow your institution's specific emergency response plan.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

    • For a minor spill inside a fume hood, ensure you are wearing appropriate PPE, cover the spill with an absorbent material, and collect the contaminated material into your solid hazardous waste container.

    • Thoroughly decontaminate the spill area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and environmental stewardship.

References

  • BenchChem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
  • BenchChem. (n.d.). Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety website.
  • BLDpharm. (n.d.). This compound.
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  • Angene Chemical. (2025). Safety Data Sheet.
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  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid.
  • PubMed. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety.
  • PubMed Central. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.
  • BOC Sciences. (2025). 6-Methylquinoxaline - SAFETY DATA SHEET.
  • Duke Safety. (n.d.). Working Safely with Toxic Powders.

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Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 354793-04-7).[1][2] As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Hazard Assessment: Understanding the Risks

Quinoxaline derivatives, as a class of compounds, can present several potential hazards. Based on data from analogous compounds such as Methyl quinoxaline-6-carboxylate, the primary risks associated with handling this compound are anticipated to include:

  • Skin Irritation: May cause skin irritation upon contact.[7][8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[7][8]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[7][8]

  • Harmful if Swallowed: Oral ingestion may be harmful.[8]

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The selection of specific PPE should always be informed by a thorough risk assessment of the specific experimental procedure being undertaken.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[9][10] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[9][10][11][12]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide adequate protection against incidental contact with a broad range of chemicals.[9] For prolonged handling or in the case of a spill, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Laboratory Coat (Long-sleeved)A long-sleeved, buttoned laboratory coat is required to protect the skin and personal clothing from contamination.[13] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Use in a Fume Hood / Respirator (if necessary)All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]
Feet Closed-toe ShoesShoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects.[9][10]
Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

3.1. Donning PPE: A Deliberate Sequence

Diagram: PPE Donning Sequence

PPE_Donning_Sequence cluster_pre Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly LabCoat 1. Lab Coat WashHands->LabCoat Goggles 2. Goggles LabCoat->Goggles FaceShield 3. Face Shield Goggles->FaceShield Gloves 4. Gloves FaceShield->Gloves

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, long-sleeved laboratory coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don chemical splash goggles, ensuring a snug fit. If the procedure warrants, place a face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

3.2. Doffing PPE: Minimizing Contamination

Diagram: PPE Doffing Sequence

PPE_Doffing_Sequence cluster_doffing Doffing Sequence cluster_post Final Step Gloves 1. Gloves FaceShield 2. Face Shield Gloves->FaceShield Goggles 3. Goggles FaceShield->Goggles LabCoat 4. Lab Coat Goggles->LabCoat WashHands Wash Hands Thoroughly LabCoat->WashHands

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. If double-gloved, remove the outer pair first, followed by the inner pair using the same technique.

  • Face Shield: Remove the face shield from the back of your head, avoiding contact with the front surface.

  • Goggles: Remove goggles from the back of your head.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, turning it inside out as you go.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

3.3. Disposal Plan: Responsible Waste Management

All disposable PPE, including gloves and any contaminated wipes or materials, should be disposed of in a designated hazardous waste container. Non-disposable items like the lab coat should be laundered separately from personal clothing. Reusable eye and face protection should be decontaminated according to your institution's safety protocols.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (or this guide, in its absence) for the compound available for emergency responders.

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any chemical, is predicated on a robust understanding of the potential risks and a disciplined adherence to safety protocols. This guide provides a framework for the safe use of this compound. However, it is incumbent upon each researcher to critically assess the specific risks of their experimental setup and to adapt these recommendations as necessary. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors.

References

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

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  • National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

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  • PubChem. 1,2,3,4-Tetrahydroquinoxaline. [Link]

  • ResearchGate. Nitrogen-Containing Heterocycles in Agrochemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.